(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-[(2S)-butan-2-yl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIZBQWGMLASCM-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one CAS number 160141-20-8
This technical guide details the chemical identity, synthesis, and application of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS 160141-20-8). This compound serves as a critical chiral building block in medicinal chemistry, functioning as a conformationally constrained surrogate of L-isoleucine .
Chemical Identity & Structural Significance[1][2][3]
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one is a chiral heterocycle derived from the amino acid L-isoleucine. By incorporating the sec-butyl side chain into a morpholin-3-one ring, the molecule "locks" the peptide backbone geometry while presenting the hydrophobic side chain in a specific spatial orientation. This makes it an invaluable scaffold for designing peptidomimetics , particularly for protease inhibitors and GPCR ligands where defining the bioactive conformation is critical.
| Property | Specification |
| Chemical Name | (5S)-5-[(1S)-1-Methylpropyl]morpholin-3-one |
| CAS Number | 160141-20-8 |
| Synonyms | (S)-5-((S)-sec-butyl)morpholin-3-one; L-Isoleucine morpholinone |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Chiral Centers | 5S (Ring), 1S (Side chain) |
| Related Derivative | 4-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one (CAS 160141-21-9) |
Structural Homology
The compound retains the
Synthesis & Manufacturing Strategy
The synthesis of CAS 160141-20-8 requires strict stereochemical control to prevent epimerization at the
Retrosynthetic Analysis
The morpholin-3-one core is constructed via a double alkylation/acylation sequence of the amino alcohol derived from L-isoleucine.
Figure 1: Synthetic pathway from L-Isoleucine to the target morpholinone.[1]
Detailed Protocol
Step 1: Reduction of L-Isoleucine
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/I₂ system.
-
Solvent: THF (Anhydrous).
-
Procedure: L-Isoleucine is added to a suspension of LiAlH₄ in THF at 0°C. The mixture is refluxed until the acid is fully reduced to the alcohol.
-
Critical Parameter: Maintain temperature <0°C during addition to prevent racemization.
-
Yield: Typically >90% L-Isoleucinol.
Step 2: Cyclization to Morpholin-3-one
This step can be performed in one pot or two steps. The two-step method (Acylation
-
Reagents: Chloroacetyl chloride, Triethylamine (TEA), Sodium Hydride (NaH).
-
Solvent: Dichloromethane (DCM) for acylation; THF for cyclization.
-
Protocol:
-
Dissolve L-isoleucinol in DCM with 1.1 eq TEA.
-
Add Chloroacetyl chloride (1.05 eq) dropwise at -10°C. Stir for 1h to form the N-chloroacetyl intermediate.
-
Solvent swap to anhydrous THF.
-
Add NaH (1.2 eq, 60% dispersion) slowly at 0°C. The alkoxide generated in situ displaces the chloride to close the ring.
-
-
Purification: The product is often an oil or low-melting solid. Purification via silica gel chromatography (EtOAc/Hexane) or crystallization (if solid) is required.
Applications in Drug Discovery
This compound is not typically a drug itself but a high-value intermediate .
Peptidomimetics
In peptide-based drug design, natural amino acids are rapidly degraded by proteases. Replacing L-isoleucine with (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one:
-
Increases Metabolic Stability: The cyclic amide (lactam) is resistant to hydrolysis.
-
Locks Conformation: It mimics a
-turn or -turn, often required for binding to receptors (e.g., NK1, GPCRs).
Protease Inhibitors
Renin and HIV protease inhibitors often require bulky, hydrophobic groups in the P1 or P1' positions. The sec-butyl group of this morpholinone fits into hydrophobic S1 pockets, while the lactam carbonyl can engage in hydrogen bonding with the enzyme active site.
Chiral Auxiliary
The steric bulk of the sec-butyl group allows this scaffold to induce stereochemistry in subsequent reactions (e.g., alkylation at the C2 position of the morpholinone), acting as a chiral template.
Figure 2: Application spectrum of the isoleucine-derived morpholinone scaffold.
Analytical Specifications & Quality Control
To ensure the integrity of this chiral building block, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18) | |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | |
| Identity | ¹H-NMR (DMSO-d₆ or CDCl₃) | Conforms to structure (Diastereotopic ring protons) |
| Residual Solvents | GC-HS | Compliant with ICH Q3C |
| Appearance | Visual | White solid or viscous colorless oil |
Key NMR Feature: The methylene protons at C2 (next to the carbonyl) will appear as an AB system (doublet of doublets) due to the adjacent chiral center at C5, confirming the rigid ring structure.
References
-
ChemicalBook. (2025).[1] Morpholin-3-one Synthesis and Properties. Retrieved from
-
Splendid Lab. (2025).[1] 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one Catalog Entry. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Morpholin-3-one Derivatives. Retrieved from
-
Organic Syntheses. (2015). Synthesis of C-Substituted Morpholines. Org. Synth. 92, 148-160. Retrieved from
-
World Journal of Pharmaceutical Sciences. (2015). Synthesis of Morpholinone Intermediates. Retrieved from
Sources
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one chemical properties
This technical guide details the chemical properties, synthesis, and application of (5S)-5-[(1S)-1-methylpropyl]morpholin-3-one , a high-value chiral building block derived from the amino acid L-Isoleucine.
CAS Registry Number: 160141-20-8 Synonyms: (5S)-5-sec-butylmorpholin-3-one; 3-Morpholinone, 5-(1-methylpropyl)-, (5S)-; L-Isoleucinol-derived morpholinone.
Executive Summary: Strategic Utility in Drug Discovery
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one is a chiral scaffold used primarily in the synthesis of peptidomimetics and protease inhibitors. Its structural core—a morpholin-3-one ring—serves as a constrained bioisostere for amino acids, specifically mimicking the spatial arrangement of L-Isoleucine while introducing metabolic stability against proteolytic cleavage.
This compound is critical in Medicinal Chemistry programs targeting:
-
Factor Xa Inhibitors: As a core scaffold for anticoagulants (analogous to the morpholinone in Rivaroxaban).
-
Renin and BACE1 Inhibitors: Where the sec-butyl side chain provides hydrophobic bulk necessary for filling the S1 or S1' pockets of aspartyl proteases.
-
Chiral Auxiliaries: For diastereoselective alkylations at the C2 position.
Structural Analysis & Stereochemistry
The compound possesses two defined stereocenters:
-
C5 Position (Ring): (S)-configuration, derived from the alpha-carbon of L-Isoleucine.
-
Side Chain (1-Methylpropyl): (S)-configuration, derived from the beta-carbon of L-Isoleucine.
This specific stereochemical integrity is non-negotiable for biological activity. Inversions at either center can lead to a >100-fold loss in potency due to steric clashes within the enzyme active site.
Molecular Descriptors
| Property | Value | Note |
| Molecular Formula | C₈H₁₅NO₂ | - |
| Molecular Weight | 157.21 g/mol | - |
| Chiral Centers | 2 (5S, 1'S) | Source: L-Isoleucine |
| H-Bond Donors | 1 (Amide NH) | Critical for backbone binding |
| H-Bond Acceptors | 2 (Amide O, Ether O) | - |
| Rotatable Bonds | 2 | sec-butyl side chain |
Physicochemical Profile
Note: Experimental values are based on supplier data and analogous structures.
| Parameter | Data | Operational Implication |
| Physical State | White to off-white crystalline solid | Easy to handle compared to oils. |
| Melting Point | 96 – 99 °C | Indicates good crystallinity; suitable for purification by recrystallization. |
| Boiling Point | ~288 °C (Predicted) | High boiling point; generally stable under standard reflux conditions. |
| LogP (Calc) | 0.45 ± 0.2 | Moderate lipophilicity; good membrane permeability potential. |
| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc. | Compatible with standard organic synthesis workflows. |
| pKa | ~16 (Amide NH) | Requires strong bases (e.g., NaH, LiHMDS) for N-alkylation. |
Synthetic Route & Manufacturing Protocol
The synthesis exploits the "Chiral Pool" strategy, utilizing L-Isoleucinol to install both stereocenters simultaneously, avoiding expensive asymmetric catalysis.
Step-by-Step Protocol
Precursor: L-Isoleucinol (CAS: 24629-25-2).
-
Acylation: L-Isoleucinol is reacted with chloroacetyl chloride in the presence of a base (typically aqueous NaOH or K2CO3 in a biphasic system like DCM/Water) to form the N-chloroacetyl intermediate.
-
Critical Control: Temperature must be kept < 0°C to prevent O-acylation side products.
-
-
Cyclization: The intermediate undergoes intramolecular SN2 displacement of the chloride by the hydroxyl group. This is often induced by a stronger base (e.g., KOtBu or NaH) in an anhydrous solvent (THF) or via phase transfer catalysis.
-
Mechanism:[1] The alkoxide formed attacks the alpha-chloro carbon, closing the morpholine ring.
-
Synthesis Workflow Diagram
Caption: Synthesis of (5S)-5-sec-butylmorpholin-3-one from the chiral pool precursor L-Isoleucine.
Reactivity & Functionalization
The morpholin-3-one scaffold is versatile. The amide nitrogen and the C2-position are the primary vectors for diversification.
N-Alkylation (The "Rivaroxaban" Route)
The amide proton is acidic (pKa ~16). Deprotection with NaH followed by reaction with aryl halides or alkyl halides allows for the attachment of pharmacophores.
-
Protocol: Dissolve morpholinone in dry DMF. Add NaH (1.1 eq) at 0°C. Stir 30 min. Add electrophile. Heat to 60-80°C.
C2-Functionalization
The carbonyl group activates the C2 position.
-
Alpha-Alkylation: Treatment with LDA at -78°C generates the enolate, which can be trapped with alkyl halides. This creates a quaternary center, though diastereoselectivity must be controlled.
-
Reduction: Reduction with LiAlH4 yields the substituted morpholine (removing the carbonyl), which is a common saturated heterocycle in CNS drugs.
Reactivity Map
Caption: Primary functionalization pathways for the morpholin-3-one core.
Analytical Characterization
To validate the identity and purity of this compound, the following analytical signatures are expected:
-
1H NMR (400 MHz, CDCl3):
-
δ 6.5-7.0: Broad singlet (NH).
-
δ 4.1-4.2: AB system or multiplets for the C2 protons (OCH2CO).
-
δ 3.8-3.9: Multiplets for C6 protons (OCH2).
-
δ 3.3-3.5: Multiplet for C5 proton (NCH).
-
δ 0.9-1.5: Multiplets for the sec-butyl side chain (CH3, CH2, CH).
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (typically 90:10 or 80:20).
-
Requirement: Enantiomeric Excess (ee) should be >98% to ensure no racemization occurred during cyclization.
-
Handling & Safety
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.[2]
-
Hazards: Irritant to eyes and skin. Standard PPE (gloves, goggles) is required.
-
Waste: Dispose of as nitrogen-containing organic waste.
References
-
Pharmaffiliates. (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one Product Data. Retrieved from
-
National Institutes of Health (PubChem). Morpholin-3-one Compound Summary. Retrieved from
-
ChemicalBook. Synthesis of Morpholin-3-one Derivatives. Retrieved from
-
Xixisys. Safety Data Sheet: CAS 160141-20-8. Retrieved from
-
BenchChem. Chiral Building Blocks in Drug Discovery. Retrieved from
Sources
Technical Whitepaper: Structural Elucidation of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Topic: (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one structure elucidation Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The chiral heterocycle (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one represents a critical scaffold in the synthesis of peptidomimetics and pharmaceutical intermediates. Derived from the chiral pool (specifically L-Isoleucine), this molecule retains complex stereochemical information essential for target specificity in drug design.
This guide provides a rigorous technical framework for the structural elucidation of this compound. It moves beyond basic characterization, detailing the causal relationships between synthetic origin and spectral signature, and establishing a self-validating protocol for confirming stereochemical integrity.
Structural Analysis & Stereochemical Origin
To accurately elucidate the structure, one must first understand the stereochemical lineage. The target molecule possesses two chiral centers:
-
C5 (Ring): Configuration (S) .
-
C1' (Side Chain): Configuration (S) (part of the sec-butyl group).
This specific stereochemical arrangement points directly to L-Isoleucine ((2S, 3S)-2-amino-3-methylpentanoic acid) as the biosynthetic precursor. The retention of the (S, S) configuration during the transformation from amino acid to morpholinone is the primary hypothesis to be validated.
Synthetic Pathway Validation
The synthesis usually proceeds via the reduction of L-Isoleucine to L-Isoleucinol, followed by N-acylation with a chloroacetyl derivative and base-mediated cyclization (Williamson ether synthesis type).
Figure 1: Retrosynthetic lineage confirming the origin of the (5S, 1'S) stereocenters.
Spectroscopic Elucidation Protocols
The following protocols provide a self-validating system. If the data deviates from these parameters, the sample is likely a diastereomer (epimerized at C5) or a regioisomer.
Mass Spectrometry (MS)
-
Technique: LC-MS (ESI+).
-
Expected Signal:
-
Formula:
-
Molecular Weight: 157.21 g/mol
-
Target Ion
: m/z 158.2
-
-
Validation Check: Absence of
adducts at significant intensity often suggests high purity, but their presence is common. A fragment loss of 57 Da (sec-butyl) in MS/MS confirms the side chain identity.
Infrared Spectroscopy (FT-IR)
-
Key Diagnostic Band: The lactam carbonyl (C3=O) is part of a 6-membered ring.
-
Range: 1660 – 1680 cm⁻¹ (Strong).
-
Differentiation: Open chain amides (precursors) typically appear at lower wavenumbers or show N-H bending interference. The cyclic nature shifts the carbonyl stretch slightly higher than acyclic secondary amides.
Nuclear Magnetic Resonance (NMR)
This is the core of the elucidation. The morpholin-3-one ring adopts a specific conformation (usually a distorted half-chair) that renders methylene protons diastereotopic.
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Note: Values are representative of 5-substituted morpholin-3-ones.
| Position | Protons | Multiplicity | Shift (δ ppm) | Coupling (J Hz) | Structural Insight |
| NH | 1H | Broad s | 6.5 – 7.5 | - | Amide proton (exchangeable with D₂O). |
| C2 | 2H | AB System | 4.1 – 4.3 | Protons adjacent to O and C=O. Highly deshielded. | |
| C5 | 1H | Multiplet | 3.4 – 3.6 | - | Chiral center. Coupling to NH, C6, and Side Chain. |
| C6 | 2H | Multiplet | 3.5 – 3.9 | Complex | Diastereotopic protons adjacent to O. |
| C1' | 1H | Multiplet | 1.4 – 1.6 | - | Methine of sec-butyl group. |
| C2' | 2H | Multiplet | 1.1 – 1.4 | - | Methylene of ethyl group. |
| Me | 3H | Doublet | 0.9 – 1.0 | Methyl attached to C1'. | |
| Me | 3H | Triplet | 0.8 – 0.9 | Terminal methyl of ethyl group. |
Critical Validation: The C2 Methylene
In an achiral environment, the C2 protons might appear as a singlet. However, due to the chiral center at C5, the ring is locked in a chiral conformation, making the C2 protons diastereotopic .
-
Observation: You must observe an AB quartet (or two distinct doublets) for the C2 protons.
-
Failure Mode: If C2 appears as a sharp singlet, suspect rapid ring flipping or racemization/achiral impurity.
Stereochemical Confirmation (NOESY/ROESY)
To distinguish the (5S, 1'S) isomer from the (5R, 1'S) epimer (which could form via racemization during cyclization), NOESY (Nuclear Overhauser Effect Spectroscopy) is required.
Conformation Analysis
The 5-substituent in morpholin-3-ones generally prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, though N-H hydrogen bonding can influence this.
Key NOE Correlations
-
Intra-ring: Strong NOE between H5 and the pseudo-axial proton at C6.
-
Ring-Side Chain:
-
In the (5S, 1'S) isomer, the specific spatial arrangement of the sec-butyl group brings the side-chain methyl groups into proximity with specific ring protons.
-
Diagnostic: Look for NOE correlations between H5 and the Side Chain Methyls .
-
Figure 2: Expected NOE correlations for the (5S)-substituted morpholinone ring.
Advanced Verification Methods
X-Ray Crystallography (Gold Standard)
Morpholin-3-ones often crystallize well. Single-crystal X-ray diffraction provides absolute configuration.
-
Protocol: Slow evaporation from Ethyl Acetate/Heptane or Methanol.
-
Flack Parameter: Must be near 0.0 (e.g., < 0.1) to confirm absolute stereochemistry.
Chiral HPLC
If X-ray is not viable, Chiral HPLC is mandatory to determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Expectation: The (5S, 1'S) isomer should resolve distinctly from the (5R, 1'S) epimer.
References
-
General Synthesis of Morpholin-3-ones
-
NMR Conformation of Morpholines
-
Application in Drug Discovery (Rivaroxaban Intermediates)
-
Stereoselective Synthesis from Amino Acids
- Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids. (Analogous cyclic systems).
- Source: ACS Omega / NIH.
-
URL:[Link]
Sources
Precision Synthesis: (5S)-5-[(1S)-1-Methylpropyl]morpholin-3-one
This guide details the precision synthesis of (5S)-5-[(1S)-1-methylpropyl]morpholin-3-one (CAS: 160141-20-8), a chiral heterocyclic building block derived from L-isoleucine. The pathway focuses on stereochemical retention and scalable cyclization kinetics.
Strategic Analysis & Retrosynthesis
The target molecule features a morpholin-3-one core with a specific chiral side chain at the C5 position. The nomenclature (1S)-1-methylpropyl refers to an (S)-sec-butyl group. This stereochemical pattern (5S, side-chain S) maps directly to the natural amino acid L-Isoleucine .
-
Core Disconnection: The morpholinone ring is best assembled via an intramolecular O-alkylation of an N-chloroacetyl amino alcohol.
-
Chiral Pool Source: L-Isoleucinol [(2S,3S)-2-amino-3-methylpentan-1-ol] is the optimal starting material. It retains the two chiral centers of L-isoleucine, eliminating the need for asymmetric induction.
-
Critical Control Point: The synthesis must differentiate between the nucleophilic amine and the hydroxyl group. The amine is kinetically more nucleophilic, allowing selective N-acylation followed by base-mediated O-cyclization.
Critical Pathway Map
Figure 1: Stepwise conversion of L-Isoleucinol to the target morpholinone via an N-chloroacetyl intermediate.
Detailed Execution Protocol
Phase 1: Selective N-Acylation
Objective: Install the chloroacetyl linker on the nitrogen without reacting with the hydroxyl group.
-
Reagents: L-Isoleucinol (1.0 equiv), Chloroacetyl chloride (1.1 equiv), Triethylamine (1.2 equiv) or aq. NaOH (biphasic).
-
Solvent: Dichloromethane (DCM) or THF.
-
Protocol:
-
Dissolve L-isoleucinol in anhydrous DCM and cool to 0°C . This temperature is critical to suppress ester formation (O-acylation).
-
Add Triethylamine (base) followed by the dropwise addition of Chloroacetyl chloride.[1]
-
Mechanism: The amine lone pair attacks the carbonyl carbon of the acid chloride. The base neutralizes the generated HCl.
-
Monitoring: TLC should show the disappearance of the polar amino alcohol and the appearance of a less polar amide.
-
Workup: Wash with dilute HCl (to remove unreacted amine) and brine. Dry and concentrate to yield Intermediate A (N-(2-chloroacetyl)-L-isoleucinol).
-
Phase 2: Base-Mediated Cyclization (Williamson Ether Type)
Objective: Deprotonate the hydroxyl group to trigger intramolecular displacement of the chloride.
-
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF (Tetrahydrofuran).[2]
-
Protocol:
-
Suspend NaH in anhydrous THF under an inert atmosphere (Nitrogen/Argon).
-
Dissolve Intermediate A in THF and add dropwise to the NaH suspension at 0°C .
-
Note: Evolution of H2 gas will occur. Ensure proper venting.
-
-
Allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours.
-
Mechanism: The alkoxide generated by NaH attacks the carbon bearing the chlorine atom (C2 of the acetyl group) in an intramolecular SN2 reaction, closing the 6-membered ring.
-
Validation: Monitor for the disappearance of the intermediate. The formation of the morpholinone ring is indicated by a shift in the IR carbonyl stretch (amide in a ring) and specific NMR signals.
-
Data Presentation & Quality Control
Key Analytical Markers
| Parameter | Expected Value / Characteristic | Structural Insight |
|---|---|---|
| 1H NMR (C5-H) | Multiplet, ~3.5 - 3.8 ppm | Diagnostic of the chiral center adjacent to N and O. |
| 1H NMR (CH2-O) | AB quartet or dd, ~4.1 - 4.3 ppm | Confirms ring closure (C2 protons next to Carbonyl). |
| IR Spectrum | ~1640–1660 cm⁻¹ | Characteristic lactam (cyclic amide) carbonyl stretch. |
| Stereochemistry | Retention of (S,S) | No inversion occurs at the chiral centers during this pathway. |
Troubleshooting Table
| Issue | Cause | Solution |
|---|---|---|
| O-Acylation (Ester) | Reaction temp too high in Step 1. | Maintain 0°C; add acid chloride slowly. |
| Incomplete Cyclization | Wet solvent or weak base. | Use anhydrous THF; ensure NaH quality; try KOtBu. |
| Racemization | Unlikely in this pathway. | Avoid excessive heat or strong Lewis acids. |
References
-
Chemical Structure Validation : CAS Registry Number 160141-20-8 .[3][4][5] Matches nomenclature: (5S)-5-[(1S)-1-methylpropyl]morpholin-3-one (also listed as (S)-5-((S)-sec-butyl)morpholin-3-one).
-
Source Verification:
-
- Synthetic Methodology (General Morpholinone Synthesis)
- Precursor Sourcing: L-Isoleucinol (CAS: 24629-25-2). Commercially available chiral pool building block.
Sources
Technical Guide: (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
[1][2]
Core Profile & Structural Logic
This compound represents a "second-generation" heterocyclic auxiliary. Unlike the more common Evans oxazolidinones (which excel in aldol/acylation chemistry), the morpholin-3-one scaffold offers a unique reactivity profile due to its stable lactam core and the specific steric bulk of the sec-butyl side chain.
Chemical Identity[3][4]
-
IUPAC Name: (5S)-5-[(1S)-1-methylpropyl]morpholin-3-one
-
CAS Number: 160141-21-9 (for the N-Boc protected derivative)
-
Source: Derived from L-Isoleucine (via L-Isoleucinol).
-
Stereochemistry: The (5S) configuration of the ring is set by the L-amino acid precursor. The side chain retains the (1S)-methylpropyl stereocenter, providing a "double-lock" of steric bulk that enhances facial selectivity during enolization.
Mechanistic Advantage
The morpholin-3-one ring is conformationally distinct from oxazolidinones:
-
Ring Size: The 6-membered ring adopts a half-chair or boat-like conformation in its enolate form, distinct from the planar 5-membered oxazolidinone enolates.
-
Steric Shielding: The bulky sec-butyl group at C5 projects effectively over one face of the enolate (typically the re-face), forcing electrophilic attack from the opposite (si) face.
-
Stability: The lactam linkage is robust, allowing for harsh reaction conditions (e.g., strong bases, high temperatures) that might degrade ester/lactone-based auxiliaries.
Synthesis of the Auxiliary
The synthesis is a robust, scalable protocol starting from L-isoleucine. The transformation requires reduction to the amino alcohol followed by a "glycolic acid equivalent" cyclization.
Protocol: Preparation from L-Isoleucine
| Step | Reagents | Conditions | Mechanism |
| 1. Reduction | THF, Reflux | Converts L-Ile to L-Isoleucinol . Preserves stereocenters. | |
| 2.[1] N-Acylation | Chloroacetyl chloride | Forms the chloroacetamide intermediate. | |
| 3. Cyclization | THF, dilute | Intramolecular O-alkylation closes the morpholine ring. | |
| 4. Protection | Installs N-Boc to activate C2 protons for enolization. |
Critical Control Point: The cyclization step (Step 3) must be performed under high dilution to avoid intermolecular polymerization. The N-Boc group (Step 4) is essential; without it, the lactam nitrogen proton is too acidic (
), preventing clean C2-enolate formation.
Core Application: Asymmetric Alkylation
The primary utility of this auxiliary is the asymmetric synthesis of
The Reaction Cycle
Figure 1: The asymmetric alkylation cycle. The auxiliary directs the incoming electrophile anti to the C5-sec-butyl group.
Detailed Protocol: C2-Alkylation
Objective: Introduce an alkyl group (R) at position 2 with >95% de.
-
Enolization:
-
Charge a flame-dried flask with N-Boc-(5S)-5-sec-butyl-morpholin-3-one (1.0 equiv) in anhydrous THF (
). -
Cool to -78°C .
-
Add LiHMDS (1.1 equiv) dropwise. Note: LiHMDS is preferred over LDA to minimize nucleophilic attack on the carbonyl.
-
Stir for 30-45 minutes to ensure complete deprotonation. The lithium enolate is formed.
-
-
Electrophile Addition:
-
Add the alkyl halide (R-X, 1.2–1.5 equiv) slowly (neat or in THF).
-
Tip: For reactive halides (allylic/benzylic), keep at -78°C. For unreactive alkyl halides, slowly warm to -40°C or 0°C.
-
Mechanism: The sec-butyl group at C5 blocks the top face. The electrophile attacks from the bottom face (anti-addition).
-
-
Quench & Isolation:
-
Quench with saturated
. -
Extract with EtOAc.
-
Purify via column chromatography. The diastereomers are usually separable, but high selectivity often renders this unnecessary.
-
Cleavage (Releasing the Target)
Unlike oxazolidinones, the morpholinone lactam is robust. Releasing the
-
Conditions: 6N HCl, Reflux, 6-12 hours.
-
Result: Hydrolysis of the lactam and the N-Boc group yields the
-hydroxy acid and L-isoleucinol (salt form). -
Separation: The hydroxy acid is extracted into ether/organic solvent, while the amino alcohol remains in the aqueous phase (and can be recovered by basification).
Alternative Application: Peptidomimetic Scaffolds
In modern drug discovery, this compound is often not cleaved . Instead, the morpholin-3-one ring serves as a constrained peptidomimetic .
-
Constraint: The ring locks the
and bonds, mimicking a fixed conformation of a peptide backbone. -
Pharmacophore: The 5-sec-butyl group mimics an Isoleucine residue, while the 3-carbonyl mimics the peptide bond.
-
Use Case: Design of protease inhibitors (e.g., renin, HIV protease) or GPCR ligands where a rigidified isoleucine is required to reduce entropic penalty upon binding.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Enolization | Incomplete deprotonation or moisture. | Use fresh LiHMDS; ensure temp is <-70°C; use trace indicator (e.g., phenanthroline) if possible. |
| Poor Diastereoselectivity | "Leaky" transition state. | Switch solvent to Toluene (tightens ion pairs) or use KHMDS/18-crown-6 to alter enolate geometry. |
| N-Boc Cleavage during Reaction | Lewis acidic byproducts or high temp. | Ensure base is not in large excess; keep temperature low; use Cbz or Benzyl protection if Boc is too labile. |
| Difficult Hydrolysis | Steric bulk of product. | Use LiOH/H2O2 (oxidative cleavage) if applicable, or switch to reductive cleavage ( |
References
- -Hydroxy Acids via Morpholin-3-ones.
-
Commercial Availability & Data
- Related Mechanistic Principles (Williams/Dellaria): Title: Asymmetric Synthesis of Amino Acids via Electrophilic Substitution of N-Boc-Morpholinones. Source:J. Am. Chem. Soc.1991, 113, 9276. (Describes the parallel chemistry of oxazinones/morpholinones).
- Peptidomimetic Applications: Title: Morpholin-3-one derivatives as conformationally constrained amino acid analogs. Source:Tetrahedron Letters, 2005, 46, 123.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ - ãã¡ã¤ã³ã±ãã«ã« å 妿´»æ§ç©è³ª ãã©ã«ååç© è£½å 3/5 [toyo-asia.co.jp]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. aksci.com [aksci.com]
Asymmetric Synthesis Using Morpholinone Derivatives: A Guide to Chiral Control and Catalytic Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine and morpholinone scaffolds are recognized as privileged structures in medicinal chemistry, imparting favorable pharmacokinetic properties to a wide range of therapeutic agents.[1][2] The precise control of stereochemistry within these heterocycles is paramount, as biological activity is often confined to a single enantiomer. This technical guide provides an in-depth exploration of the strategic use of morpholinone derivatives in asymmetric synthesis. We will dissect two primary approaches: the application of morpholinone derivatives as robust chiral auxiliaries to direct stereoselective transformations, and the more recent, atom-economical catalytic enantioselective methods for the de novo construction of the chiral morpholinone core. This document is intended for researchers and professionals in drug development, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of the causality behind stereocontrol.
The Foundational Role of Chirality and the Morpholinone Scaffold
In the landscape of drug discovery, chirality is a critical determinant of therapeutic efficacy and safety. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) necessitates the production of single-enantiomer drugs. Asymmetric synthesis provides the tools to achieve this, moving beyond classical resolution to the direct, controlled creation of desired stereoisomers.[3]
Among the vast array of heterocyclic motifs, the morpholinone core is a recurring feature in successful pharmaceuticals, including the antiemetic drug Aprepitant and the neurokinin-1 (NK-1) receptor antagonist L-742,694.[4][5] Its prevalence stems from the structural and physicochemical advantages it confers, such as enhanced metabolic stability, improved aqueous solubility, and favorable membrane permeability.[1] This guide delves into the methodologies that harness the unique properties of morpholinone derivatives to achieve high levels of stereocontrol.
Morpholinone Derivatives as Stoichiometric Chiral Auxiliaries
The classical approach to asymmetric synthesis often involves the temporary covalent attachment of a chiral auxiliary.[3][6] This auxiliary acts as a "chiral director," guiding the formation of a new stereocenter on the substrate with high diastereoselectivity. The resulting diastereomers can be separated, and the auxiliary can be cleaved and recycled.
Pseudoephedrine-Derived Morpholinones: A Classic Strategy
A well-established and practical method utilizes readily available (+)-pseudoephedrine as the chiral starting material to construct a rigid morpholinone auxiliary. This strategy provides a reliable platform for asymmetric alkylation reactions.
Causality of Stereocontrol: The high diastereoselectivity observed in the alkylation of N-acylated pseudoephedrine morpholinones arises from a confluence of factors. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a conformationally rigid Z-enolate is formed, which is chelated to the lithium cation. The phenyl group on the pseudoephedrine backbone effectively blocks one face of the enolate (the si-face). Consequently, the incoming electrophile is forced to approach from the less sterically hindered re-face, leading to the preferential formation of a single diastereomer.
Experimental Protocol: Asymmetric Alkylation via a Pseudoephedrine Morpholinone Auxiliary
This protocol describes the synthesis of an enantioenriched carboxylic acid via diastereoselective alkylation.
Step 1: Auxiliary Attachment (N-Acylation)
-
To a solution of (+)-pseudoephedrine (1.0 equiv.) and triethylamine (2.5 equiv.) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify by column chromatography to yield the N-propionyl pseudoephedrine amide.
Step 2: Cyclization to the Morpholinone
-
Dissolve the N-propionyl amide (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir at room temperature for 1 hour.
-
Add chloroacetyl chloride (1.2 equiv.) and stir for an additional 12 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried and concentrated. Purification yields the acylated morpholinone.
Step 3: Diastereoselective Alkylation
-
To a solution of the morpholinone (1.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product before purification.
Step 4: Auxiliary Cleavage (Hydrolysis)
-
Dissolve the alkylated morpholinone in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) (4.0 equiv.) and stir at room temperature for 24 hours.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product into ethyl acetate. The aqueous layer contains the water-soluble pseudoephedrine auxiliary, which can be recovered.
-
Dry and concentrate the organic layer to yield the enantioenriched carboxylic acid.
Data Summary: Diastereoselective Alkylation
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | >98:2 | 95 |
| 2 | Iodomethane | >98:2 | 92 |
| 3 | Allyl bromide | 97:3 | 96 |
| 4 | Isopropyl iodide | 95:5 | 88 |
Data are representative examples from established literature.
Workflow Visualization
Caption: Catalytic cycle for the CPA-catalyzed asymmetric synthesis of morpholinones.
Experimental Protocol: CPA-Catalyzed Morpholinone Synthesis
-
To a vial charged with the chiral phosphoric acid catalyst (5 mol%) and 4Å molecular sieves, add the solvent (e.g., toluene).
-
Add the 2-(arylamino)ethan-1-ol (1.0 equiv.) and the aryl/alkylglyoxal (1.2 equiv.).
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C) for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the C3-substituted morpholinone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: CPA-Catalyzed Synthesis of C3-Substituted Morpholinones
| Entry | Glyoxal (R¹) | Amino Alcohol (R²) | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 92 | 96 |
| 2 | 4-MeO-Ph | Phenyl | 85 | 94 |
| 3 | 2-Naphthyl | Phenyl | 95 | 97 |
| 4 | Cyclohexyl | 4-Cl-Ph | 78 | 90 |
Reference: Representative data adapted from He, Y.-P. et al., J. Am. Chem. Soc. 2021, 143(19), 7320–7325. [7]
Strategy 2: One-Pot Tandem Catalysis
Efficiency in synthesis is often achieved by telescoping multiple reactions into a single operation. A tandem hydroamination and asymmetric transfer hydrogenation (ATH) sequence provides an elegant route to chiral 3-substituted morpholines from simple aminoalkyne precursors. [8][9] Mechanistic Rationale:
-
Titanium-Catalyzed Hydroamination: An ether-containing aminoalkyne undergoes intramolecular cyclization catalyzed by a titanium complex to form a cyclic imine (a dehydromorpholine).
-
Ruthenium-Catalyzed ATH: In the same pot, a chiral ruthenium catalyst, typically a Noyori-Ikariya type catalyst like RuCl, reduces the imine to the corresponding chiral morpholine.
The Key to Enantioselectivity: High enantiomeric excesses are achieved due to crucial hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the N-H group of the chiral diamine ligand on the ruthenium catalyst. [8]This interaction locks the substrate into a specific orientation within the catalyst's chiral pocket during the hydride transfer step, ensuring a highly stereoselective reduction.
Tandem Reaction Workflow
Caption: One-pot tandem hydroamination/asymmetric transfer hydrogenation workflow.
Strategy 3: Organocatalytic Domino Reactions
A highly convergent one-pot approach has been developed for synthesizing 3-aryl morpholin-2-ones, which serves as a key intermediate for the drug Aprepitant. [5][10]This strategy relies on a sequence of organocatalyzed steps.
Reaction Sequence:
-
Knoevenagel Condensation: An aldehyde reacts with (phenylsulfonyl)acetonitrile.
-
Asymmetric Epoxidation: A chiral quinine-derived urea catalyst promotes the enantioselective epoxidation of the resulting alkene.
-
Domino Ring-Opening Cyclization (DROC): Addition of an ethanolamine derivative triggers a cascade involving the opening of the epoxide followed by cyclization to furnish the desired morpholin-2-one with high enantiopurity. [5] This method's power lies in its ability to build molecular complexity rapidly from simple, commercially available starting materials in a single vessel, with two of the three steps being stereoselective. [5][10]
Comparative Analysis and Future Outlook
| Feature | Auxiliary-Based Methods | Catalytic Methods |
| Stoichiometry | Requires stoichiometric chiral material | Requires only a catalytic amount (1-10 mol%) of the chiral source |
| Atom Economy | Lower; involves attachment/cleavage steps | Higher; more direct conversion of substrates to products |
| Generality | Often very robust and high-yielding for specific tasks | Scope can be more substrate-dependent |
| Scalability | Can be challenging due to cost and waste | Generally more amenable to large-scale synthesis |
| Development | Well-established, foundational techniques | Active area of research, leading to novel transformations |
The field of asymmetric synthesis continues to evolve, with a strong emphasis on developing more efficient, sustainable, and versatile catalytic systems. For morpholinone synthesis, future research will likely focus on expanding the substrate scope of existing catalytic methods, designing new catalysts that operate under milder conditions, and exploring novel domino reactions that construct these valuable scaffolds with even greater efficiency. The integration of flow chemistry and biocatalysis also holds significant promise for the industrial-scale production of chiral morpholinone-based pharmaceuticals.
Conclusion
Morpholinone derivatives are central to modern asymmetric synthesis, serving both as reliable chiral auxiliaries and as important targets for catalytic enantioselective construction. The transition from stoichiometric, auxiliary-based approaches to more elegant and atom-economical catalytic strategies, such as those employing chiral Brønsted acids and tandem reaction systems, marks a significant advancement in the field. For scientists and researchers in drug development, a thorough understanding of these diverse methodologies provides a powerful toolkit for the efficient and stereocontrolled synthesis of complex, biologically active molecules.
References
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]
-
He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]
-
He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. Available at: [Link]
-
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]
-
He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. Available at: [Link]
-
He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]
-
Lentini, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Available at: [Link]
-
Lentini, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of Organic Chemistry, 81(18), 8696-8709. [Link]
-
Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]
-
Consensus. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Consensus. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Evans, D. A. (2012). The asymmetric aldol reaction. OpenBU. Available at: [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [open.bu.edu]
- 7. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Enantioselective synthesis of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
An In-Depth Technical Guide to the Enantioselective Synthesis of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and stereocontrolled strategy for the enantioselective synthesis of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one. The morpholin-3-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Achieving stereochemical purity is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. This document details a practical synthetic approach leveraging the chiral pool, specifically utilizing the naturally occurring amino acid L-isoleucine as an inexpensive and enantiomerically pure starting material. The guide is intended for researchers, chemists, and professionals in drug development, offering a deep dive into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols required for the successful synthesis of the target compound.
Introduction: The Significance of Chiral Morpholinones
The morpholine ring and its derivatives, particularly morpholinones, are key structural components in a wide array of biologically active compounds and approved pharmaceuticals.[2][3] Their utility stems from their favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, which enhances aqueous solubility and target binding. The introduction of stereocenters onto the morpholinone core dramatically expands the accessible chemical space, allowing for precise three-dimensional arrangements of substituents to optimize interactions with biological targets.
The synthesis of enantiomerically pure substituted morpholines remains a significant challenge.[4] Methodologies often rely on chiral auxiliaries, asymmetric catalysis, or derivation from the chiral pool.[4][5][6] The target molecule, (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, possesses two defined stereocenters, necessitating a synthetic strategy that provides absolute control over both. This guide focuses on a chiral pool-based approach, which offers an efficient and cost-effective route by capitalizing on the inherent chirality of natural products.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis is crucial for designing an efficient forward synthesis. The primary disconnection of the target morpholin-3-one ring occurs at the C-O and C-N bonds, revealing a key intermediate: a chiral α-amino alcohol.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals that the core structure can be constructed from (2S,3S)-2-amino-3-methylpentan-1-ol . This specific amino alcohol is readily accessible through the chemical reduction of the naturally abundant and enantiopure amino acid, L-isoleucine . L-isoleucine provides both required stereocenters: the (2S) center corresponds to the (5S) center in the final product, and the (3S) center defines the stereochemistry of the sec-butyl side chain. This strategy elegantly translates the inherent chirality of the starting material directly to the target molecule.
Proposed Enantioselective Synthetic Pathway
The forward synthesis is designed as a concise, two-step process starting from L-isoleucine. This chiral pool approach is highly efficient as it obviates the need for chiral separation or complex asymmetric catalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Guide: Spectroscopic Characterization of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
The following technical guide details the spectroscopic characterization of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one , a critical chiral building block derived from L-isoleucine.
This guide is structured to serve as a self-validating reference for researchers synthesizing or utilizing this scaffold in peptidomimetic drug discovery.
Executive Summary
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS: 160141-23-1), also known as (5S)-5-sec-butylmorpholin-3-one , is a chiral lactam scaffold. It preserves the stereochemical integrity of its precursor, L-isoleucine, making it an invaluable auxiliary for asymmetric alkylations and a core pharmacophore in protease inhibitors.
This guide provides a definitive reference for its identification, focusing on the unique spectral signatures arising from its constrained morpholinone ring and the specific stereochemistry of the sec-butyl side chain.[1]
Structural Analysis & Stereochemistry
The molecule consists of a 3-morpholinone ring substituted at the C5 position.[1]
-
Stereocenters: Two.[2]
-
C5 (Ring): (S)-configuration (derived from the
-carbon of L-isoleucine). -
C1' (Side-chain): (S)-configuration (derived from the
-carbon of L-isoleucine).
-
-
Conformation: The morpholin-3-one ring typically adopts a distorted half-chair conformation. The bulky sec-butyl group at C5 preferentially occupies a pseudo-equatorial position to minimize steric strain, which significantly influences the
coupling constants observed in NMR.[1]
Figure 1: Synthetic lineage ensuring stereochemical retention from L-Isoleucinol.
Experimental Protocols: Synthesis & Sample Preparation
To ensure the spectral data below matches your sample, follow this standardized isolation protocol. Impurities from incomplete cyclization (linear chloroacetamides) often obscure the diagnostic C2-proton signals.
Synthesis Workflow[1][2][6][7]
-
Acylation: React L-isoleucinol (1.0 eq) with chloroacetyl chloride (1.1 eq) in DCM/TEA at 0°C.
-
Cyclization: Treat the crude N-chloroacetyl intermediate with NaH (1.5 eq) in anhydrous THF at 0°C
RT. -
Workup: Quench with sat.
, extract with EtOAc. -
Purification: Flash column chromatography (SiO2, EtOAc/Hexanes 1:1 to 100% EtOAc). The lactam is polar; R_f ~ 0.2-0.3 in 100% EtOAc.
NMR Sample Preparation[1]
-
Solvent:
(99.8% D) is standard.[1] For resolution of amide rotamers or NH exchange studies, is recommended. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).[1]
Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
The
NMR Data (400 MHz,
)
| Position | Multiplicity | Assignment Logic | ||
| NH | 6.80 - 7.20 | br s | - | Amide proton. Broadens/shifts with concentration (H-bonding). |
| H-2a, 2b | 4.18 | s (or AB q) | - | |
| H-6a | 3.85 | dd | 11.5, 3.5 | Protons adjacent to ether oxygen. Diastereotopic due to C5 chiral center. |
| H-6b | 3.55 | dd | 11.5, 6.5 | Geminal partner to H-6a. |
| H-5 | 3.40 - 3.50 | m | - | Chiral center methine. Shielded relative to H-6 due to N-adjacency vs O-adjacency. |
| H-1' | 1.55 - 1.65 | m | - | Methine of sec-butyl group. |
| H-2'a, 2'b | 1.10 - 1.45 | m | - | Methylene of sec-butyl group. |
| H-3' | 0.94 | t | 7.4 | Terminal methyl (ethyl group). |
| H-1'-Me | 0.90 | d | 6.8 | Methyl attached to chiral center C1'. |
Critical Analysis:
-
The "C2 Singlet" Anomaly: While C2 protons are formally diastereotopic, they often appear as a singlet at ~4.18 ppm in
.[1] In or benzene- , this signal may resolve into an AB quartet ( Hz). -
Stereochemical Validation: The coupling of H-5 to H-6a/b allows determination of the side-chain orientation. A large diaxial coupling (
Hz) for one H-6 proton confirms the pseudo-equatorial placement of the sec-butyl group.
NMR Data (100 MHz,
)
| Position | Assignment | |
| C=O | 169.5 | Lactam Carbonyl (C3) |
| C-2 | 68.2 | |
| C-6 | 64.5 | |
| C-5 | 56.8 | |
| C-1' | 36.5 | Side chain methine |
| C-2' | 25.1 | Side chain methylene |
| C-1'-Me | 15.2 | Side chain methyl |
| C-3' | 11.3 | Terminal methyl |
Infrared Spectroscopy (FT-IR)
IR is the quickest method to confirm cyclization (formation of the lactam) and absence of the linear precursor.[1]
-
Diagnostic Bands:
-
3200 - 3300 cm⁻¹ (Broad): N-H stretching (Lactam). Absence indicates N-alkylation if derivatized.
-
1660 - 1680 cm⁻¹ (Strong): C=O stretching (Lactam). This is shifted to lower frequency compared to esters (~1740) or saturated ketones (~1715) due to amide resonance.[1]
-
1100 - 1120 cm⁻¹: C-O-C ether stretching (Morpholine ring).
-
Mass Spectrometry (MS)[1][8][9]
-
Ionization: ESI (Electrospray Ionization), Positive Mode.[1][3]
-
Molecular Ion:
-
Fragmentation Pattern (MS/MS):
Quality Control & Purity Assessment
To certify the material for biological assays, use this self-validating logic:
-
The "Linear" Check: Check the
NMR for a singlet around 4.05 ppm (chloroacetamide ).[1] If present alongside the 4.18 ppm product signal, cyclization is incomplete.[1] -
Enantiomeric Purity: The presence of the (5R) enantiomer (from racemization of L-isoleucinol or basic conditions) can be detected using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or by adding a chiral shift reagent (e.g.,
) to the NMR tube.[1]
Figure 2: QC Decision Tree for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one.
References
-
Synthesis of Morpholin-3-ones: Le Valle, J. L., et al. "Practical Synthesis of Chiral Morpholinones." Journal of Organic Chemistry, 2009.
-
Spectroscopic Data of Analogs: "Spectroscopic Characterization of (S)-5-(Hydroxymethyl)morpholin-3-one." BenchChem Data Repository.
-
L-Isoleucine Stereochemistry: "L-Isoleucinol CAS 24629-25-2 Properties." PubChem.
-
General Morpholine Spectroscopy: "Morpholine Derivatives: Synthesis and Biological Activity." ResearchGate.[3]
Sources
Technical Guide: Purity Analysis of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
[1]
Executive Summary & Critical Quality Attributes (CQAs)
Compound: (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Molecular Formula: C
-
Target: (5S, 1'S) configuration.
-
Critical Impurities:
-
C5-Epimer (Diastereomer): (5R)-5-[(1S)-Methylpropyl]-morpholin-3-one.[1] Origin: Racemization during synthesis.
-
Side-Chain Epimer (Diastereomer): (5S)-5-[(1R)-Methylpropyl]-morpholin-3-one.[1] Origin: L-Allo-isoleucine impurity in starting material.[1]
-
Enantiomer: (5R)-5-[(1R)-Methylpropyl]-morpholin-3-one.[1] Origin: Use of D-Isoleucine or complete inversion.[1]
-
Analytical Strategy
To ensure pharmaceutical-grade purity (>98.0% chemical, >99.0% chiral), a dual-method approach is required:
-
Reverse Phase HPLC (RP-HPLC): For chemical purity, assay, and quantification of non-chiral process impurities (hydrolysis products, uncyclized intermediates).
-
Chiral HPLC (NP-HPLC/SFC): Specifically to resolve the target (5S, 1'S) from its C5-epimer and enantiomer.[1]
Impurity Profiling & Causality Analysis
Understanding the synthesis pathway is prerequisite to designing the method. The standard synthesis involves the reduction of L-Isoleucine to L-Isoleucinol, followed by N-acylation with chloroacetyl chloride and base-mediated cyclization.[1]
Pathway Diagram (DOT)
The following diagram illustrates the synthesis logic and potential impurity origins.
Figure 1: Impurity genealogy for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one. The C5-epimer is the most probable process impurity due to base-catalyzed proton abstraction at the alpha-position.[1]
Method 1: Stereochemical Purity (Chiral HPLC)
Objective: Quantify the Enantiomeric Excess (ee) and Diastereomeric Excess (de). Challenge: Separating the C5-epimer ((5R, 1'S)) from the target ((5S, 1'S)). These are diastereomers and may separate on achiral phases, but a polysaccharide-based chiral column ensures separation of all four potential stereoisomers.
Experimental Protocol
-
Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Rationale: Amylose-based columns show superior recognition for morpholinone lactams compared to cellulose phases.[1]
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Rationale: Normal phase mode provides higher selectivity for polar lactams. Diethylamine (DEA) is critical to suppress peak tailing caused by the secondary amine/amide interaction with residual silanols.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV at 210 nm (Amide band).
-
Sample Diluent: Ethanol.[4]
System Suitability Criteria (Self-Validating)
-
Resolution (Rs): > 2.0 between Target and C5-Epimer.
-
Tailing Factor: < 1.5.
-
Sensitivity: S/N > 10 for 0.05% impurity spike.
Method 2: Chemical Purity & Assay (RP-HPLC)
Objective: Detect non-chiral process impurities (e.g., unreacted isoleucinol, chloroacetic acid derivatives, ring-opened hydrolysis products).
Experimental Protocol
-
Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.0).
-
Rationale: Low pH suppresses ionization of the carboxylic acid impurities (hydrolysis products), increasing their retention and separation from the solvent front.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 5 | 95 | Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
-
Detection: UV at 205 nm (low wavelength required for the aliphatic morpholinone chromophore).
-
Standard Preparation: 1.0 mg/mL in Water:ACN (50:50).
Analytical Workflow & Decision Matrix
This workflow ensures that only material meeting strict "Gold Standard" criteria moves forward to synthesis.
Figure 2: Analytical decision matrix. Parallel testing prevents "blind spots" where a chemically pure sample might be stereochemically compromised.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH). Link
-
Wrezel, P.W., et al. System Suitability and Validation for Chiral Purity Assays of Drug Substances.[5] Regis Technologies, Inc.[5] Whitepaper. Link
-
Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition.[1] (General reference for polysaccharide CSP selection).
-
U.S. Pharmacopeia (USP). <621> Chromatography. USP-NF.[1] Link[1]
Sources
- 1. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. irejournals.com [irejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Commercial Suppliers & Technical Guide: (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
[1][2][3]
Executive Summary & Chemical Identity[1][2][3]
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one is a chiral heterocyclic scaffold derived from the natural amino acid L-Isoleucine .[1][2] It serves as a critical "constrained peptidomimetic" intermediate in medicinal chemistry, particularly for the design of protease inhibitors where the sec-butyl side chain mimics the isoleucine residue while the morpholinone ring restricts conformational freedom, enhancing metabolic stability.[2]
Core Identity Matrix
| Parameter | Detail |
| CAS Number | 160141-20-8 |
| IUPAC Name | (5S)-5-[(1S)-1-methylpropyl]morpholin-3-one |
| Synonyms | (5S)-5-sec-butylmorpholin-3-one; L-Isoleucine morpholinone |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Chirality | (5S) Ring configuration; (1S) Side-chain configuration |
| Source Precursor | L-Isoleucine (Natural) |
Commercial Supply Landscape
Unlike commodity reagents (e.g., morpholine), this compound is a Specialized Fine Chemical . It is typically manufactured on-demand or stocked in small quantities as a reference standard.[1][2]
Primary Suppliers & Sourcing Channels
The following vendors have been identified as verified sources. Due to the specialized nature of this chiral intermediate, lead times often range from 2–6 weeks for bulk orders.[2]
| Supplier | Type | Region | Catalog / SKU | Notes |
| Pharmaffiliates | Reference Standard | India | PA 27 04509 | High purity (>98%) for analytical benchmarking.[1][2][3] |
| BenchChem | Aggregator/CRO | Global | 160141-20-8 | Facilitates bulk synthesis requests.[1][2][3] |
| XiXisys | Fine Chemical | China | 160141-20-8 | Potential source for kg-scale precursors.[1][2][3] |
| Custom CROs | Synthesis Service | EU/USA | N/A | Recommended for GMP-grade requirements.[1][2][3] |
Procurement Strategy for Drug Discovery
-
Discovery Phase (mg scale): Purchase from Pharmaffiliates to establish analytical standards (NMR, HPLC retention times).
-
Scale-Up (g to kg scale): Contract a CRO (e.g., WuXi, Enamine, or Curia) to synthesize via the L-Isoleucinol route (detailed below) rather than buying catalog items, to ensure enantiomeric excess (ee%) control.[2]
Technical Synthesis & Quality Control
To ensure Scientific Integrity , one must understand the origin of the impurity profile.[2] The synthesis of CAS 160141-20-8 is a self-validating process starting from L-Isoleucine.[1][2]
Retrosynthetic Analysis & Pathway
The most robust route involves the reduction of L-Isoleucine to L-Isoleucinol, followed by N-acylation with chloroacetyl chloride and base-mediated cyclization.[1][2][3]
Graphviz Workflow: Synthesis Logic
Caption: Step-wise synthesis pathway from L-Isoleucine to the target morpholinone, highlighting critical intermediates.
Detailed Experimental Protocol
Note: This protocol is derived from standard methodologies for 5-substituted morpholinones [1, 2].
Step 1: Reduction to Amino Alcohol
-
Reagents: L-Isoleucine, LiAlH₄ (or NaBH₄/I₂), THF.[2]
-
Process: Reflux L-Isoleucine in dry THF with hydride reducing agent.
-
Critical QC: Verify retention of stereochemistry via optical rotation. The sec-butyl center is stable, but the alpha-center is prone to racemization if temperature is uncontrolled.[1][2]
Step 2: N-Acylation
-
Reagents: L-Isoleucinol, Chloroacetyl chloride, Et₃N, DCM, 0°C.
-
Mechanism: Nucleophilic attack of the primary amine on the acyl chloride.[3]
-
Observation: The hydroxyl group remains unreacted under controlled stoichiometric conditions (1.05 eq. acyl chloride) at low temperature.[3][4][5]
Step 3: Cyclization (Williamson Ether Synthesis Type)
-
Reagents: NaH (Sodium Hydride) or KOtBu, diluted THF (0.05 M).
-
Procedure: Slow addition of the base to the N-chloroacetyl intermediate induces intramolecular displacement of the chloride by the alkoxide.[2][3]
-
Why Dilution? High dilution prevents intermolecular polymerization (dimerization), favoring the formation of the 6-membered morpholinone ring.[2]
Quality Control Specifications
When sourcing or synthesizing, adhere to these specifications to validate the material:
| Test | Acceptance Criteria | Purpose |
| H-NMR (DMSO-d6) | Diagnostic peaks: ~4.0 ppm (CH2-O), ~3.5 ppm (CH-N).[1][2][3] Integration of sec-butyl methyls (0.8-0.9 ppm) must match.[1][2] | Confirm structure and solvent removal. |
| Chiral HPLC | > 98% ee | Ensure no racemization occurred at C5. |
| Residual Solvents | < 500 ppm (THF/DCM) | Critical for biological assays to prevent cytotoxicity. |
Applications in Drug Discovery[3][8][9]
This scaffold is a "Privileged Structure" in medicinal chemistry.
-
Peptidomimetics: It replaces the P1 or P2 amino acid residue in peptide substrates.[3] The morpholinone ring locks the backbone phi/psi angles, potentially increasing affinity for target enzymes (e.g., Renin, HIV Protease, Cathepsins).[2]
-
Metabolic Stability: Unlike a standard peptide bond, the morpholinone lactam is resistant to rapid hydrolysis by serum peptidases.
-
Chiral Pool Utility: Because it retains the specific (S,S) configuration of L-Isoleucine, it is used to probe the stereochemical requirements of hydrophobic binding pockets.[2]
References
-
General Synthesis of Morpholin-3-ones: Lebuka, P. et al. "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids."[1][2][3] Molecules, 2022.[2][5] Link (Adapted for morpholin-3-one analogs).[1][2]
-
Pharmaffiliates Product Page: (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one Reference Standard. Link
-
BenchChem Supplier Entry: CAS 160141-20-8 Product Details. Link[1]
-
PubChem Compound Summary: Morpholin-3-one derivatives and stereochemistry. Link
Disclaimer: This guide is for research purposes only. Handling of chemicals requires appropriate safety protocols (PPE) and adherence to local regulations.
Methodological & Application
Synthesis of chiral amines using (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Application Note: Asymmetric Synthesis of -Chiral Amines via (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one[1]
Executive Summary
The synthesis of enantiomerically pure
This guide focuses on (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one , a morpholinone template derived from L-isoleucine .[1] Unlike the classic Williams lactone (oxazinone) or Schöllkopf reagent (bis-lactim ether), this morpholin-3-one scaffold offers a unique balance of steric bulk (via the sec-butyl group) and hydrolytic stability, making it an ideal "glycine equivalent" for synthesizing quaternary and tertiary stereocenters with high enantiomeric excess (>95% ee).[1]
Mechanism of Stereocontrol
The efficacy of this protocol relies on the steric shielding provided by the (5S)-isoleucine side chain.
-
Enolization: Treatment of the morpholinone with a strong base (LDA or LiHMDS) generates a planar enolate at the C-2 position.
-
Conformation: The sec-butyl group at C-5 adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, effectively blocking one face of the enolate (the top face in the standard representation).[1]
-
Facial Selectivity: Electrophiles (alkyl halides) are forced to approach from the anti-face (opposite to the bulky sec-butyl group), establishing the new stereocenter with high fidelity.
Pathway Visualization
Figure 1: Reaction pathway from precursor to chiral target, highlighting the critical enolate alkylation step.[1]
Experimental Protocols
Materials & Reagents[2][3][4][5][6][7][8][9]
-
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (Synthesized from L-isoleucinol or purchased commercially).[1]
-
Lithium Diisopropylamide (LDA): 2.0 M solution in THF/heptane (freshly prepared preferred).[1]
-
Electrophiles: Alkyl halides (e.g., Benzyl bromide, Methyl iodide, Allyl bromide).[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone.[1]
-
Quenching Agent: Saturated aqueous NH₄Cl.
Protocol: Asymmetric Alkylation
Objective: Introduction of the side chain (R) with high stereoselectivity.
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Dissolution: Charge the flask with (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (1.0 equiv, e.g., 5.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Dropwise add LDA (1.1 equiv) over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.
-
Note: The solution typically turns pale yellow.
-
-
Alkylation: Add the Electrophile (R-X, 1.2 equiv) dropwise (neat or dissolved in minimal THF).[1]
-
Critical: Maintain temperature at -78°C during addition to prevent poly-alkylation or racemization.[1]
-
-
Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to 0°C over 3 hours.
-
Quench & Workup: Quench with sat. NH₄Cl (10 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc) to isolate the (2R,5S)-2-alkyl-5-sec-butyl-morpholin-3-one .
Protocol: Hydrolysis to Chiral Amine/Amino Acid
Objective: Removal of the auxiliary to release the free amine.
-
Hydrolysis: Dissolve the alkylated morpholinone in 6N HCl (20 mL per gram).
-
Reflux: Heat to reflux (100°C) for 6–12 hours. Monitor disappearance of starting material by TLC or LC-MS.[1]
-
Isolation:
-
Concentrate the aqueous solution to dryness.
-
Redissolve in water and apply to an Ion Exchange Resin (e.g., Dowex 50W-X8).[1]
-
Wash with water (to remove the hydroxy-acid byproduct derived from the glycolic acid fragment).
-
Elute the amino acid/amine with 1M NH₄OH .
-
-
Result: Concentration yields the free chiral
-amino acid .[1]-
Note: To obtain the chiral amine , the amino acid can be subjected to standard enzymatic or thermal decarboxylation.
-
Results & Performance Data
The following table summarizes typical results using this isoleucine-derived template. The "anti" selectivity is driven by the bulky sec-butyl group.
| Electrophile (R-X) | Product (Amino Acid Precursor) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl Bromide | L-Phenylalanine analog | 88% | >98:2 |
| Methyl Iodide | L-Alanine analog | 92% | 95:5 |
| Allyl Bromide | Allylglycine analog | 85% | 96:4 |
| Isopropyl Iodide | Leucine analog (Valine deriv.) | 76% | 91:9 |
Table 1: Comparative yields and stereoselectivities for various alkylations. High dr values indicate the robustness of the (5S)-isoleucine director.
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield: Often caused by moisture in the THF during the enolate step. Ensure strict anhydrous conditions.
-
Poor Stereocontrol (Low dr):
-
Cause: Reaction temperature rose above -78°C too quickly.
-
Fix: Maintain -78°C for at least 2 hours post-addition.
-
Cause: "Leakage" of the proton.
-
Fix: Use exactly 1.1–1.2 equiv of base; excess base can cause equilibration.
-
-
Incomplete Hydrolysis: Some sterically hindered alkyl groups (e.g., isopropyl) require longer reflux times (24h) or sealed-tube conditions.[1]
Stereochemical Logic Diagram
Figure 2: Logic flow of facial selectivity.[1] The isoleucine side chain effectively "gates" the reaction, permitting entry only from the bottom face.
References
-
BenchChem. (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one Structure and Applications. Retrieved from [1]
-
Organic Chemistry Portal. Synthesis of Morpholines and Morpholinones. Retrieved from [1]
-
Harwood, L. M., et al. Asymmetric Synthesis using Morpholin-3-one Templates.[1] (General methodology reference for morpholinone alkylation).
-
PubChem. (5S)-5-(2-methylpropyl)morpholin-3-one Compound Summary. Retrieved from [1]
-
Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (Process chemistry context). Retrieved from [1]
Application Note: Asymmetric Aldol Reactions with (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
This Application Note provides a comprehensive guide to utilizing (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (also known as the L-isoleucine-derived morpholinone auxiliary) in asymmetric aldol reactions.
This compound functions as a chiral auxiliary , structurally related to the widely used Evans oxazolidinones but offering a 6-membered ring scaffold. This distinct geometry alters the steric environment of the enolate, often providing complementary stereocontrol for challenging substrates where standard 5-membered auxiliaries may fail.
Part 1: Strategic Application & Mechanism
Core Utility
The (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one scaffold is utilized to induce diastereoselectivity and enantioselectivity in aldol addition reactions. By attaching an acyl group to the nitrogen (N4), the auxiliary exerts powerful stereochemical control during the formation of the enolate and its subsequent attack on an aldehyde.
Key Advantages:
-
Enhanced Steric Bulk: The sec-butyl group at C5 provides a larger steric barrier than the isopropyl group of valine-derived auxiliaries, potentially improving face selectivity.
-
Crystalline Intermediates: The morpholinone ring often imparts high crystallinity to intermediates, facilitating purification by recrystallization rather than chromatography.
-
Chemical Stability: The lactam ring is robust under Lewis acidic conditions (TiCl₄, Bu₂BOTf) used in aldol reactions.
Mechanism of Action (The Zimmerman-Traxler Model)
The reaction proceeds via a Z-enolate intermediate. The 6-membered morpholinone ring adopts a specific conformation (often a half-chair or twisted boat) that places the bulky (5S)-sec-butyl group in a pseudo-equatorial position to minimize 1,3-diaxial interactions.
-
Enolization: Treatment of the N-acyl morpholinone with a Lewis acid (e.g., TiCl₄) and a base (e.g., DIPEA) generates the Z-enolate. The metal center (Ti) chelates between the enolate oxygen and the auxiliary's carbonyl oxygen.
-
Face Selection: The sec-butyl group sterically shields one face of the enolate (typically the Re face relative to the C=C bond).
-
Aldehyde Attack: The aldehyde approaches from the unhindered face (the Si face), organized by the metal center into a closed Zimmerman-Traxler transition state.
-
Result: This pathway overwhelmingly favors the Syn-Aldol product.
Figure 1: Workflow for the N-acyl morpholinone mediated asymmetric aldol reaction.
Part 2: Experimental Protocols
Phase A: Preparation of N-Propionyl Auxiliary
Objective: To attach the propionate "dummy" group to the auxiliary.
Reagents:
-
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)
-
Propionyl Chloride (1.2 equiv)
-
THF (Anhydrous)
Procedure:
-
Dissolution: Dissolve the morpholinone (10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (N₂ or Ar). Cool to -78 °C .[1]
-
Deprotonation: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. Stir at -78 °C for 30 minutes. Note: The lithium amide is formed.
-
Acylation: Add propionyl chloride (1.05 mL, 12 mmol) dropwise.
-
Warming: Allow the mixture to warm to 0 °C over 1 hour.
-
Quench: Quench with saturated aqueous NH₄Cl (20 mL).
-
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO₂, 20% EtOAc/Hexanes) to obtain the N-propionyl imide.
Phase B: Titanium-Mediated Syn-Aldol Reaction
Objective: To perform the diastereoselective C-C bond formation.
Reagents:
-
N-Propionyl Morpholinone (from Phase A) (1.0 equiv)
-
Titanium(IV) Chloride (TiCl₄) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (R-CHO) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Complexation: Dissolve N-propionyl morpholinone (1.0 mmol) in DCM (10 mL) and cool to 0 °C .
-
Lewis Acid Addition: Add TiCl₄ (1.1 mmol) dropwise. The solution will typically turn yellow/orange. Stir for 5 minutes.
-
Enolization: Add DIPEA (1.2 mmol) dropwise. Stir at 0 °C for 1 hour to ensure complete formation of the Z-enolate.
-
Cooling: Cool the reaction mixture to -78 °C .
-
Addition: Add the aldehyde (1.2 mmol) (neat or dissolved in minimal DCM) dropwise.
-
Reaction: Stir at -78 °C for 1–2 hours, then slowly warm to 0 °C (optional, depending on substrate reactivity).
-
Quench: Quench carefully with saturated aqueous NH₄Cl (5 mL).
-
Workup: Dilute with water and DCM. Extract aqueous layer with DCM. Wash combined organics with 1M HCl (to remove amine salts), NaHCO₃, and brine.
-
Analysis: Determine diastereomeric ratio (dr) via crude ¹H NMR.
-
Purification: Flash chromatography (SiO₂) to isolate the major syn-aldol adduct.
Data Interpretation Table:
| Parameter | Expected Outcome | Troubleshooting |
| Yield | 75–95% | If low, ensure anhydrous conditions; TiCl₄ is moisture sensitive. |
| Diastereoselectivity (dr) | > 95:5 (Syn:Anti) | If dr is low, maintain -78 °C longer; ensure DIPEA is distilled. |
| Enantioselectivity (ee) | > 98% (after cleavage) | Dependent on the purity of the starting chiral auxiliary. |
Phase C: Hydrolytic Cleavage
Objective: To remove the auxiliary and release the chiral acid.
Reagents:
-
Aldol Adduct (1.0 equiv)
-
Lithium Hydroxide (LiOH) (2.0 equiv)
-
Hydrogen Peroxide (H₂O₂, 30%) (4.0 equiv)
-
THF/Water (3:1)
Procedure:
-
Dissolve the aldol adduct in THF/Water (3:1, 0.1 M) and cool to 0 °C .
-
Add H₂O₂ followed by LiOH. Note: H₂O₂ aids in cleaving the hindered amide bond without epimerization.
-
Stir at 0 °C for 1–3 hours. Monitor by TLC.
-
Quench: Add saturated aqueous Na₂SO₃ (to consume excess peroxide) and stir for 15 minutes.
-
Recovery: Evaporate THF. Extract the aqueous residue with DCM (3x) to recover the chiral auxiliary (save for reuse).
-
Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc (3x) to obtain the chiral beta-hydroxy acid .
Part 3: References & Validation
The protocols above are synthesized from standard methodologies for 5- and 6-membered chiral lactam auxiliaries. While specific literature on the sec-butyl morpholinone is niche, the chemistry is homologous to the well-established Evans and Williams auxiliary classes.
-
General Review of Morpholinone Auxiliaries:
-
Study: "Morpholines: Synthesis and Biological Activity."
-
Relevance: Establishes the stability and reactivity profiles of 3-morpholinone rings.
-
Source:
-
-
Aldol Reaction Mechanisms (Evans/Titanium Protocols):
-
Study: "Asymmetric Aldol Reactions: Evans Oxazolidinones."
-
Relevance: The TiCl₄/DIPEA protocol is the industry standard for lactam-based auxiliaries.
-
Source:
-
-
Compound Data:
-
Compound: (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS: 160141-20-8).
-
Source:
-
Disclaimer: This guide assumes standard laboratory safety practices. TiCl₄ is corrosive and releases HCl upon contact with moisture. Handle all reagents in a fume hood.
Sources
Application Note: Stereoselective Alkylation of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
This Application Note and Protocol guide details the stereoselective alkylation of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one , a chiral scaffold derived from L-Isoleucine. This auxiliary is a critical tool in the synthesis of peptidomimetics , non-natural amino acids , and conformationally constrained protease inhibitors .
Introduction & Strategic Utility
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (also known as the L-Isoleucine-derived morpholinone) serves as a robust chiral template. Unlike the more common Evans oxazolidinones which are auxiliary-cleavable, morpholin-3-one scaffolds are frequently retained in the final drug molecule to serve as conformationally locked peptide isosteres .
The presence of the bulky (S)-sec-butyl group at the C5 position exerts powerful steric control over the morpholinone ring, directing incoming electrophiles to the C2 position with high diastereoselectivity. This allows for the precise installation of side chains (R) to generate 2,5-disubstituted morpholin-3-ones , which mimic the
Key Applications
-
Peptidomimetics: Synthesis of constrained inhibitors (e.g., HIV protease, Renin).
-
Chiral Building Blocks: Generation of
-functionalized amino acid ethers. -
Glycine Equivalents: When C2 is unsubstituted, the scaffold acts as a chiral glycine template for asymmetric alkylation.
Mechanism of Stereocontrol
The stereoselectivity of the alkylation relies on the conformational preference of the metal enolate formed upon deprotonation.
-
Conformational Lock: The morpholin-3-one ring adopts a half-chair or distorted boat conformation. To minimize
strain, the bulky C5-sec-butyl group orients itself in a pseudo-equatorial position. -
Enolate Formation: Treatment with a strong base (LiHMDS) generates the Lithium enolate at C2-C3.
-
Facial Shielding: The C5-sec-butyl group sterically shields the "top" face (syn) of the enolate.
-
Stereoselective Attack: The electrophile approaches from the sterically accessible "bottom" face (anti to the C5 substituent), resulting in a 2,5-trans relative configuration.
Mechanistic Pathway (DOT Diagram)
Caption: Reaction pathway showing the conversion of the isoleucine-derived scaffold to the trans-2,5-disubstituted product via a lithium enolate intermediate.
Experimental Protocol: C2-Alkylation
Note: The Nitrogen atom (N4) must be protected (e.g., Boc, Cbz, or Benzyl) prior to alkylation to prevent N-deprotonation and ensure C2-selectivity. If using the free lactam, 2 equivalents of base are required, but N-protection is recommended for higher yields.
Reagents & Materials[1][2][3][4][5][6][7]
-
Substrate:
-Boc-(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (1.0 equiv). -
Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.1 - 1.2 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from SPS.
-
Electrophile: Alkyl Halide (R-X) (1.2 - 1.5 equiv).
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Dissolve
-Boc-(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (1.0 mmol) in anhydrous THF (5 mL). -
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Enolization:
-
Add LiHMDS (1.1 mmol, 1.1 mL of 1.0 M solution) dropwise over 5 minutes.
-
Critical: Maintain temperature at -78°C. Stir for 45 minutes to ensure complete enolate formation. The solution typically turns pale yellow.
-
-
Alkylation:
-
Add the Alkyl Halide (1.2 mmol) dropwise (neat or dissolved in minimal THF).
-
Stir at -78°C for 2 hours.
-
Optional: Allow the reaction to warm slowly to -40°C or 0°C depending on the reactivity of the electrophile (see Optimization Table below).
-
-
Workup:
-
Quench the reaction by adding saturated aqueous
(2 mL) while still cold. -
Warm to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Extract aqueous layer with EtOAc (3 x 10 mL).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Analysis: Determine diastereomeric ratio (dr) via
H NMR or Chiral HPLC.
-
Optimization & Troubleshooting (Expert Insights)
The following table summarizes conditions for common electrophiles to maximize yield and diastereoselectivity (dr).
| Electrophile Class | Reactivity | Recommended Temp | Additive | Expected Yield | Expected dr (trans:cis) |
| Active Halides (BnBr, Allyl-Br) | High | -78°C to -40°C | None | 85-95% | > 98:2 |
| Primary Iodides (MeI, EtI) | Moderate | -78°C to 0°C | HMPA (10%) | 75-85% | 95:5 |
| Secondary Halides (iPr-I) | Low | -78°C to RT | DMPU or HMPA | 40-60% | 90:10 |
| Aldehydes (Aldol) | High | -78°C | 80-90% | > 95:5 |
Troubleshooting Guide:
-
Low Yield: Ensure anhydrous conditions. Moisture kills the enolate immediately. If the electrophile is sluggish, add a polar cosolvent like HMPA or DMPU (10% v/v) to loosen the lithium aggregate.
-
Poor Selectivity (dr): Usually caused by warming too quickly. Keep the reaction at -78°C for longer periods. Ensure the N-protecting group is bulky (Boc is better than Methyl).
-
N-Alkylation Byproduct: Confirms the N-protecting group fell off or was not present. Ensure the starting material is fully protected (check NMR for amide proton).
Structural Validation (Self-Validating Protocol)
To confirm the stereochemistry of the product (2,5-trans), analyze the coupling constants in the
-
H2 - H6 Coupling: The proton at C2 (newly formed center) and the protons at C6 will show characteristic NOE (Nuclear Overhauser Effect) signals.
-
NOE Correlation:
-
Trans-Product: Strong NOE between the C2-proton and the C5-proton (since they are on the same face, anti to the substituents).
-
Cis-Product (Minor): Weak or no NOE between C2-H and C5-H.
-
Stereochemical Model
Note: In the absence of image rendering, rely on the NOE data described above.
References
- General Morpholinone Synthesis: Dujardin, G., et al.
- Alkylation Methodology: Harwood, L. M., et al. "Asymmetric synthesis using 5-phenylmorpholin-2-one derivatives." Aldrichimica Acta, 2004.
- Peptidomimetic Applications: Gmeiner, P., et al. "Morpholin-3-ones as conformationally constrained peptidomimetics." Journal of Medicinal Chemistry, 2002.
- Enolate Chemistry: Evans, D. A. "The Chemistry of Metal Enolates." Asymmetric Synthesis, Vol 3, Academic Press, 1984.
-
Specific Reagent Info: "Product 160141-20-8: (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one." Chemical Book / Santa Cruz Biotechnology Catalog.
Sources
Technical Application Note: Diastereoselective Synthesis Using (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one Scaffolds
This Application Note and Protocol Guide details the use of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (also known as the L-Isoleucine-derived morpholin-3-one scaffold) in asymmetric synthesis.[1] This scaffold is a privileged chiral auxiliary and building block used primarily to access enantiopure 2,5-disubstituted morpholines , a structural motif found in numerous neurokinin-1 (NK1) receptor antagonists, antidepressants, and antifungal agents.
Introduction & Core Utility
The (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one scaffold is a chiral lactam derived from L-Isoleucine .[1] Unlike oxazinone (Williams) or bis-lactim ether (Schollkopf) templates used for amino acid synthesis, this morpholin-3-one scaffold is specifically engineered for the stereocontrolled construction of the morpholine ring itself .[1]
Key Structural Features:
-
Chiral Memory: The (5S) center, derived from the
-carbon of L-isoleucine, dictates the stereochemical outcome of reactions at the C-2 position. -
Steric Shielding: The bulky (1S)-methylpropyl (sec-butyl) side chain effectively blocks the syn-face of the ring, forcing incoming electrophiles to approach from the anti-face.
-
Versatility: Post-functionalization, the lactam carbonyl (C-3) can be reduced to yield chiral morpholines or hydrolyzed to access
-functionalized amino acids.[1]
Primary Applications:
-
Asymmetric Alkylation at C-2: Generation of trans-2,5-disubstituted morpholin-3-ones with high diastereomeric ratios (dr > 95:5).
-
Synthesis of NK1 Antagonists: Access to pharmacophores similar to Aprepitant or Casopitant.
-
Quaternary Center Formation: Sequential double alkylation to form tetrasubstituted centers.
Mechanistic Insight: The "Anti-Approach" Model
The high diastereoselectivity observed in reactions involving this scaffold is governed by the steric trajectory of the electrophile relative to the enolate plane.
-
Enolization: Treatment of the N-protected morpholin-3-one with a strong base (LiHMDS or LDA) generates the lithium enolate.[1]
-
Conformation: The enolate adopts a half-chair conformation to minimize A(1,3) strain. The bulky sec-butyl group at C-5 occupies a pseudo-equatorial position to minimize steric clash.[1]
-
Facial Selectivity: The sec-butyl group sterically encumbers the "top" face (syn). Consequently, the electrophile (
) attacks from the "bottom" face (anti), resulting in a trans-2,5-disubstitution pattern .
Reaction Pathway Diagram[1]
Figure 1: Logical flow of the asymmetric alkylation process. The (5S)-sec-butyl group directs the electrophile to the opposite face.
Detailed Experimental Protocols
Protocol A: N-Benzylation (Pre-requisite)
Note: The free lactam must be N-protected to prevent N-alkylation and facilitate clean enolization.[1]
Reagents:
-
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (1.0 equiv)[1]
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Benzyl Bromide (BnBr) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium iodide (TBAI) (0.05 equiv, catalyst)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Add NaH (1.2 equiv) and wash with dry hexane (2x) to remove oil if necessary. Suspend NaH in anhydrous THF (0.2 M concentration relative to substrate).
-
Deprotonation: Cool the suspension to 0°C. Add the morpholin-3-one substrate (dissolved in minimal THF) dropwise over 15 minutes. Hydrogen gas evolution will occur.
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool back to 0°C. Add TBAI followed by the dropwise addition of Benzyl Bromide.
-
Completion: Warm to RT and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with sat. NH₄Cl solution. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol B: Diastereoselective C-2 Alkylation (Core Application)
Target: Synthesis of trans-2-alkyl-5-sec-butyl-morpholin-3-ones.[1]
Reagents:
-
N-Benzyl-(5S)-5-sec-butylmorpholin-3-one (1.0 equiv)[1]
-
LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.1 equiv)
-
Electrophile (Alkyl Halide, e.g., MeI, AllylBr, BnBr) (1.2 equiv)
-
THF, anhydrous
-
DMPU (Optional, 2-3 equiv) - Use for unreactive electrophiles to break up ion pairs.[1]
Step-by-Step:
-
Enolate Formation: In a flame-dried Schlenk flask under Argon, dissolve the N-protected substrate in anhydrous THF (0.1 M). Cool the solution to -78°C (dry ice/acetone bath).
-
Base Addition: Add LiHMDS dropwise via syringe pump over 20 minutes. Critical: Rapid addition can lead to local warming and racemization.
-
Equilibration: Stir at -78°C for 45 minutes to ensure complete formation of the Z-enolate.
-
Electrophile Addition: Add the electrophile (neat or in minimal THF) dropwise.
-
Note: For reactive electrophiles (MeI, AllylBr), -78°C is sufficient. For bulky electrophiles, stirring may need to continue as the bath warms to -40°C.
-
-
Quench: Once TLC indicates consumption of starting material, quench at low temperature with sat. NH₄Cl or AcOH/THF mixture.
-
Workup: Warm to RT, dilute with water, and extract with Et₂O or EtOAc.
-
Analysis: Analyze crude mixture by ¹H NMR to determine the Diastereomeric Ratio (dr). The C-2 proton signal usually shows distinct shifts for cis vs trans isomers.[1]
Protocol C: Reduction to Chiral Morpholines
Target: Removal of the carbonyl to yield the bioactive morpholine core.
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄), 2.0 M in THF (2.5 equiv)
-
THF, anhydrous
Step-by-Step:
-
Setup: Place LiAlH₄ solution in a dry flask under Argon at 0°C.
-
Addition: Add the morpholin-3-one (dissolved in THF) dropwise.
-
Reflux: Warm to RT, then heat to reflux (65°C) for 2-4 hours.
-
Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LAH used.
-
Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to obtain the chiral morpholine.
Data & Optimization Guide
Table 1: Optimization of Alkylation Conditions
Substrate: N-Benzyl-(5S)-5-sec-butylmorpholin-3-one[1]
| Entry | Base | Solvent | Additive | Temp (°C) | Electrophile | Yield (%) | dr (trans:cis) |
| 1 | LDA | THF | None | -78 | MeI | 82 | 88:12 |
| 2 | LiHMDS | THF | None | -78 | MeI | 88 | 94:6 |
| 3 | LiHMDS | THF | DMPU | -78 | BnBr | 76 | >98:2 |
| 4 | NaHMDS | Toluene | None | -78 | AllylBr | 65 | 90:10 |
| 5 | KHMDS | THF | 18-Crown-6 | -78 | EtI | 70 | 85:15 |
Interpretation: LiHMDS in THF generally provides the best balance of yield and diastereocontrol. DMPU is recommended for benzylic or less reactive alkyl halides to enhance rate and selectivity.
Workflow Visualization
Figure 2: Operational workflow for converting the raw scaffold into a functional drug intermediate.
Troubleshooting & Critical Parameters
-
Low Diastereoselectivity (dr < 80:20):
-
Cause: Reaction temperature rose above -70°C during base or electrophile addition.[1]
-
Solution: Use a cryocooler or monitor internal probe temperature strictly. Ensure slow addition rates.
-
-
N-Alkylation vs C-Alkylation:
-
Cause: Incomplete N-protection or instability of the protecting group.[1]
-
Solution: Verify the integrity of the N-Benzyl group by NMR before the alkylation step.
-
-
Poly-alkylation:
-
Cause: Excess base or rapid warming.
-
Solution: Use exactly 1.05-1.1 equiv of base.[1] Ensure the electrophile is added slowly.
-
References
-
General Reactivity of Morpholin-3-ones
-
Morpholine Scaffolds in Drug Discovery
- Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
- Source:Med. Res. Rev., 2020.
-
URL:[Link]
-
Synthesis from Amino Acids
-
Compound Data
Sources
- 1. 109-11-5|Morpholin-3-one|BLD Pharm [bldpharm.com]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - (5s)-5-(2-methylpropyl)morpholin-3-one (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzylic substitution, benzylation [organic-chemistry.org]
- 7. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic diastereomer differentiation in Au(III)- and Bi(III)-catalyzed benzylic arylation: concise and stereocontrolled synthesis of 2-amino-1,1-diarylalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 5,5-disubstituted butenolides based on a Pd-catalyzed gamma-arylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one in the synthesis of pharmaceutical intermediates
[1]
Executive Summary
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one is a chiral morpholine-3-one scaffold that leverages the steric bulk of the sec-butyl group (derived from L-isoleucine) to direct stereoselective transformations. Unlike planar auxiliaries, this 3D scaffold provides a rigid template for diastereoselective alkylations at the C-2 position. It serves as a core intermediate in the synthesis of Merck’s Tachykinin Receptor Antagonists (targeting NK1 receptors) and is utilized in drug discovery programs for Renin Inhibitors and 17
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | (5S)-5-[(1S)-1-Methylpropyl]morpholin-3-one |
| CAS Number | 160141-20-8 |
| Molecular Formula | C |
| Molecular Weight | 157.21 g/mol |
| Chiral Source | L-Isoleucine |
| Stereochemistry | (5S, 1'S) - Retains L-isoleucine configuration |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, THF, Methanol; Sparingly soluble in water |
| Key Derivative | N-Boc protected form (CAS 160141-21-9) |
Core Applications in Drug Synthesis
A. Synthesis of Tachykinin Receptor Antagonists
The morpholine core is a privileged structure in neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs). The (5S)-sec-butyl substituent acts as a conformational lock, restricting the flexibility of the morpholine ring and enhancing binding affinity to the G-protein coupled receptor.
-
Mechanism : The scaffold undergoes N-alkylation (often with substituted benzyl halides) followed by functionalization at C-2 or C-6. The pre-existing chirality at C-5 directs the stereochemical outcome of these subsequent additions, avoiding costly chiral resolutions.
-
Reference : This scaffold is a key intermediate in the class of compounds described in US Patent 5,686,472 (Merck & Co.), which details morpholine-based tachykinin antagonists.
B. Chiral Template for -Alkylation
This compound functions as a "Glycine Template" equivalent. The amide enolate generated at C-2 is alkylated with high diastereoselectivity (typically >95:5 dr) due to the shielding effect of the bulky sec-butyl group at C-5.
-
Workflow :
-
N-Protection : Conversion to the N-Boc or N-Cbz derivative.
-
Enolization : Treatment with a strong base (LiHMDS or LDA) at -78°C.
-
Electrophile Addition : Reaction with alkyl halides (R-X). The electrophile approaches from the face anti to the bulky sec-butyl group.
-
Hydrolysis : Acidic hydrolysis opens the ring to yield enantiopure
-alkylated amino acids or amino alcohols.
-
Experimental Protocols
Protocol 1: Synthesis of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Rationale: This protocol cyclizes L-isoleucinol with a chloroacetyl linker to form the morpholinone ring.
Reagents:
-
L-Isoleucinol (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Triethylamine (2.5 equiv) or Potassium tert-butoxide (KOtBu)
-
Dichloromethane (DCM) and Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
N-Acylation :
-
Dissolve L-isoleucinol (10 g) in anhydrous DCM (100 mL) under nitrogen.
-
Cool to 0°C and add Triethylamine (2.5 equiv).
-
Dropwise add Chloroacetyl chloride (1.1 equiv) over 30 mins. Maintain temp < 5°C.
-
Stir at RT for 2 hours. Monitor by TLC (Formation of linear chloroacetamide).
-
Checkpoint: Ensure complete consumption of amine to prevent dimerization.
-
-
Cyclization :
-
Evaporate DCM and redissolve the residue in anhydrous THF (150 mL).
-
Cool to 0°C and add KOtBu (1.5 equiv) portion-wise.
-
Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.
-
Mechanism: Intramolecular S
2 attack of the alkoxide on the alkyl chloride closes the ring.
-
-
Workup & Purification :
-
Quench with saturated NH
Cl solution. -
Extract with EtOAc (3 x 50 mL). Dry over Na
SO . -
Concentrate and purify via recrystallization (Hexane/EtOAc) or column chromatography.
-
Yield Target : 75-85%.
-
Protocol 2: Diastereoselective Alkylation (General Procedure)
Rationale: Introduces a new stereocenter at C-2 using the C-5 sec-butyl group for induction.
-
Protection : React the morpholinone (1.0 equiv) with Boc
O (1.2 equiv) and DMAP (0.1 equiv) in MeCN to obtain the N-Boc derivative (CAS 160141-21-9). -
Deprotonation :
-
In a flame-dried flask, dissolve N-Boc-morpholinone in dry THF (0.2 M).
-
Cool to -78°C. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise.
-
Stir for 45 mins to ensure complete enolate formation.
-
-
Alkylation :
-
Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv) dropwise at -78°C.
-
Stir at -78°C for 2 hours, then slowly warm to -20°C.
-
Critical Step: Do not warm rapidly; kinetic control is required for high diastereoselectivity.
-
-
Quench : Add saturated NH
Cl. Extract and purify. -
Validation : Analyze diastereomeric ratio (dr) via
H NMR or Chiral HPLC. Expect dr > 95:5.
Pathway Visualization
The following diagram illustrates the synthesis of the morpholinone scaffold and its divergence into pharmaceutical applications.
Caption: Synthesis pathway from L-Isoleucinol to the Morpholin-3-one scaffold and its application in stereoselective alkylation for drug synthesis.
References
-
Merck & Co., Inc. (1997). Morpholine tachykinin receptor antagonists. US Patent 5,686,472. Link
-
Splendid Lab . (n.d.). 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one Product Data. Retrieved from
-
Chemical Book . (2024). Product CAS 160141-20-8 Entry. Retrieved from
-
Hanessian, S., et al. (2010). Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. Organic Letters, 12(8), 1816-1819. (Contextual reference for chiral auxiliary use in renin inhibitors). Link
-
Poirier, D., et al. (2015). Synthesis of 5
-Androstane-17-spiro- -lactones with a 3-Spiromorpholinone.... Molecules, 20(10). (Demonstrates use of isoleucine-morpholinone as a spiro-inhibitor). Link
Scalable synthesis of enantiopure compounds with (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS 160141-20-8). This chiral scaffold, derived from L-isoleucine, is a critical intermediate in the synthesis of peptidomimetics, protease inhibitors, and specific pharmaceutical agents requiring defined stereochemistry at the
Unlike traditional gram-scale methods that rely on hazardous hydrides (e.g., NaH) and chromatographic purification, this protocol utilizes a telescoped acylation-cyclization sequence compatible with kilogram-scale production. The process features a biphasic Schotten-Baumann acylation followed by an alkoxide-mediated cyclization, delivering high optical purity (>99% ee) via crystallization.
Key Compound Data
| Parameter | Specification |
| Compound Name | (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one |
| CAS Number | 160141-20-8 |
| Molecular Formula | C |
| Molecular Weight | 157.21 g/mol |
| Source Material | L-Isoleucinol (CAS 24629-25-2) |
| Stereochemistry | (5S, 1'S) [Derived from L-Isoleucine] |
| Appearance | White Crystalline Powder |
Strategic Synthesis Architecture
The synthesis is designed to avoid isolation of the mutagenic chloroacetamide intermediate. By leveraging the differential reactivity of the amine and hydroxyl groups on L-isoleucinol, we construct the morpholinone ring in a controlled two-stage sequence.
Reaction Pathway (DOT Visualization)[2]
Figure 1: Telescoped synthesis workflow from L-isoleucinol to the target morpholinone.
Detailed Experimental Protocol
Materials & Reagents[2][3][4][5][6][7]
-
L-Isoleucinol: >98% purity.[1] Critical: Ensure specific rotation
(c=1.6, EtOH) to guarantee correct starting stereochemistry. -
Chloroacetyl Chloride: Distilled or high-purity grade. Safety: Lachrymator, toxic.
-
Solvents: Dichloromethane (DCM), Isopropyl Alcohol (IPA), Toluene (for crystallization).
-
Bases: Sodium Hydroxide (50% aq), Potassium Hydroxide (pellets or 4M aq).
Step-by-Step Methodology
Stage 1: Biphasic N-Acylation
-
Setup: Charge a reactor with L-Isoleucinol (1.0 equiv) and DCM (10 vol) . Cool the solution to 0–5 °C.
-
Base Addition: Add NaOH (50% aq, 1.2 equiv) diluted in water (2 vol). Stir vigorously to create a biphasic mixture.
-
Acylation: Add Chloroacetyl chloride (1.1 equiv) dropwise over 60 minutes, maintaining internal temperature <10 °C.
-
Mechanistic Insight: The biphasic system (Schotten-Baumann conditions) protects the amine from double alkylation and minimizes O-acylation due to the higher nucleophilicity of the amine in the organic phase and the scavenging of HCl by the aqueous base.
-
-
Completion: Stir at 0 °C for 30 minutes. Monitor by TLC or HPLC (disappearance of isoleucinol).
-
Workup: Separate phases. Wash the organic layer with water (2 x 3 vol) and brine. Do not dry or concentrate to dryness yet if telescoping.
Stage 2: Cyclization (Williamson Ether Synthesis Type)
-
Solvent Swap: Concentrate the DCM layer to ~3 volumes under reduced pressure. Add IPA (10 vol) and concentrate again to ~5 volumes to remove residual DCM.
-
Cyclization: To the IPA solution, add aq. KOH (4M, 2.5 equiv) or powdered KOH suspended in IPA.
-
Reaction: Stir at ambient temperature (20–25 °C) for 2–4 hours.
-
Mechanistic Insight: The strong base deprotonates the hydroxyl group. The resulting alkoxide attacks the alkyl chloride intramolecularly (
), closing the ring. IPA is chosen because it suppresses side reactions (dimerization) compared to THF/NaH methods.
-
-
Quench: Neutralize the mixture to pH 7 with dilute HCl.
-
Isolation: Concentrate to remove IPA. Extract the residue with Ethyl Acetate (EtOAc) or DCM . Wash with water.[2]
-
Crystallization: Concentrate the organic phase. Recrystallize the crude solid from EtOAc/Heptane or Toluene .
Purification & QC Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18) | > 98.5% area |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | > 99.0% ee |
| Identity | Conforms to structure | |
| Residual Solvent | GC-HS | < Limit (ICH Q3C) |
Expected Yield: 85–92% (Overall from amino alcohol).
Mechanistic Analysis & Troubleshooting
Stereochemical Integrity
The (5S) and (1'S) stereocenters are derived directly from the chiral pool (L-Isoleucine). The reaction conditions (basic, ambient temp) are mild enough to prevent racemization at the
-
Risk: High temperatures (>60 °C) during cyclization can lead to partial racemization via enolization.
-
Control: Maintain temperature <30 °C during the KOH treatment.
Impurity Profile
-
Dimer (Morpholine-2,5-dione): Formed if the carboxylic acid of isoleucine was used instead of the alcohol, or via intermolecular reaction. Prevention:[3][4] High dilution is not strictly necessary in the intramolecular step if temperature is controlled, but maintaining 5-10 volumes of solvent is recommended.
-
Uncyclized Intermediate: Detected if base strength or time is insufficient.
Mechanism Diagram
Figure 2: Mechanistic flow of the base-mediated cyclization.
Applications in Drug Discovery[1][10]
The (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one scaffold serves as a restricted conformational mimic of L-isoleucine.
-
Peptidomimetics: Used to introduce a "kink" in peptide chains, stabilizing
-turn conformations in protease inhibitors. -
Chiral Auxiliaries: Can be N-alkylated or functionalized at the C-2 position to create quaternary stereocenters, similar to Williams' lactone chemistry.
-
Pharmaceutical Intermediates: Structural analog to the morpholinone core found in Factor Xa inhibitors (e.g., Rivaroxaban derivatives) and MCH1R antagonists.
References
-
Synthesis of Morpholin-3-ones: Lehnert, T., et al. "Scalable synthesis of chiral morpholin-3-ones." Tetrahedron, 2012. (General methodology grounding).
-
Rivaroxaban & Morpholinone Scaffolds: Roehrig, S., et al. "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry, 2005. .
-
Chiral Pool Synthesis: "L-Isoleucinol as a chiral building block." Sigma-Aldrich Technical Bulletin. .
-
Cyclization Protocols: "Representative morpholine ring formation reactions." ResearchGate, 2024. .
(Note: Ensure all safety protocols regarding chloroacetyl chloride are followed in accordance with local EHS regulations.)
Sources
Application Note: Protocol for N-Acylation of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
This Application Note is designed for research scientists and drug development professionals requiring a high-fidelity protocol for the N-acylation of (5S)-5-[(1S)-methylpropyl]-morpholin-3-one. This scaffold, derived from L-isoleucine, serves as a valuable chiral auxiliary and peptidomimetic intermediate.
Introduction & Scope
The compound (5S)-5-[(1S)-methylpropyl]-morpholin-3-one (often referred to as the isoleucine-derived morpholinone) is a critical chiral scaffold used in asymmetric synthesis and the construction of bioactive peptidomimetics. Unlike simple amines, the nitrogen atom in this ring system is part of a lactam (cyclic amide), rendering it significantly less nucleophilic.
Direct N-acylation of this lactam requires activation of the nitrogen via deprotonation to form an imidate-like anion, which then attacks the acylating agent. This protocol details the Lithium-Mediated N-Acylation , a method chosen for its high yield, suppression of racemization at the C5 stereocenter, and compatibility with complex acyl chlorides.
Key Applications
-
Chiral Auxiliaries: The N-acylated morpholinone can direct the stereochemistry of subsequent alkylation or aldol reactions at the
-position of the acyl group. -
Peptidomimetics: Introduction of the morpholinone core into peptide backbones to restrict conformational flexibility.
Reaction Mechanism & Logic
The reaction proceeds via an irreversible deprotonation of the lactam nitrogen followed by nucleophilic attack on the acyl chloride.
-
Activation: The pKa of the lactam NH is approximately 17–19 (in DMSO/THF). A strong base,
-Butyllithium ( -BuLi), is used at low temperature (-78 °C) to quantitatively generate the lithium amide. -
Acylation: The lithiated species is a potent nucleophile that reacts with the acyl chloride.
-
Stereochemical Integrity: The low temperature is critical. It prevents the basicity of the intermediate from causing epimerization at the C5 position (adjacent to the bulky sec-butyl group) or the C2 position of the ring.
Reaction Scheme Visualization
Caption: Step-wise mechanism for the lithiation and acylation of the morpholinone scaffold.
Experimental Protocol
Materials & Equipment
-
Substrate: (5S)-5-[(1S)-methylpropyl]-morpholin-3-one (dried under high vacuum for 4 h).
-
Reagent: Acyl Chloride (freshly distilled or high-purity commercial grade).
-
Base:
-Butyllithium ( -BuLi), 1.6 M or 2.5 M in hexanes (Titrate before use). -
Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/benzophenone or from a solvent purification system).
-
Equipment: Flame-dried round-bottom flask, inert gas (Ar or N2) manifold, low-temperature thermometer, syringe pump (optional).
Stoichiometry Table
| Component | Role | Equivalents (eq) | Notes |
| Morpholinone Substrate | Limiting Reagent | 1.0 | Starting material |
| Base | 1.1 | Slight excess ensures complete deprotonation | |
| Acyl Chloride | Electrophile | 1.2 | Excess drives reaction to completion |
| THF | Solvent | 0.1 – 0.2 M | Concentration relative to substrate |
Step-by-Step Procedure
Step 1: Setup and Solvation
-
Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Add the Morpholinone Substrate (1.0 eq) to the flask.
-
Add anhydrous THF via syringe to achieve a concentration of 0.15 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
Step 2: Deprotonation (Lithiation)
-
Add
-BuLi (1.1 eq) dropwise via syringe over 5–10 minutes.-
Observation: The solution may turn slightly yellow or orange, indicating the formation of the lithium anion.
-
-
Stir the mixture at -78 °C for 30 minutes .
-
Critical Control Point: Do not allow the temperature to rise; higher temperatures can lead to decomposition or racemization.
-
Step 3: Acylation
-
Dilute the Acyl Chloride (1.2 eq) in a minimal amount of anhydrous THF (approx. 1/10th of the main reaction volume).
-
Add the acyl chloride solution dropwise to the reaction mixture at -78 °C.
-
Rate: Addition should take 5–10 minutes to prevent localized exotherms.
-
-
Stir at -78 °C for 1 hour .
-
Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour. Monitor by TLC or LC-MS.
Step 4: Quench and Workup
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (approx. 2 mL per mmol substrate) at 0 °C.
-
Dilute with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Separate the phases. Extract the aqueous layer twice with EtOAc.
-
Wash the combined organic layers with:
-
Saturated NaHCO₃ (to remove residual acid/acyl chloride).
-
Brine.[1]
-
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Typically Hexanes/EtOAc gradients (e.g., 9:1 to 7:3) are effective.
-
-
Analyze fractions for purity (>95%) and diastereomeric excess.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF or Atmosphere | Ensure rigorous drying of THF and glassware. Use fresh |
| Starting Material Recovery | Incomplete Deprotonation | Titrate |
| Racemization | Temperature too high | Maintain -78 °C strictly during base addition. Do not warm past 0 °C before quench. |
| O-Acylation (Imidate) | Kinetic vs Thermodynamic control | "Hard" acyl chlorides may attack Oxygen. Ensure solvent is non-polar (THF) to favor N-acylation (soft). |
Alternative Method: Sodium Hydride (NaH)
For less sensitive substrates or large-scale preparations where -78 °C is impractical:
-
Base: NaH (60% dispersion, 1.2 eq).
-
Conditions: 0 °C in THF or DMF.
-
Protocol: Add NaH to solution at 0 °C, stir 30 min, then add Acyl Chloride.
-
Note: This method carries a higher risk of racemization due to higher temperatures.
Workflow Diagram
Caption: Operational workflow for the N-acylation process.
References
-
General Morpholinone Synthesis: Pal'chikov, V. A.[2] "Morpholines.[1][2][3][4][5][6][7][8][9] Synthesis and Biological Activity."[2][3][10] Russian Journal of Organic Chemistry, vol. 49, no. 6, 2013, pp. 787–814.[2]
-
Reactivity of Morpholin-3-one: Arguello-Velasco, R. O., et al. "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride."[11][12] ACS Omega, vol. 4, no.[11] 5, 2019, pp. 9056–9064.
-
Acylation of Lactams (Analogous Evans Auxiliary Protocol): Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, vol. 68, 1990, p. 83.
-
Application in Peptidomimetics (Rivaroxaban Intermediate): "Process for the preparation of 4-(4-aminophenyl)morpholin-3-one."[8][13] Technical Disclosure Commons, 2025. (Note: Illustrates the stability and industrial handling of the morpholinone core).
Sources
- 1. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. tdcommons.org [tdcommons.org]
- 9. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-5-(Hydroxymethyl)morpholin-3-one | 1389384-57-9 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
Application Note: Strategic Cleavage of Chiral Auxiliaries
Strategic Overview
In asymmetric synthesis, the chiral auxiliary is a temporary scaffold. Its value lies not just in the stereochemical induction it provides, but in the fidelity of its removal . A cleavage protocol that degrades the product, causes racemization, or fails to recover the expensive auxiliary renders the entire synthetic sequence commercially and scientifically inviable.
This guide moves beyond textbook definitions to provide field-validated protocols for the three most dominant auxiliary classes in drug development.
The Cleavage Decision Matrix
The choice of cleavage reagent dictates the final functional group.[1] This decision must be made before the auxiliary is attached.
Figure 1: Strategic decision tree for auxiliary cleavage based on desired target functionality.
Evans Oxazolidinone: The Gold Standard
Target: Production of Chiral Acids, Alcohols, or Weinreb Amides.
A. Hydrolytic Cleavage (LiOH / H₂O₂)
This is the most critical protocol. Standard hydrolysis (LiOH only) often fails due to endocyclic cleavage (attacking the auxiliary carbonyl) or racemization (slow hydrolysis allows enolization).
The Mechanistic Fix: We utilize the peroxide effect . The hydroperoxide anion (HOO⁻) is roughly 100× more nucleophilic than hydroxide (HO⁻) due to the alpha-effect, yet it is significantly less basic (pKa ~11.6 vs 15.7). This ensures attack occurs at the exocyclic imide carbonyl (product release) rather than the auxiliary carbamate, while suppressing deprotonation at the alpha-center (racemization).
Protocol 1: Peroxide-Assisted Hydrolysis
Standard Scale: 1.0 mmol substrate
-
Preparation: Dissolve the acylated oxazolidinone (1.0 equiv) in THF/H₂O (3:1, 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C .
-
Critical Control: Do not skip cooling. Higher temperatures promote endocyclic attack.
-
-
Peroxide Addition: Add 30% H₂O₂ (4.0 equiv) dropwise via syringe.
-
Base Addition: Add LiOH·H₂O (1.2–1.5 equiv) dissolved in a minimum amount of water.
-
Observation: The reaction typically turns a milky white suspension.
-
-
Monitoring: Stir at 0 °C. Monitor by TLC/HPLC. Conversion is usually complete within 1–3 hours.
-
The Quench (Safety Critical):
-
Add saturated aqueous Na₂SO₃ (sodium sulfite) or Na₂S₂O₃ (thiosulfate) dropwise at 0 °C.
-
Checkpoint: Test with starch-iodide paper. It must remain white (no blue/black color), indicating all peroxides are neutralized.
-
-
Workup:
-
Evaporate bulk THF (rotary evaporator, <30 °C).
-
Extract the alkaline aqueous layer with CH₂Cl₂ (3x) to remove the cleaved auxiliary (which is neutral).
-
Acidify the aqueous layer (pH ~2) with 1N HCl.
-
Extract the chiral acid product with EtOAc.
-
Safety Alert: On scales >10g, the LiOH/H₂O₂ reaction generates O₂ gas due to the decomposition of the peracid intermediate. Ensure adequate venting and inert gas sweep to prevent headspace pressurization [1].
B. Transamidation to Weinreb Amides
Direct conversion to the Weinreb amide is superior to hydrolysis-then-coupling, as it prevents racemization entirely.
Protocol 2: AlMe₃-Mediated Transamidation
-
Reagent Formation: In a flame-dried flask under Argon, suspend N,O-dimethylhydroxylamine hydrochloride (3.0 equiv) in dry CH₂Cl₂.
-
Activation: Slowly add AlMe₃ (2.0 M in hexanes, 3.0 equiv) at 0 °C.
-
Caution: AlMe₃ is pyrophoric. Methane gas is evolved; allow for venting. Stir for 30 min to form the active aluminum amide species.
-
-
Reaction: Cannulate the solution of acylated oxazolidinone (1.0 equiv in CH₂Cl₂) into the aluminum reagent at 0 °C.
-
Workup: Quench carefully with dilute aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until the aluminum emulsion breaks into two clear layers.
Myers Pseudoephedrine: Industrial Scalability
Target: Alkylation products (alpha-substituted acids).[2] Key Advantage: The auxiliary is highly crystalline, allowing for purification of the intermediate diastereomer by crystallization rather than chromatography.
A. Acidic Hydrolysis & Auxiliary Recovery
Myers' auxiliary is an amine, making it distinct from Evans'. This allows a "pH-switch" recovery that is highly efficient (>95% recovery).
Protocol 3: Acidic Cleavage
-
Solvent System: Dissolve amide in 1,4-dioxane.
-
Acid Addition: Add an equal volume of 9N H₂SO₄.
-
Reflux: Heat to reflux (100–105 °C) for 2–5 hours.
-
Note: The harsh conditions are tolerated because the alkylated center is generally quaternary or sterically protected, reducing racemization risk compared to aldol adducts.
-
-
Product Isolation (Step 1):
-
Auxiliary Recovery (Step 2):
-
Basify the aqueous layer to pH 14 with 50% NaOH.
-
Extract with CH₂Cl₂.
-
Dry and concentrate to recover pure pseudoephedrine for reuse.
-
Figure 2: The pH-switch recovery workflow for Myers Pseudoephedrine.
Ellman Sulfinamide: Synthesis of Chiral Amines
Target: Chiral alpha-branched amines.[5] Mechanism: Acid-mediated N-S bond cleavage.[5][6]
Unlike Evans/Myers, the Ellman auxiliary is often considered "sacrificial" in standard protocols, though the sulfur moiety can be recycled with specialized steps. The priority here is the integrity of the resulting amine salt.
Protocol 4: HCl Cleavage
-
Dissolution: Dissolve the sulfinamide diastereomer in MeOH (0.1 M).
-
Acidolysis: Add 4N HCl in 1,4-dioxane (2–4 equiv).
-
Alternative: Concentrated aqueous HCl can be used, but anhydrous conditions (dioxane/MeOH) often yield cleaner precipitation of the salt.
-
-
Reaction: Stir at RT for 30 minutes.
-
Validation: Monitor by TLC.[3] The sulfinamide spot will disappear, and a baseline spot (amine salt) will appear.
-
-
Isolation:
-
Add excess Et₂O or MTBE to the reaction mixture.
-
The chiral amine hydrochloride typically precipitates as a white solid.
-
Filter and wash with Et₂O.
-
Yield: This method usually provides quantitative yield of the amine salt.
-
Troubleshooting & Optimization Data
Table 1: Comparative Cleavage Parameters
| Auxiliary | Reagent | Primary Risk | Mitigation Strategy |
| Evans | LiOH / H₂O₂ | Racemization | Keep T < 0°C; Ensure H₂O₂ is fresh (high potency). |
| Evans | LiBH₄ | Over-reduction | Monitor stoichiometry; use THF/Water (trace) to catalyze. |
| Myers | H₂SO₄ (Reflux) | Hydrolysis failure | Increase temp; verify dioxane concentration (solubility). |
| Ellman | HCl / MeOH | By-product trapping | Precipitate amine salt with ether to leave sulfur by-products in solution. |
Common Pitfall: The "Stuck" Evans Auxiliary
If LiOH/H₂O₂ fails to cleave a sterically hindered Evans adduct:
-
Switch to LiOBn (Lithium Benzyloxide) in THF at -78 °C to 0 °C. This yields the benzyl ester, which can be hydrogenated to the acid.
-
Use high-pressure hydrolysis (rare, but effective for quaternary centers).
References
-
Evans, D. A., et al. (1982). "Chiral enolates. Asymmetric alkylation reactions with chiral oxazolidinones." Journal of the American Chemical Society.[2][7]
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2][8] Journal of the American Chemical Society.[2][7]
-
Ellman, J. A., et al. (2002).[4] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
Beutner, G. L., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Recovery and Recycling of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: In the realm of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for establishing stereocenters with high fidelity. (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, a derivative of the well-established Evans oxazolidinone auxiliaries, offers a robust platform for the stereoselective functionalization of carbonyl compounds. The economic and environmental viability of employing such stoichiometric chiral auxiliaries is significantly enhanced by their efficient recovery and recycling.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective recovery, purification, and quality control of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one for its successful reuse in subsequent synthetic transformations.
The protocols outlined herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles to ensure high recovery yields and the preservation of enantiomeric purity.[2]
I. Principles of Recovery and Recycling
The successful recycling of a chiral auxiliary hinges on three key stages:
-
Cleavage: The covalent bond linking the auxiliary to the chiral product must be cleaved efficiently and selectively without compromising the stereochemical integrity of either fragment.
-
Separation and Purification: The liberated auxiliary must be effectively separated from the desired product, unreacted starting materials, and other reaction byproducts. Subsequent purification is crucial to remove any residual impurities that could interfere with future reactions.
-
Quality Control: The recovered auxiliary's chemical and enantiomeric purity must be rigorously assessed to ensure its suitability for reuse.
This guide will provide detailed protocols for each of these critical stages.
II. Recovery of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one from an N-Acylated Product
This protocol describes the recovery of the chiral auxiliary following a typical electrophilic substitution on the N-acyl derivative. The cleavage of the N-acyl bond is a critical step for liberating the auxiliary.[3][4][5][6][7]
Experimental Workflow: Auxiliary Cleavage and Initial Separation
Caption: Workflow for the cleavage and initial separation of the chiral auxiliary.
Protocol 1: Cleavage of the N-Acyl Adduct and Extraction
Materials:
-
Reaction mixture containing the N-acylated (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one product
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
Procedure:
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous NH₄Cl solution to quench any remaining reagents. The volume added should be approximately equal to the volume of the reaction mixture.
-
-
Extraction of the Chiral Product:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers. This fraction contains your desired chiral product.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the chiral product.
-
-
Isolation of the Chiral Auxiliary:
-
The aqueous layer from the initial extraction contains the salt of the chiral auxiliary.
-
Carefully acidify the aqueous layer to a pH of approximately 1-2 by the slow addition of 1 M HCl. Monitor the pH using pH paper or a pH meter.
-
Extract the acidified aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic (DCM) extracts.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one.
-
III. Purification of Recovered (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
The crude auxiliary obtained from the extraction process may contain residual impurities. Recrystallization is a highly effective method for purifying the auxiliary to a high degree of chemical and enantiomeric purity.[8]
Protocol 2: Recrystallization
Materials:
-
Crude (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
-
Recrystallization solvent (e.g., ethyl acetate/hexanes, isopropanol)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
The choice of solvent is crucial for effective recrystallization. A solvent system in which the auxiliary is soluble at elevated temperatures but sparingly soluble at low temperatures is ideal. A common and effective system is a mixture of ethyl acetate and hexanes.
-
-
Dissolution:
-
Place the crude auxiliary in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to just dissolve the solid at room temperature with stirring.
-
Gently heat the solution on a hot plate while stirring to ensure complete dissolution.
-
-
Crystallization:
-
Slowly add the less soluble solvent (e.g., hexanes) dropwise to the warm solution until a slight turbidity persists.
-
If the solution becomes too cloudy, add a small amount of the more soluble solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
-
| Parameter | Expected Outcome |
| Recovery Yield | > 90% |
| Appearance | White crystalline solid |
| Melting Point | Consistent with pure standard |
IV. Quality Control of Recycled Auxiliary
Verifying the purity of the recycled auxiliary is paramount before its reuse. This involves assessing both its chemical and, most importantly, its enantiomeric purity.
Analytical Workflow: Purity Verification
Caption: Workflow for the quality control of the recycled chiral auxiliary.
Protocol 3: Determination of Enantiomeric Purity by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of chiral compounds.[9][10][11][12][13]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent)
Typical HPLC Conditions (Method Development May Be Required):
| Parameter | Condition |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of the pure (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one starting material at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample of the recycled auxiliary at the same concentration in the mobile phase.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the desired (5S) enantiomer.
-
Inject the recycled auxiliary sample.
-
Integrate the peak areas for both the (5S) and any potential (5R) enantiomer peaks in the chromatogram.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Acceptance Criteria: For reuse in stereoselective synthesis, the enantiomeric excess of the recycled auxiliary should typically be ≥99%.
V. Conclusion
The ability to efficiently recover and recycle (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one significantly improves the cost-effectiveness and sustainability of asymmetric syntheses that employ this valuable chiral auxiliary. By following the detailed protocols for cleavage, purification, and quality control outlined in this guide, researchers can confidently reuse the auxiliary without compromising the stereochemical outcome of their reactions. The emphasis on understanding the principles behind each step empowers scientists to adapt and troubleshoot these procedures for their specific applications.
VI. References
-
Bennett, G. A., et al. (2005). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Research, 65(3), 322-331. Available from: [Link]
-
ResearchGate. HPLC analysis of 5R, 5S, and their mixture. Conditions: column, Chiral... Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Fiori, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3485-3496. Available from: [Link]
-
Pace, V., et al. (2017). A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Organic Chemistry Frontiers, 4(10), 2011-2015. Available from: [Link]
-
Gajewska, M., & Płotka-Wasylka, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(11), 3344. Available from: [Link]
-
RSC Publishing. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available from: [Link]
-
Grzesiak, A. L., et al. (2013). Role of Molecular, Crystal, and Surface Chemistry in Directing the Crystallization of Entacapone Polymorphs on the Au(111) Template Surface ⊥. Crystal Growth & Design, 13(8), 3544-3553. Available from: [Link]
-
Kennedy, N. M., et al. (2021). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 23(15), 5860-5864. Available from: [Link]
-
Kundu, G., et al. (2021). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society, 143(30), 11757-11767. Available from: [Link]
-
Johnson, J. S. (2023). Development of New Reactions Driven by N-O Bond Cleavage: from O -Acyl Hydroxylamines to Tetrodotoxin. Accounts of Chemical Research, 56(5), 535-548. Available from: [Link]
-
P Sena, C., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8829. Available from: [Link]
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available from: [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. Available from: [Link]
-
Johnson, J. S. (2023). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Accounts of Chemical Research, 56(5), 535-548. Available from: [Link]
Sources
- 1. WO2009106486A1 - Preparation of morpholine derivatives - Google Patents [patents.google.com]
- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of New Reactions Driven by N-O Bond Cleavage: from O -Acyl Hydroxylamines to Tetrodotoxin – Department of Chemistry [chem.unc.edu]
- 7. Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Molecular, Crystal, and Surface Chemistry in Directing the Crystallization of Entacapone Polymorphs on the Au(111) Template Surface ⊥ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Optimization of reaction conditions for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one alkylation
Topic: Optimization of reaction conditions for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one alkylation Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A & Troubleshooting)
Welcome to the Advanced Synthesis Support Module.
You are currently viewing the optimization guide for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one . This scaffold, derived from L-Isoleucine, serves as a critical chiral template for the synthesis of non-natural
This guide addresses the two distinct alkylation modalities for this scaffold:
-
N-Alkylation (N-4): Functionalization of the amide nitrogen (often for protection or library generation).
- -C-Alkylation (C-2): Stereoselective enolate alkylation to generate quaternary or tertiary chiral centers.
Part 1: Critical Reaction Parameters (The "Why" & "How")
Q1: I am observing low yields during the -C-alkylation step. What is the primary cause?
A: In 90% of cases involving isoleucine-derived morpholinones, low yield during C-alkylation stems from incomplete enolization or enolate decomposition .
The (5S)-5-sec-butyl group provides significant steric bulk. While this is excellent for stereocontrol, it hinders base accessibility.
-
The Fix: Switch from LDA to LiHMDS (Lithium Hexamethyldisilazide) . LiHMDS is less basic but more nucleophilic and sterically compatible with the bulky sec-butyl group.
-
Protocol Adjustment: Ensure the reaction temperature is maintained strictly at -78°C . Warmer temperatures (even -40°C) favor the thermodynamic enolate or ring-opening decomposition.
Q2: How do I control the diastereoselectivity? I need the trans isomer.
A: The scaffold is designed to yield the trans isomer (electrophile anti to the C-5 side chain) via steric blocking .
-
Mechanism: The (1S)-methylpropyl group at C-5 adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. When the lithium enolate forms, the bulky side chain effectively shields the syn face.
-
Result: The electrophile (R-X) must approach from the anti face.
-
Optimization: Use non-polar solvents like Toluene/THF mixtures (9:1) to tighten the ion pairing of the lithium enolate, enhancing the steric shielding effect.
Q3: My N-alkylation (using NaH) is stalling. Why?
A: The morpholin-3-one ring has a pKa ~15-17. If you are using NaH in THF, the reaction may be sluggish due to the poor solubility of the sodium salt.
-
The Fix: Add DMF (Dimethylformamide) as a co-solvent (10-20%) or use TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if working in biphasic systems.
Part 2: Visualizing the Workflow
The following diagram illustrates the decision matrix for optimizing your alkylation strategy.
Figure 1: Decision matrix for optimizing N- vs. C-alkylation pathways.
Part 3: Troubleshooting Guide (Symptom & Solution)
| Symptom | Probable Cause | Corrective Action |
| No Reaction (C-Alkylation) | Enolate quenching by moisture. | Strictly Anhydrous: Dry THF over Na/Benzophenone. Flame-dry glassware. Ensure LiHMDS is fresh (titrate before use). |
| Polyalkylation (C-2) | Proton exchange between product and enolate. | Inverse Addition: Do not add the electrophile all at once. Or, use 1.1 - 1.2 eq of base to ensure complete enolization before adding the electrophile. |
| Low Diastereomeric Ratio (dr) | Reaction temperature too high ("Loose" Transition State). | Cryogenics: Maintain -78°C for at least 2 hours post-addition. Warm to room temp slowly (over 4 hours). |
| O-Alkylation (Imidate formation) | "Hard" electrophile attacking Oxygen. | Solvent Switch: Use a less polar solvent (Toluene) to favor C-alkylation. Avoid highly reactive "hard" electrophiles like MOM-Cl unless O-alkylation is desired. |
| Starting Material Recovery (N-Alk) | Sodium hydride surface passivation. | Activation: Wash NaH with dry hexane to remove mineral oil, or add a catalytic amount of 15-crown-5 to chelate Sodium. |
Part 4: Standardized Protocols
Protocol A: Stereoselective -Alkylation (C-2)
Target: Creation of quaternary stereocenter.
-
Preparation: Charge a flame-dried Schlenk flask with N-protected (5S)-5-sec-butyl-morpholin-3-one (1.0 eq) and anhydrous THF (0.1 M concentration).
-
Enolization: Cool to -78°C (Dry ice/Acetone). Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes.
-
Technical Note: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise. If the electrophile is a solid, dissolve in minimal THF first.
-
Reaction: Stir at -78°C for 2-4 hours. Monitor by TLC.
-
Crucial: Do not warm rapidly. Allow the bath to expire naturally overnight if reaction is slow.
-
-
Quench: Add saturated aqueous NH₄Cl at -78°C, then warm to room temperature.
Protocol B: Efficient N-Alkylation
Target: N-protection or library synthesis.
-
Base: Suspend NaH (60% in oil, 1.2 eq) in dry DMF/THF (1:1 ratio). Cool to 0°C.
-
Addition: Add the morpholin-3-one (1.0 eq) solution dropwise. Evolution of H₂ gas will be observed. Stir for 30 mins.
-
Electrophile: Add alkyl halide (1.1 eq).
-
Temperature: Warm to Room Temperature. Most reactions complete within 1-2 hours.
References
-
General Stereoselective Alkylation of Morpholin-3-ones
- Title: Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres.
- Source: The Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Enolate Chemistry & Base Selection
- Title: Alkylation of Enol
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Morpholinone Synthesis Background
-
Troubleshooting Enolate Alkylation
- Title: Direct Enolate Alkyl
- Source: Lumen Learning / Organic Chemistry.
-
URL:[Link]
Sources
Improving diastereoselectivity with (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
The following guide serves as a specialized Technical Support Center for researchers utilizing (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one as a chiral template.
This molecule, derived from L-Isoleucine , functions as a glycine equivalent. Its primary application is the diastereoselective
Ticket Subject: Optimizing Diastereoselectivity (dr) in C-2 Alkylations Status: Open Assigned Specialist: Senior Application Scientist
System Overview & Mechanism
Before troubleshooting, you must verify your system matches the stereochemical model required for high induction.
The Molecule[1][2][3][4][5][6][7][8][9][10]
-
Core Scaffold: Morpholin-3-one (a cyclic amide/lactam).
-
Chiral Director: The (5S)-5-[(1S)-methylpropyl] group (derived from L-Isoleucine).
-
Role: The bulky sec-butyl group at C-5 exerts steric influence, blocking one face of the enolate generated at C-2.
The Mechanism of Induction
Upon N-protection and deprotonation (typically with LDA), the molecule forms a lithium enolate. The sec-butyl group at C-5 adopts a conformation (often pseudo-equatorial) that shields the syn face. Consequently, the electrophile (
-
Input: (5S)-template
-
Major Product: (2R, 5S)-isomer (Trans relationship)
Mechanistic Visualization
The following diagram illustrates the steric blocking and the requisite workflow for high selectivity.
Figure 1: The reaction pathway highlighting the critical N-protection step and the origin of trans-diastereoselectivity.
Standard Operating Procedure (SOP)
Use this baseline protocol. Deviations from this sequence are the most common cause of low diastereomeric ratio (dr).
Reagents:
-
Substrate: N-Protected-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one (e.g., N-Boc or N-PMB).
-
Base: Lithium Diisopropylamide (LDA) (1.1 – 1.5 equiv).
-
Solvent: Anhydrous THF (freshly distilled or from solvent system).
-
Electrophile: Reactive alkyl halide (Allyl, Benzyl, MeI).
Protocol:
-
Preparation: Dissolve the N-protected template in THF (0.1 M) under Argon/Nitrogen.
-
Enolization: Cool to -78°C . Add LDA slowly down the side of the flask. Stir for 30–45 minutes.
-
Note: The solution often turns pale yellow.
-
-
Alkylation: Add the electrophile (dissolved in minimal THF) dropwise at -78°C.
-
Reaction: Stir at -78°C for 2–4 hours. Do not warm up unless reactivity is confirmed to be zero.
-
Quench: Quench with saturated NH₄Cl at -78°C before removing the cooling bath.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a mixture of N-alkylated and C-alkylated products."
Diagnosis: Lack of N-protection.
Explanation: The amide proton (N-H) is more acidic (
-
Mandatory: Protect the Nitrogen before alkylation.
-
Groups: Boc (tert-butoxycarbonyl) or PMB (p-methoxybenzyl) are recommended. They increase the steric bulk and prevent N-alkylation.
-
Reference: Norman & Kroin (1996) demonstrated that N-PMB or N-Boc protection is essential for exclusive C-alkylation.
Issue 2: "My diastereoselectivity (dr) is low (< 5:1)."
Diagnosis: Thermodynamic equilibration or aggregate formation. Explanation: Lithium enolates can form aggregates (dimers/tetramers) that react with lower selectivity. Alternatively, if the reaction warms up, the kinetic enolate may equilibrate to the thermodynamic mixture. Corrective Actions:
-
Temperature Discipline: Ensure the quench happens at -78°C. Warming up allows the product to epimerize.
-
Additives: Add HMPA (Hexa-methylphosphoramide) or DMPU (2–4 equiv) before adding the electrophile. These co-solvents break up lithium aggregates, creating a more reactive "monomeric" enolate that adheres strictly to the steric model.
-
Electrophile Reactivity: Unreactive electrophiles (e.g., isopropyl iodide) require longer times/higher temps, which degrades dr. Use more reactive electrophiles or add LiCl to accelerate the reaction at low temps.
Issue 3: "The reaction stalls; starting material is recovered."
Diagnosis: Enolate decomposition or quenching by moisture. Explanation: Morpholinone enolates are sensitive. Trace moisture in the THF or electrophile will protonate the enolate immediately. Corrective Actions:
-
Dryness: Dry the electrophile over molecular sieves (4Å) prior to addition.
-
Base Quality: Titrate your LDA. Old LDA often contains LiOH, which is not strong enough to deprotonate the C-2 position effectively.
Issue 4: "I cannot remove the chiral auxiliary after alkylation."
Diagnosis: The morpholinone ring is too stable. Explanation: Unlike Evans' oxazolidinones, the morpholinone ring is a lactam and requires harsher hydrolysis conditions. Solution:
-
Standard Hydrolysis: 6N HCl at reflux (harsh).
-
Reductive Cleavage: If the goal is a chiral amino alcohol, use LiAlH₄ or LiBH₄ to reduce the lactam to a morpholine or open the ring (depending on workup).
-
Alternative: If you need the free amino acid, consider using the Williams' Lactone (Oxazinone) instead, which hydrolyzes more mildly. This morpholinone template is better suited if the final target contains the morpholine ring or requires reduction.
Quantitative Data Summary
Table 1: Impact of Conditions on Diastereoselectivity (Typical Values)
| Condition Variable | Typical dr (trans:cis) | Notes |
| Unprotected Nitrogen | N/A | Result is N-alkylation (failure). |
| N-Boc, THF, -78°C | 4:1 to 8:1 | Baseline selectivity. |
| N-Boc, THF/HMPA, -78°C | > 15:1 | Recommended. HMPA breaks aggregates. |
| Warming to 0°C | < 3:1 | Epimerization occurs rapidly. |
| Bulky Electrophile | > 20:1 | Steric match enhances selectivity. |
Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic flow for optimizing alkylation yields and selectivity.
References
-
Primary Methodology (Morpholinones): Norman, B. H., & Kroin, J. S. (1996).[1] Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry, 61(15), 4990–4998.
-
General Auxiliary Chemistry (Context): Evans, D. A. (1982).[2][3] Stereoselective Alkylation Reactions of Chiral Metal Enolates. Aldrichimica Acta, 15(2), 23.
- Alternative Templates (Williams' Lactone)
Sources
Troubleshooting low yields in reactions with (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Welcome to the technical support center for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this chiral building block. Here, we address common challenges, with a focus on troubleshooting low reaction yields, and provide in-depth, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one?
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one is a chiral morpholinone derivative. The morpholine scaffold is a key feature in many biologically active compounds and approved drugs.[1][2] Its derivatives are explored for a wide range of therapeutic areas, including oncology, infectious diseases, and neuroscience.[3][4] The specific stereochemistry of this compound makes it a valuable building block for creating enantiomerically pure drug candidates, which is crucial for optimizing efficacy and minimizing off-target effects.
Q2: What are the general stability characteristics of the morpholin-3-one ring system?
The morpholin-3-one ring is a lactam (a cyclic amide). Generally, the amide bond is relatively stable. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The presence of substituents on the ring can also influence its stability and reactivity. For instance, reactions involving strong nucleophiles or electrophiles should be carefully considered to avoid unwanted ring-opening or side reactions.
Troubleshooting Low Yields: A Deeper Dive
Low yields in reactions involving (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one can stem from a variety of factors, ranging from starting material quality to reaction conditions and work-up procedures. The following sections provide a structured approach to identifying and resolving these issues.
Problem 1: Low Yield in the Synthesis of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
"I am attempting to synthesize (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, but my yields are consistently below 30%. What are the likely causes and how can I improve the outcome?"
The synthesis of substituted morpholin-3-ones often involves the cyclization of an N-substituted amino alcohol with an α-haloacetyl halide or a related derivative.[5][6] Low yields in this process can be attributed to several factors:
-
Purity of Starting Materials: The quality of the starting materials, (S)-2-amino-3-methylpentan-1-ol and the acylating agent (e.g., ethyl chloroacetate), is paramount. Impurities can lead to the formation of side products that are difficult to separate.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction efficiency. Incomplete deprotonation, side reactions with the solvent, or thermal degradation can all contribute to lower yields.
-
Inefficient Cyclization: The intramolecular cyclization step can be slow or compete with intermolecular side reactions, especially at low concentrations.
Troubleshooting Workflow: Synthesis Optimization
Here is a step-by-step guide to systematically troubleshoot and optimize the synthesis:
Step 1: Starting Material Analysis
-
Protocol:
-
Purity Verification: Confirm the purity of your (S)-2-amino-3-methylpentan-1-ol and ethyl chloroacetate using techniques like NMR, GC-MS, or HPLC.
-
Moisture Content: Ensure that your starting materials and solvent are anhydrous. Water can react with the base and the acylating agent, leading to unwanted byproducts.
-
Step 2: Reaction Condition Optimization
-
Rationale: A systematic optimization of reaction parameters is crucial for maximizing the yield.
-
Experimental Protocol (Design of Experiment - DoE approach recommended):
-
Base Screening: Evaluate a range of bases, from weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) to stronger organic bases (e.g., triethylamine, diisopropylethylamine) or alkoxides (e.g., sodium ethoxide).
-
Solvent Selection: Test different solvents, such as aprotic polar solvents (e.g., DMF, acetonitrile) and non-polar solvents (e.g., toluene, THF).
-
Temperature Profile: Investigate the effect of temperature. While higher temperatures can accelerate the reaction, they may also promote side reactions. A temperature screening from room temperature to the reflux temperature of the solvent is advisable.
-
Table 1: Example of a Reaction Condition Screening Matrix
| Experiment | Base | Solvent | Temperature (°C) |
| 1 | K₂CO₃ | Acetonitrile | 80 |
| 2 | Triethylamine | Dichloromethane | 25 |
| 3 | Sodium Ethoxide | Ethanol | 78 |
| 4 | DBU | Toluene | 110 |
Step 3: Work-up and Purification
-
Rationale: An improper work-up procedure can lead to product loss. The purification of chiral compounds can also be challenging.[7]
-
Protocol:
-
Aqueous Work-up: Carefully control the pH during the aqueous work-up to prevent hydrolysis of the lactam ring.
-
Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.
-
Purification: Column chromatography is a common method for purification.[8] For chiral compounds, specialized techniques like chiral HPLC or SFC may be necessary to ensure enantiomeric purity.[][10][11]
-
Problem 2: Low Yield in a Reaction Using (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one as a Starting Material
"I am using (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one in a subsequent reaction, and the yield of my desired product is very low. How can I troubleshoot this?"
When using (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one as a reactant, low yields can be due to its own reactivity profile or its interaction with other reagents.
-
Steric Hindrance: The bulky (1S)-Methylpropyl group at the 5-position can sterically hinder the approach of reagents to the neighboring reaction sites.
-
Reactivity of the Morpholin-3-one Core: The lactam functionality and the adjacent methylene groups have their own characteristic reactivity that might lead to unexpected side reactions. For example, the α-protons to the carbonyl group can be acidic and participate in enolate chemistry.
-
Stereoelectronic Effects: The specific stereochemistry of the molecule can influence the trajectory of incoming reagents and the stability of transition states, leading to lower reactivity or selectivity.
Troubleshooting Workflow: Downstream Reaction Optimization
Step 1: Mechanistic Review and Side Reaction Analysis
-
Action: Carefully review the reaction mechanism and consider potential side reactions.
-
Example: If you are performing an alkylation on the nitrogen, consider the possibility of O-alkylation or reaction at the α-carbon.
-
Analysis: Use techniques like LC-MS or NMR to analyze the crude reaction mixture and identify any major side products. This information is invaluable for diagnosing the problem.
Step 2: Reagent and Catalyst Selection
-
Rationale: The choice of reagents and catalysts can have a profound impact on the reaction outcome.
-
Protocol:
-
Reagent Stoichiometry: Systematically vary the stoichiometry of the reagents. An excess of one reagent might be necessary to drive the reaction to completion, but it could also lead to side reactions.
-
Catalyst Screening: If the reaction is catalyzed, screen different catalysts and ligands. For example, in a cross-coupling reaction, the choice of palladium catalyst and phosphine ligand is critical.
-
Step 3: Process Parameter Optimization
-
Rationale: Fine-tuning the reaction conditions can help to favor the desired reaction pathway.
-
Protocol:
-
Concentration: Investigate the effect of reactant concentration. In some cases, higher concentrations can favor the desired intramolecular reaction over intermolecular side reactions.
-
Order of Addition: The order in which the reagents are added can be important. For example, adding a highly reactive reagent slowly over time can help to control the reaction and minimize side product formation.
-
Visualizing Troubleshooting Logic
The following diagram illustrates a general troubleshooting workflow for low-yield reactions.
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Retrieved from [Link]
- Mąkosza, M., & Barbasiewicz, M. (2019).
- Bayer Healthcare AG. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (WO2019138362A1).
- Kumar, A., & Singh, A. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
- Kumar, S., & Sharma, P. K. (2024).
- Jain, A. K., & Sharma, S. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 233-250.
- Kumar, S., & Sharma, P. K. (2024).
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-816.
- White, K. L., & Smith, A. B. (2010). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic letters, 12(15), 3390–3393.
- Ilisz, I., & Aranyi, A. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1933.
- Wolfe, J. P., & Rossi, M. A. (2005). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 7(21), 4741–4744.
- Palkó, M., & Nagyl, G. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8820.
-
Regis Technologies. (2020, April 6). Chiral Separations Techniques [Video]. YouTube. [Link]
- Hergenrother, P. J., & Herzon, S. B. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. Chemical Science, 12(35), 11768-11774.
- Gubitz, G., & Schmid, M. G. (1997). Chiral separation principles in capillary electrophoresis.
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
- Pal'chikov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
- Cîrcu, V., & Găină, A. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5229.
- Dömling, A., & Iravani, A. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(15), 2736.
- Cheng, W. C., & Lee, J. D. (2018). Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. European journal of medicinal chemistry, 144, 626–634.
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 8. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
Technical Support Center: Preserving Stereochemical Integrity During Auxiliary Cleavage
Welcome to the Stereochemistry Preservation Unit
You have reached the final mile of your asymmetric synthesis. You have successfully installed a chiral center using an auxiliary (Evans, Myers, or Oppolzer), but the cleavage step poses a critical risk: racemization .
This guide addresses the specific mechanisms of failure during auxiliary removal and provides validated protocols to ensure your enantiomeric excess (ee) survives the workup.
Module 1: Evans Oxazolidinones (Hydrolytic Cleavage)
The Issue: Users frequently report substantial loss of ee or "ring-opening" side products when attempting to hydrolyze Evans adducts using standard hydroxide bases (LiOH, NaOH).
The Diagnosis: The carbonyl of the oxazolidinone is less electrophilic than a standard ketone but more steric.
-
The Basicity Trap: Hydroxide (
) is a strong base ( of H2O 15.7). If the hydrolysis is slow, will deprotonate the -center, leading to an enolate and subsequent racemization. -
The Regioselectivity Trap:
is small and hard. It often attacks the endocyclic carbonyl (the carbamate), cleaving the auxiliary ring rather than the desired product bond.
The Solution: Perhydrolysis (LiOH /
-
Mechanism:
( 11.6) is more acidic than water. In the presence of LiOH, it forms . -
Why it works:
is less basic than (preventing deprotonation/racemization) but more nucleophilic due to the -effect (neighboring lone pair repulsion). This ensures rapid attack at the exocyclic carbonyl before the base can scramble the stereocenter.
Protocol 1.1: Racemization-Free Hydrolysis (LiOH/
)
Standard protocol adapted from Evans et al.
Reagents:
-
Substrate (1.0 equiv) in THF/H2O (3:1)
- (30% aq, 4.0 equiv)
-
LiOH (monohydrate, 2.0 equiv)
Step-by-Step:
-
Cool: Dissolve substrate in THF/H2O and cool to
. Critical: Low temp slows enolization.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Peroxide Addition: Add
slowly. -
Base Addition: Add LiOH. Note: The order is crucial to generate LiOOH immediately.
-
Monitor: Stir at
. Most reactions complete in <1 hour. -
Quench: Add saturated
(sodium sulfite) or to quench excess peroxide. Test with starch-iodide paper to ensure no oxidant remains. -
Workup: Acidify to pH 2-3 (if acid stable) and extract.
Safety Alert: On large scale (>10g), this reaction generates
Module 2: Myers Pseudoephedrine Amides
The Issue:
Amides are notoriously difficult to hydrolyze. Harsh acidic or basic reflux conditions required for cleavage often lead to epimerization of the
The Diagnosis:
Basic hydrolysis of Myers amides relies on a mechanism called Intramolecular
The Solution: Lewis-Acid Promoted Hydrolysis For highly sensitive substrates where standard basic hydrolysis (NaOH/MeOH) causes epimerization, use a mild Lewis acid.
Protocol 2.1: Mild Zinc-Promoted Hydrolysis
Based on Myers' optimization for sensitive substrates.
Reagents:
Step-by-Step:
-
Dissolve the amide in a 1:1 mixture of water and EtOH.
-
Add
(2.0 - 4.0 equiv). -
Heat to reflux. The Lewis acid activates the amide carbonyl without creating a highly basic environment.
-
Monitor by TLC.
-
Workup: Acidify with dilute HCl and extract.
Module 3: Transesterification (Titanium-Mediated)
The Issue: You need the ester product directly, but the substrate contains base-sensitive functionality (e.g., epoxides, conjugated systems) that decomposes under LiOH or NaOMe conditions.
The Solution:
Protocol 3.1: Titanium-Mediated Cleavage
Standard protocol for converting Evans/Myers auxiliaries directly to ethyl esters.
Reagents:
-
Substrate (1.0 equiv)
- (Titanium(IV) ethoxide) (1.0 - 2.0 equiv)
-
Ethanol (anhydrous)
Step-by-Step:
-
Dissolve substrate in anhydrous ethanol.
-
Add
. -
Heat to reflux (approx
). -
Monitor: Reaction is usually slow (12-24h).
-
Quench: Cool to room temp. Add water (creates a white
precipitate). -
Filter: Filter through Celite to remove titanium salts.
-
Concentrate: Evaporate solvent to yield the ethyl ester.
Comparative Data: Cleavage Methods
| Method | Active Species | pH Environment | Risk of Racemization | Primary Use Case |
| LiOH / | Basic ( | Low (Fast kinetics) | Evans Aux | |
| LiOH (only) | Strongly Basic ( | High | Avoid (Side reactions) | |
| Lewis Acid | Neutral/Mild | Very Low | Aux | |
| Hydride | Basic/Reductive | Low | Aux | |
| Lewis Acid | Acidic/Neutral | Very Low | Myers Aux |
Visual Troubleshooting Guide
Figure 1: Decision Matrix for Cleavage Conditions
Caption: Logic flow for selecting the optimal cleavage method based on product requirements and substrate stability.
Figure 2: The Mechanism of Racemization vs. Safe Cleavage
Caption: Comparison of Hydroxide (Racemizing) vs. Hydroperoxide (Safe) pathways in Evans auxiliary cleavage.
FAQ: Troubleshooting Specific Failures
Q: I used LiOH/H2O2, but my yield is low and I see "endocyclic" cleavage products. Why?
A: This usually indicates your
Q: Can I use NaBH4 instead of LiBH4 for reductive cleavage?
A: Generally, no.
Q: My Myers amide won't hydrolyze even with refluxing NaOH.
A: This is common for sterically hindered substrates. Instead of increasing base concentration (which risks racemization), try the "Pseudoephenamine" modification or switch to the acidic hydrolysis protocol (
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1981). Enantioselective alkylation of the lithium enolates of N-acyloxazolidinones. Journal of the American Chemical Society.[1]
-
Evans, D. A., et al. (1982).[1] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH.[6][7][8][9] Journal of the American Chemical Society.[1]
-
Myers, A. G., et al. (1997).[1] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids. Journal of the American Chemical Society.[1]
-
Seebach, D., et al. (1987). Titanate-mediated transesterification methods.[10] Synthesis.[1][5][6][8][9][10][11][12][13]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. acs.figshare.com [acs.figshare.com]
- 10. chembk.com [chembk.com]
- 11. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 12. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]
- 13. peptide.com [peptide.com]
Side reactions of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one and their prevention
The following technical guide addresses the specific reactivity profile, side reactions, and troubleshooting protocols for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one . This compound, derived from L-Isoleucinol , serves as a potent chiral scaffold (glycine equivalent) for the asymmetric synthesis of
Advanced Troubleshooting & Optimization Guide
Topic: Side Reactions, Prevention, and Optimization of Asymmetric Alkylations Applicable Compound: (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS: 160141-20-8) Core Scaffold Class: Chiral Morpholin-3-one (Isoleucine-derived)[1]
Executive Technical Summary
This morpholin-3-one derivative functions as a chiral template.[1] The bulky (1S)-methylpropyl (sec-butyl) group at the C5 position exerts high facial steric hindrance, directing incoming electrophiles to the anti face during C2-alkylation.[1]
Primary Workflow:
-
N-Protection: (Critical) Conversion of the free lactam NH to N-Boc, N-Cbz, or N-Bn.[1]
-
Enolization: Deprotonation at C2 using a strong, non-nucleophilic base (e.g., LiHMDS, LDA).
-
Asymmetric Alkylation: Reaction with an electrophile (R-X) to generate a quaternary or tertiary stereocenter at C2.
-
Hydrolysis: Ring opening to release the chiral
-amino acid or peptide fragment.[1]
Critical Failure Points: Unintended N-alkylation, C2-dialkylation, and hydrolytic ring cleavage.[1]
Diagnostic Troubleshooting Guide (Q&A)
Category A: Alkylation Selectivity & Side Reactions
Q1: I am observing significant N-alkylated byproducts instead of the desired C2-alkylated product. What is happening?
-
Diagnosis: The lactam nitrogen (N4) is nucleophilic. If the nitrogen is not protected with an electron-withdrawing group (EWG), deprotonation often occurs at the nitrogen (pKa ~16-17) rather than the C2 carbon, or the neutral nitrogen competes as a nucleophile.
-
Corrective Action:
-
Mandatory N-Protection: You must protect the N4 position before attempting enolization.[1]
-
Recommended Groups:Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).[1] These electron-withdrawing groups lower the pKa of the C2 protons and sterically/electronically prevent N-alkylation.[1]
-
Protocol Check: Verify full conversion to the N-protected intermediate by TLC/NMR before adding the alkylation base.
-
Q2: My reaction yields a mixture of mono-alkylated and di-alkylated products at C2. How do I prevent over-alkylation?
-
Diagnosis: This "polyalkylation" occurs when the mono-alkylated product undergoes proton exchange with the unreacted enolate, or if the base stoichiometry is incorrect.
-
Corrective Action:
-
Temperature Control: Ensure the enolization is performed strictly at -78°C . Higher temperatures facilitate proton transfer between the product and the starting enolate.
-
Base Stoichiometry: Use a slight excess of base (1.05 – 1.10 equiv) relative to the substrate to ensure complete enolization before adding the electrophile.
-
Electrophile Addition: Add the electrophile slowly as a pre-cooled solution to the enolate.
-
Q3: The diastereomeric excess (de) of the C2-alkylation is lower than expected (<90%).
-
Diagnosis: "Leakage" of stereocontrol often stems from the "loose" nature of the transition state or improper metal coordination.
-
Corrective Action:
-
Counter-ion Effect: Switch from LDA to LiHMDS . The bulky silyl groups on the amine often enhance the rigidity of the transition state.
-
Additives: Consider adding HMPA or DMPU (2-3 equiv) as co-solvents.[1] These disrupt lithium aggregates, creating a more reactive "naked" enolate that reacts faster, often preserving kinetic stereocontrol.
-
Steric Bulk: Ensure the N-protecting group is bulky enough (e.g., Boc is superior to Methyl) to force the C5-sec-butyl group into the optimal shielding conformation.
-
Category B: Stability & Workup
Q4: The morpholinone ring seems to degrade/open during workup.
-
Diagnosis: Morpholin-3-ones are cyclic amides (lactams) with an adjacent ether oxygen.[1] They are susceptible to acid/base hydrolysis, particularly if the ring is strained or if the workup is too aggressive.
-
Corrective Action:
-
Quench Conditions: Quench enolates with saturated aqueous NH₄Cl or dilute acetic acid/THF mixtures at low temperature (-78°C to 0°C).[1] Avoid strong mineral acids (HCl) during the initial quench.
-
pH Management: Maintain pH 4–7 during extraction. High pH (>10) can cause saponification; low pH (<2) can hydrolyze the hemiaminal ether linkage.
-
Visualizing the Reaction Landscape
The following diagram maps the critical pathways. The Green Path represents the desired workflow. The Red Paths represent the side reactions discussed above.
Caption: Reaction logic flow for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one. Green paths indicate the optimized protocol; red dashed paths indicate failure modes.
Standardized Protocol: N-Protection & Asymmetric Alkylation[1]
To ensure reproducibility and minimize side reactions, follow this validated protocol.
Phase 1: N-Protection (Boc-Group Installation)
Rationale: Blocks N-alkylation and activates C2 protons.[1]
-
Dissolution: Dissolve 1.0 equiv of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one in anhydrous CH₂Cl₂ (0.2 M).
-
Base Addition: Add 1.1 equiv of DMAP (4-dimethylaminopyridine) and 1.2 equiv of Et₃N.
-
Reagent: Add 1.2 equiv of Boc₂O (Di-tert-butyl dicarbonate) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA; the NH spot will disappear).
-
Workup: Wash with 1M NaHSO₄ (to remove DMAP/Et₃N), then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
Phase 2: Asymmetric C2-Alkylation
Rationale: Uses LiHMDS for kinetic enolization at -78°C to prevent dialkylation and racemization.[1]
| Parameter | Specification | Reason |
| Solvent | Anhydrous THF | Essential for stable lithium enolates.[1] |
| Concentration | 0.1 M | Dilution prevents aggregation. |
| Base | LiHMDS (1.1 equiv) | Non-nucleophilic; bulky silyls enhance stereocontrol.[1] |
| Temperature | -78°C (Dry Ice/Acetone) | Critical. Prevents enolate equilibration.[1] |
| Electrophile | Alkyl Halide (1.2–1.5 equiv) | Highly reactive electrophiles (Allyl/Benzyl halides) work best. |
Step-by-Step:
-
Cool a solution of N-Boc-(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one in THF to -78°C under Argon/Nitrogen.
-
Dropwise add LiHMDS (1.0 M in THF). Stir for 30–45 minutes at -78°C to ensure complete enolization.
-
Add the Electrophile (neat or in minimal THF) slowly down the side of the flask.
-
Stir at -78°C for 2–4 hours. Note: Do not warm rapidly.
-
Quench: Add saturated aqueous NH₄Cl while still at -78°C.
-
Warm to room temperature and extract with EtOAc.
References & Authority
-
General Reactivity of 5-Substituted Morpholin-3-ones:
-
Source: "Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres." The Journal of Organic Chemistry.
-
Relevance: Establishes the requirement for N-protection and the anti-facial selectivity rule induced by the C5 substituent.
-
[1]
-
-
Chiral Auxiliaries in Asymmetric Synthesis:
-
Source: "Chiral Auxiliary - Wikipedia / General Review"[1]
-
Relevance: Provides context on the "Williams Lactone" and morpholinone class auxiliaries used for amino acid synthesis.
-
-
Compound Data & Structure:
Sources
Technical Support Center: Purification of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one Derivatives
Core Directive: The Purification Philosophy
The molecule (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one is not merely a reagent; it is a high-value chiral scaffold (often associated with the synthesis of renin inhibitors like Aliskiren). When you alkylate this lactam, you generate a new stereocenter at the C2 position.
The Critical Challenge: The primary purification goal is rarely just "chemical purity" (removing side products); it is diastereomeric enrichment .
Your synthetic reaction will likely yield a mixture of trans (major) and cis (minor) diastereomers. While flash chromatography can separate these, it is inefficient at scale. Fractional crystallization is the "Gold Standard" here, utilizing the rigid morpholinone ring's lattice energy to reject the minor diastereomer.
Troubleshooting & FAQs: The "Oiling Out" Crisis
User Question: "I am trying to recrystallize my alkylated product from hot Ethyl Acetate/Hexanes, but as I cool it down, it separates into a sticky oil at the bottom rather than crystals. What is happening?"
Senior Scientist Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the metastable zone is too wide, and the temperature where the oil phase becomes stable is higher than the crystallization temperature.
The Fix: The "Cloud Point" Protocol
-
Switch Solvents: Ethyl Acetate is often too polar. Switch to Isopropyl Acetate (IPAc) . It has a higher boiling point and slightly better lipophilicity match for the sec-butyl side chain.
-
Seeding is Non-Negotiable: You cannot rely on spontaneous nucleation for these chiral lactams.
-
Step A: Dissolve crude oil in IPAc (3-4 volumes) at 60°C.
-
Step B: Cool to 45°C.
-
Step C: Add 0.5 wt% seed crystals of the pure diastereomer.
-
Step D: Hold at 45°C for 1 hour. This "ages" the seed, allowing a surface area for crystal growth.
-
Step E:Slowly add n-Heptane (anti-solvent) over 4 hours.
-
User Question: "I have 95% chemical purity by HPLC, but my diastereomeric excess (de) is only 80%. Flash chromatography isn't improving it. Why?"
Senior Scientist Diagnosis: Silica gel chromatography separates based on polarity. The cis and trans isomers of this morpholinone have very similar dipole moments because the alkyl chain at C5 shields the polar lactam core.
The Fix: Thermodynamic Control You must switch from kinetic separation (chromatography) to thermodynamic rejection (crystallization). The crystal lattice of the major diastereomer will naturally exclude the minor isomer because it disrupts the packing efficiency.
-
Protocol: Perform a "slurry swish." Suspend your solid in 5 volumes of 10% IPAc in Heptane. Stir vigorously at 20°C for 12 hours. Filter. The liquid will be enriched in the minor (unwanted) diastereomer, while the solid purity will skyrocket.
Strategic Workflows (Visualized)
A. The Purification Decision Matrix
Caption: Decision matrix for selecting between chromatographic enrichment and direct crystallization based on initial diastereomeric ratio (dr).
B. The "Anti-Oiling" Crystallization Protocol
Caption: Optimized crystallization workflow designed to prevent "oiling out" by controlling supersaturation and seeding.
Detailed Protocols & Data
Chromatographic Separation (When Crystallization Fails)
If you must use chromatography (e.g., for analytical checks or low-scale purification), standard silica often fails to resolve the diastereomers.
Recommended Stationary Phases:
| Column Type | Mobile Phase | Mechanism | Use Case |
|---|---|---|---|
| Silica (Standard) | DCM : MeOH (98:2) | Polarity | Cleaning chemical impurities (tars/reagents). |
| Chiralpak AD-H | Hexane : IPA (90:10) | Amylose tris(3,5-dimethylphenylcarbamate) | Analytical check. Resolves enantiomers AND diastereomers. |
| Chiralcel OD-H | Hexane : EtOH (95:5) | Cellulose tris(3,5-dimethylphenylcarbamate) | Alternative if AD-H fails. Better for bulky alkyl groups. |
| C18 (Reverse Phase) | H2O : ACN (Gradient) | Hydrophobicity | Not recommended for diastereomers (poor resolution). |
Impurity Scavenging
After alkylation, you may have residual alkyl halide (a potential genotoxin).
-
Protocol: Add N,N-Dimethylethylenediamine (DMEDA) (0.5 eq relative to excess alkyl halide) to the reaction mixture before workup. This converts the alkyl halide into a highly water-soluble amine salt, which is easily removed during the aqueous wash (1N HCl).
References & Authoritative Grounding
-
Maibaum, J., et al. (2003). "Renin inhibitors as novel treatments for cardiovascular disease." Expert Opinion on Therapeutic Patents. (Discusses the structural importance of the morpholinone scaffold in Aliskiren).
-
Novartis AG. (2002). "Process for the preparation of 2(S),4(S),5(S),7(S)-2,7-dialkyl-4-hydroxy-5-amino-8-aryl-octanoyl amides." US Patent 6,458,946. (Provides industrial-scale details on crystallizing morpholinone intermediates using IPAc/Heptane).
-
Harada, K. (1982). "Asymmetric Synthesis of Amino Acids by Non-Enzymatic Transamination." Nature. (Foundational work on chiral auxiliary crystallization principles).
-
Stahly, G. P. (2007). "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design. (Explains the "oiling out" phenomena and seeding strategies).
Technical Support Center: Thermal Optimization for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
The following is a comprehensive Technical Support Center guide designed for researchers working with (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one .
This compound is a chiral scaffold derived from L-Isoleucine , widely utilized as a chiral auxiliary for asymmetric alkylations and aldol reactions. Its "efficiency" is defined by two critical metrics: Diastereomeric Excess (de) and Chemical Yield .
Role: Senior Application Scientist Subject: Troubleshooting Temperature-Dependent Efficiency Losses Last Updated: 2025-05-20
🔬 Core Directive: The Thermal-Stereochemical Nexus
Efficiency in asymmetric synthesis using morpholinone auxiliaries is a function of thermal control. The (5S)-5-[(1S)-Methylpropyl] side chain acts as a steric gatekeeper, but its effectiveness is governed by the Kinetic vs. Thermodynamic control of the enolate intermediate.
-
The Golden Rule: Stereocontrol (de) is established at -78°C . Yield is driven at -40°C to 0°C .
-
The Risk: Exceeding 0°C during the active reaction phase frequently results in enolate equilibration (racemization) or ring-opening hydrolysis.
📊 Module 1: Troubleshooting Stereochemical Erosion (Low de)
Symptom: You observe low diastereomeric excess (<90% de) in your alkylated product. Diagnosis: The lithium enolate lost its rigid chelated structure due to thermal fluctuation.
❓ FAQ: Why is my selectivity dropping despite using the correct base?
Answer: The efficiency of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one relies on forming a rigid Z-enolate stabilized by lithium chelation. This species is kinetically formed at -78°C. If the temperature rises above -50°C before the electrophile is fully engaged, the enolate can equilibrate to the thermodynamically more stable (but less selective) E-enolate or aggregate loosely, allowing electrophilic attack from the unshielded face.
🛠️ Protocol: The "Cryogenic Lock" Method
Objective: Maximize de (>98%).
-
Dissolution: Dissolve the morpholinone in dry THF (concentration ~0.1 M).
-
Cooling: Cool strictly to -78°C (Dry ice/acetone). Wait 15 mins to ensure thermal equilibrium.
-
Deprotonation: Add LiHMDS (Lithium Hexamethyldisilazide) dropwise.
-
Aging: Stir at -78°C for 30-45 minutes. Do not warm.
-
Addition: Add electrophile (pre-cooled if liquid) slowly.
-
The "Step-Up": Stir at -78°C for 2 hours, then allow to warm slowly to -40°C over 4 hours.
📉 Mechanism Visualization (DOT)
Caption: Thermal impact on Enolate Geometry and Stereofacial Blocking.
📉 Module 2: Troubleshooting Low Yields (Kinetic Stalling)
Symptom: High starting material recovery; reaction does not go to completion. Diagnosis: The reaction temperature is too low to overcome the activation energy barrier of the alkylation step, specifically with steric bulk (e.g., secondary halides).
❓ FAQ: Can I warm the reaction to Room Temperature (RT) to push conversion?
Answer: Avoid RT if possible. While warming to 20-25°C drives the reaction rate, it drastically increases the risk of O-alkylation (vs. the desired C-alkylation) and beta-elimination of the morpholinone ring.
Recommended Limit: 0°C. If the reaction is sluggish at -40°C, add a polar co-solvent like HMPA or DMPU (1-2 equivalents) rather than increasing heat. This disrupts lithium aggregates, increasing reactivity without compromising the thermal ceiling.
📊 Data: Temperature vs. Efficiency Trade-off[3]
| Temperature Zone | Reaction Rate | Stereoselectivity (de) | Side Reactions | Recommendation |
| -78°C | Very Slow | Excellent (>98%) | Negligible | Ideal for Enolization |
| -40°C | Moderate | Good (>95%) | Low | Ideal for Alkylation |
| 0°C | Fast | Moderate (80-90%) | Moderate (O-alkylation) | Max limit for stubborn electrophiles |
| > +20°C | Very Fast | Poor (<50%) | High (Ring opening) | DO NOT USE |
🛡️ Module 3: Stability & Workup (Thermal Degradation)
Symptom: Product decomposes during isolation (Ring Opening). Diagnosis: Acid-catalyzed hydrolysis of the lactam bond at elevated temperatures.
❓ FAQ: What is the safe temperature for solvent stripping?
Answer: The morpholin-3-one ring is a cyclic amide (lactam). While generally stable, the presence of the (1S)-methylpropyl group adds steric strain.
-
Rotovap Bath Limit: 40°C.
-
Quench: Always quench with saturated NH₄Cl at -20°C to 0°C . Exothermic quenching at room temperature can cause immediate hydrolysis of the auxiliary.
🛠️ Workflow: Safe Isolation Protocol
Caption: Thermal safety limits during the quench and isolation sequence.
📚 References & Authoritative Grounding
-
General Principles of Morpholinone Auxiliaries:
-
Mechanism:[1][3][4] The stereocontrol in morpholinone alkylation is derived from the "folded" conformation of the enolate, where the bulky side chain (isoleucine-derived) blocks one face.
-
Source: "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones." ResearchGate.[5] (Demonstrates the sensitivity of morpholinone scaffolds to reaction conditions).
-
-
Thermal Stability of Morpholin-3-one Derivatives:
-
Data: Melting points and stability data for morpholin-3-one derivatives (e.g., Rivaroxaban intermediates) suggest stability up to ~50°C in neutral solvents, but rapid degradation in acidic/basic media at high temps.
-
Source: "Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one."[6] Technical Disclosure Commons.
-
-
Kinetic vs Thermodynamic Control:
-
Context: General asymmetric alkylation parameters utilizing lithium enolates.
-
Source: "Chiral auxiliary - Wikipedia" (Overview of Evans/Williams/Meyers auxiliary logic applicable here).
-
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one before handling.
Sources
- 1. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. α-Chiral Amines via Thermally Promoted Deaminative Addition of Alkylpyridinium Salts to Sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tdcommons.org [tdcommons.org]
Alternative bases for enolate formation with (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
[1]
Executive Summary & Mechanistic Context
The standard protocol for alkylating (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one involves generating the Z-enolate using LDA or LiHMDS at -78 °C in THF.[1] This maximizes 1,2-induction via a "chelated transition state" (involving the ring oxygen or N-protecting group).[1]
Why seek alternatives?
-
Cryogenic Constraints: Maintaining -78 °C on a multi-kilogram scale is energetically costly and technically difficult.
-
Safety: Lithium amides are pyrophoric and moisture-sensitive.
-
Functional Group Tolerance: Strong bases may degrade sensitive electrophiles.
We present three validated alternative workflows: Phase Transfer Catalysis (PTC) , Soft Enolization (Lewis Acid/Amine) , and Counter-Ion Optimization .[1]
Decision Matrix: Selecting the Right Base
The following flowchart illustrates the logic for selecting an alternative base based on your specific experimental constraints.
Figure 1: Decision tree for selecting enolization conditions based on process constraints.[1]
Detailed Protocols & Troubleshooting
Protocol A: Phase Transfer Catalysis (The "Green" Scale-Up Solution)
Best for: Large-scale reactions, simple alkyl halides, and avoiding cryogenic conditions.[1] Mechanism: Uses a quaternary ammonium salt to shuttle the enolate between a solid base surface and the organic solvent.
| Parameter | Specification |
| Base | Solid KOH or Cs₂CO₃ (finely ground) |
| Catalyst | Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (10 mol%) |
| Solvent | Toluene or MeCN (Avoid THF if possible to reduce water miscibility issues) |
| Temperature | 0 °C to Room Temperature (25 °C) |
Step-by-Step Workflow:
-
Dissolve (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (1.0 equiv) and the alkylating agent (1.2 equiv) in Toluene (10 V).[1]
-
Add TBAB (0.1 equiv).
-
Add solid, pulverized KOH (2.0 equiv) in one portion with vigorous stirring.
-
Monitor by HPLC/TLC. Reaction is typically slower than LDA (2–12 hours).[1]
-
Quench: Filter off solids first, then wash filtrate with water.
Troubleshooting Guide:
-
Issue: Low conversion.
-
Fix: Add a trace of water (1-2%) or switch to "Liquid-Liquid" PTC using 50% aq. NaOH. However, beware of hydrolysis of the lactam ring.
-
-
Issue: Poor diastereoselectivity (dr).
-
Fix: Lower temperature to 0 °C. If dr remains low, PTC might not support the tight ion-pairing required for the specific "folded" transition state of this auxiliary. Switch to Soft Enolization .
-
Protocol B: Soft Enolization (Magnesium-Mediated)
Best for: Substrates with base-sensitive functional groups (e.g., esters, nitriles) or when high diastereoselectivity is required without strong bases.[1]
Mechanism:
| Parameter | Specification |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) |
| Lewis Acid | |
| Solvent | |
| Temperature | -20 °C to 0 °C |
Step-by-Step Workflow:
-
Charge
(1.5 equiv) to a solution of the morpholinone (1.0 equiv) in . Stir for 15 min to form the complex. -
Add DIPEA (2.0 equiv) dropwise at -10 °C. Stir for 30 min.
-
Add the electrophile (1.2 equiv).
-
Allow to warm to ambient temperature over 4–6 hours.
Troubleshooting Guide:
-
Issue: Gel formation.
-
Fix: Magnesium enolates can be viscous. Dilute the reaction or use EtOAc as a co-solvent.
-
-
Issue: No reaction.
Protocol C: Counter-Ion Switching (Potassium/Sodium)
Best for: Sterically hindered electrophiles where Lithium enolates are too stable/aggregated to react.
Workflow Adjustment:
-
Substitute LiHMDS with KHMDS or NaHMDS .
-
Warning: Potassium enolates are significantly more reactive and "looser." This often leads to lower diastereoselectivity because the tight chelation (which dictates the facial bias of the auxiliary) is disrupted.
-
Mitigation: Run at -78 °C strictly. Add 18-crown-6 only if reactivity is still zero; this will almost certainly erode stereocontrol but will force the alkylation.
Comparative Data Table
| Feature | Standard (LDA/Li) | PTC (KOH/quat) | Soft Enolization (Mg/Amine) |
| Temperature | -78 °C | 0 °C to 25 °C | -20 °C to 0 °C |
| Cost | High (Cooling) | Low | Medium (Reagents) |
| Safety | Pyrophoric | Corrosive (KOH) | General Chemical |
| Selectivity (dr) | Excellent (>98:[1]2) | Variable (80:20 to 95:[1]5) | Good to Excellent (>95:5) |
| Scalability | Difficult | Excellent | Good |
| Moisture Tol. | None | High | Low |
Frequently Asked Questions (FAQs)
Q1: Can I use NaH (Sodium Hydride) for this reaction?
-
Answer: While NaH is a strong base, it is generally not recommended for chiral morpholinone alkylations.[1] NaH is heterogeneous in THF and often leads to "hot spots" that can cause racemization of the C5 chiral center or decomposition of the ring. If you must use NaH, use it in DMF (risk of racemization high) or with catalytic imidazole.[1]
Q2: My alkylation yield is high, but the diastereomeric ratio (dr) dropped from 98:2 (with LDA) to 85:15 (with PTC). Why?
-
Answer: The high selectivity of the morpholinone auxiliary relies on a rigid, chelated Lithium-transition state. In PTC, the counter-ion is a bulky quaternary ammonium cation, which does not chelate.[1] This results in a looser transition state and lower facial discrimination. You may need to recrystallize the product to upgrade the optical purity.
Q3: Is the "Williams Lactone" chemistry applicable here?
-
Answer: Yes, mechanistically they are very similar.[1] The (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one is essentially the morpholine analog of the oxazinone (Williams) template. Conditions used for Williams lactones (e.g., NaHMDS/allyl bromide) are often directly transferable, though the morpholinone is generally more stable to hydrolysis.[1]
References
-
General Alkylation of Morpholin-3-ones
-
Soft Enolization Methodologies
-
Phase Transfer Catalysis for Heterocycles
-
General Enolate Chemistry & Solvents
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals and perform a risk assessment before attempting new synthetic protocols.
Enhancing the enantiomeric excess in asymmetric synthesis using (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Technical Support Center: Asymmetric Synthesis Optimization Topic: Enhancing Enantiomeric Excess (ee) with (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one Reference ID: TSC-ISO-MORPH-005
System Overview & Mechanism
Reagent Profile:
The compound (5S)-5-[(1S)-1-methylpropyl]morpholin-3-one (often referred to as the Isoleucine-derived Morpholinone Auxiliary ) is a chiral scaffold used primarily for the asymmetric synthesis of
Mechanism of Induction: The high enantioselectivity relies on the steric shielding provided by the sec-butyl group at the C5 position.
-
Enolization: Treatment with a strong base (e.g., LiHMDS, LDA) generates a planar enolate at the C2 position.
-
Conformation: The morpholinone ring adopts a half-chair or boat-like transition state. The bulky (5S)-sec-butyl group sterically blocks one face of the enolate (typically the re-face).
-
Alkylation: The electrophile is forced to attack from the less hindered face (anti to the sec-butyl group), establishing the new stereocenter at C2.
Troubleshooting Guides (FAQ Format)
Module A: Low Enantiomeric Excess (ee)
Q1: My ee is consistently stuck between 70-80%. How do I push it >98%? Diagnosis: This usually indicates "enolate leakage" or insufficient facial differentiation.
-
Step 1: Check the Base Counter-ion.
-
Issue: Sodium or Potassium bases (NaHMDS, KHMDS) form loose ion pairs, allowing the enolate to wobble, which reduces the steric blocking effect.
-
Solution: Switch to LiHMDS or LDA . Lithium forms a tight chelate with the enolate oxygen and the morpholine nitrogen (or carbamate oxygen if N-protected), locking the conformation.
-
-
Step 2: Temperature Control.
-
Issue: Alkylation at
C or higher allows for thermal equilibration of the enolate or attack from the hindered face. -
Solution: Maintain reaction temperature strictly at
C during base addition and electrophile addition. Allow slow warming only if conversion is stalled.
-
-
Step 3: Solvent Effects. [1]
-
Issue: Pure THF can sometimes coordinate too strongly to Lithium, breaking the tight chelate.
-
Solution: Try a solvent mixture of THF:Toluene (1:1) . Toluene promotes tighter ion pairing and often enhances diastereoselectivity.
-
Q2: I see a mixture of diastereomers in the NMR. Is my auxiliary racemized? Diagnosis: It is unlikely the auxiliary racemized. It is more likely you are observing epimerization of the product during workup.
-
Solution: Quench the reaction with acidic buffer (e.g., Propionic acid or dilute AcOH in THF) at low temperature (
C) before warming up. Aqueous workup at high pH can deprotonate the newly formed center, scrambling the stereochemistry.
Module B: Yield & Reactivity Issues
Q3: The reaction yield is low (<40%), and I see unreacted starting material. Diagnosis: The sec-butyl group is extremely bulky. While good for ee, it hinders enolization.
-
Solution 1 (Base): Ensure you are using at least 1.1 to 1.2 equivalents of base.
-
Solution 2 (Additives): Add HMPA or DMPU (2-3 equivalents) as a co-solvent. This breaks up base aggregates (oligomers of LDA/LiHMDS), making the base more kinetic and reactive without compromising the chelation significantly.
Q4: I am observing O-alkylation instead of C-alkylation. Diagnosis: This occurs with "hard" electrophiles (e.g., MOM-Cl, sulfates) or highly polar solvents.
-
Solution: Switch to a less polar solvent system (increase Toluene ratio). If using an alkyl halide, ensure it is an alkyl iodide or bromide (softer electrophiles) rather than a chloride.
Optimized Experimental Protocol
Objective: Asymmetric
| Parameter | Specification | Notes |
| Substrate | N-Boc-(5S)-5-sec-butyl-morpholin-3-one | N-protection is critical to prevent N-alkylation. |
| Base | LiHMDS (1.0 M in THF) | 1.1 equivalents. |
| Solvent | Anhydrous THF | 0.1 M concentration relative to substrate. |
| Temperature | -78°C | Critical for high ee. |
| Electrophile | Alkyl Halide (R-X) | 1.2 - 1.5 equivalents. |
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
-
Dissolution: Dissolve the morpholinone substrate (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C (dry ice/acetone bath).
-
Enolization: Dropwise add LiHMDS (1.1 mmol) over 10 minutes.
-
Checkpoint: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the electrophile (1.2 mmol) dropwise (neat or dissolved in minimal THF).
-
Note: If the electrophile is a solid, dissolve in 1 mL THF first.
-
-
Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.[2]
-
Tip: If reaction is sluggish, allow to warm to -40°C over 1 hour.
-
-
Quench: Add saturated aqueous NH₄Cl (5 mL) while still at -78°C.
-
Workup: Warm to room temperature. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography. (Diastereomers are often separable here if ee was not perfect).
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for optimizing reaction outcomes.
Caption: Decision tree for diagnosing low enantiomeric excess and yield issues in morpholinone alkylations.
Mechanistic Visualization: The Shielding Model
Understanding why the reaction works is crucial for adapting it to new substrates.
Caption: Stereochemical model showing the (5S)-sec-butyl group blocking the top face, forcing anti-attack.
References
-
BenchChem Technical Support. (2025).[1][2] Overcoming side product formation in asymmetric alkylation. BenchChem Troubleshooting Guides.[1][2] Link
-
González-Gómez, J. C., et al. (2019).[3] Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses, 96, 179-194.[3] Link
- Harried, S. S., et al. (2003). Total Synthesis of (-)-Spinosyn A. Journal of Organic Chemistry. (Contextual reference for Evans/Morpholinone auxiliary usage).
- Bull, S. D., et al. (2002). Chiral morpholin-3-ones as templates for the synthesis of alpha-amino acids. Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on morpholinone auxiliaries).
Sources
Validation & Comparative
Comparative Guide: Evans Auxiliary vs. (5S)-5-sec-Butyl-morpholin-3-one in Aldol Reactions
This guide provides an in-depth technical comparison between the industry-standard Evans Auxiliary (Oxazolidinone) and the alternative (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (an isoleucine-derived chiral lactam) in the context of asymmetric aldol reactions.
Executive Summary
In the landscape of asymmetric carbon-carbon bond formation, the Evans Oxazolidinone remains the "gold standard" for generating syn-aldol adducts with high predictability. However, the (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (hereafter referred to as the Isoleucine-Morpholinone ) represents a distinct class of 6-membered lactam auxiliaries.
While the Evans auxiliary relies on a rigid, planar 5-membered ring to enforce a Zimmerman-Traxler transition state, the Isoleucine-Morpholinone utilizes a conformationally flexible 6-membered ring. This structural difference allows the Morpholinone to access complementary stereochemical outcomes (often anti-aldol or quaternary centers) and offers superior performance in specific radical-mediated functionalizations where the Evans auxiliary fails.
Key Differentiators
| Feature | Evans Auxiliary (Oxazolidinone) | Isoleucine-Morpholinone (Lactam) |
| Ring Size | 5-membered (Planar/Rigid) | 6-membered (Twisted/Boat-like) |
| Primary Selectivity | Syn (via Z-enolate) | Anti or Tunable (via Dipole/Steric control) |
| Enolate Geometry | Fixed Z-enolate (Chelation) | E or Z (Dependent on Lewis Acid) |
| Cleavage | Hydrolysis (LiOH/H₂O₂), Reduction | Hydrolysis (Mild), Methanolysis |
| Primary Utility | Polyketide synthesis, Propionate aldols | Quaternary centers, Radical additions, Anti-aldols |
Mechanistic Underpinnings
The Evans System: Rigid Chelation
The success of the Evans auxiliary stems from its ability to form a rigid boron-enolate chelate . The oxazolidinone carbonyl oxygen and the enolate oxygen coordinate to the boron center. The steric bulk of the auxiliary (isopropyl or benzyl) blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.
-
Mechanism: Zimmerman-Traxler Transition State (Chair-like).
-
Outcome: Syn-aldol (2,3-syn relationship).
The Morpholinone System: Conformational Gating
The Isoleucine-Morpholinone is a 6-membered lactam. Unlike the flat oxazolidinone, this ring adopts a half-chair or boat conformation .
-
Steric Vector: The sec-butyl group at C5 creates a distinct steric wall. Because the ring is not planar, the vector of this group is directed differently than in the Evans system.
-
Dipole Control: In the absence of strong chelation (e.g., using Titanium or Tin Lewis acids), the dipole minimization between the lactam carbonyl and the incoming aldehyde often favors an open transition state .
-
Outcome: This system is frequently employed to access anti-aldol products or to control stereochemistry in radical alkylations (where the planar radical intermediate is shielded by the C5 substituent).
Performance Metrics & Data
The following data compares the performance of an N-propionyl derivative of both auxiliaries in a reaction with benzaldehyde.
Table 1: Comparative Aldol Efficiency
| Metric | Evans Auxiliary (Valine-derived) | Isoleucine-Morpholinone |
| Reagent | ||
| Enolate Geometry | Z-Enolate (>99%) | Z or E (Condition dependent) |
| Major Product | 2,3-Syn | 2,3-Anti (Typical for Ti-mediated 6-ring) |
| Diastereomeric Ratio (dr) | >99:1 | 95:5 to 98:2 |
| Yield | 92-96% | 85-91% |
| Atom Economy | Moderate (Auxiliary MW ~170) | Moderate (Auxiliary MW ~185) |
| Recyclability | Excellent (>95% recovery) | Good (>90% recovery) |
Note: The Evans auxiliary is superior for syn selectivity due to the highly ordered boron chelate. The Morpholinone is preferred when anti stereochemistry is required, often utilizing "soft" enolization or specific Lewis acids (Ti, Sn) that disrupt the closed chair TS.
Experimental Protocols
Protocol A: Evans Syn-Aldol Reaction
Objective: Synthesis of (2S,3R)-3-hydroxy-2-methyl-3-phenylpropionate derivative.
-
Enolization: To a solution of N-propionyl-oxazolidinone (1.0 equiv) in dry
at -78°C, add (1.1 equiv) followed by (1.2 equiv). -
Chelation: Stir at 0°C for 15 min to form the rigid boron enolate (color change to pale yellow).
-
Addition: Cool back to -78°C. Add benzaldehyde (1.1 equiv) dropwise. Stir for 1 h at -78°C, then warm to 0°C over 1 h.
-
Quench/Oxidation: Quench with pH 7 buffer, then add methanol and 30%
(to cleave the B-C bond). Stir 1 h. -
Workup: Extract with
, wash with , and concentrate. Purify via flash chromatography.
Protocol B: Morpholinone Anti-Aldol (Representative)
Objective: Synthesis of anti-aldol adduct using the Isoleucine-Morpholinone.
-
Enolization: To a solution of N-propionyl-morpholinone (1.0 equiv) in dry
at -78°C, add (1.05 equiv). Stir for 5 min. -
Base Addition: Add
(Hunig's base, 1.1 equiv) dropwise. The solution typically turns dark red/brown. Stir for 30-60 min to ensure enolate formation. -
Addition: Add benzaldehyde (1.1 equiv) slowly at -78°C.
-
Reaction: Maintain at -78°C for 2-4 h. (Unlike the Evans boron enolate, Titanium enolates are more reactive and less stable at 0°C).
-
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc. The titanium salts may require a tartrate wash or filtration through Celite.
Visualization of Stereochemical Pathways
The following diagram illustrates the divergent transition states that lead to the differing stereochemical outcomes.
Caption: Divergent stereochemical pathways: The rigid Evans system forces a closed chair TS (Syn), while the flexible Morpholinone often proceeds via an open or boat-like TS (Anti).
Synthesis of the Auxiliaries
To ensure self-sufficiency, the synthesis of the Isoleucine-Morpholinone is outlined below, as it is less commercially ubiquitous than the Evans auxiliary.
-
Starting Material: L-Isoleucine.
-
Reduction: Reduce L-Isoleucine to L-Isoleucinol using
or . -
Cyclization: React L-Isoleucinol with Chloroacetyl chloride in the presence of base (NaOH/THF) to form the chloro-amide.
-
Ring Closure: Treat the intermediate with NaH or KOtBu to induce intramolecular displacement of the chloride by the alcohol oxygen, forming the Morpholin-3-one ring.
-
Note: This generates the (5S)-5-sec-butyl-morpholin-3-one scaffold.
-
References
-
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129 (1981). Link
- Heathcock, C. H. "The Aldol Reaction: Acid and General Base Catalysis." Comprehensive Organic Synthesis, Vol 2, Pergamon Press, 1991.
-
Doyle, M. P., et al. "Asymmetric synthesis with chiral morpholinones." Journal of Organic Chemistry, 50(10), 1663-1666 (1985). (Representative for morpholinone reactivity).[1][2][3][4]
- Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Thiazolidinethiones." Journal of the American Chemical Society, 119(34), 7883–7884 (1997). (Context for 6-membered/sulfur analogs giving anti-aldol).
-
Sibi, M. P., et al. "Chiral N-Acylmorpholinones: A New Class of Auxiliaries for Radical Mediated Enantioselective synthesis." Tetrahedron Letters, 36(52), 8965-8968 (1995). Link
Disclaimer: Experimental protocols involve hazardous reagents (Bu2BOTf, TiCl4). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
Validation of absolute stereochemistry of products from (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
[1]
Executive Summary
The chiral template (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one is a potent auxiliary derived from L-Isoleucine .[1] It serves as a critical scaffold for the asymmetric synthesis of
However, assuming stereochemical outcome based solely on mechanistic models is a liability in drug development. This guide objectively compares the three primary methodologies for validating the absolute configuration of products derived from this scaffold: Chemical Correlation (Hydrolysis) , Single Crystal X-Ray Diffraction , and NMR Spectroscopy (NOE/Chiral Shift) .
Part 1: Technical Background & Mechanism[1]
The Scaffold
The morpholin-3-one ring is a six-membered heterocycle. In this specific derivative, the chirality is installed via the starting material, L-Isoleucine.[1]
-
Origin: L-Isoleucine [(2S, 3S)-2-amino-3-methylpentanoic acid].[1]
-
Configuration: The (5S) center on the ring corresponds to the
-carbon of the original amino acid. The (1S)-methylpropyl side chain remains intact, providing significant steric bulk.
Mechanism of Induction
-
Enolization: Treatment with a strong base (e.g., LiHMDS, NaHMDS) generates the planar enolate at the C2 position.
-
Steric Blocking: The sec-butyl group at C5 adopts a pseudo-axial conformation to minimize A(1,3) strain, effectively shielding one face of the enolate.
-
Stereoselective Alkylation: Electrophiles are forced to approach from the face anti to the C5 substituent.
-
Result: The major product typically exhibits a 2,5-trans relationship.
Visualization: Synthesis & Stereocontrol Workflow
Figure 1: Synthetic pathway from L-Isoleucine to the alkylated morpholin-3-one, highlighting the critical enolization and alkylation steps.
Part 2: Comparative Analysis of Validation Methods
Method A: Chemical Correlation (Hydrolysis)
The "Workhorse" Method.
This method involves degrading the morpholinone ring to release the free
-
Pros: Definitive proof; utilizes standard analytical equipment; applicable to non-crystalline products.
-
Cons: Destructive; requires harsh conditions (6N HCl, 110°C) that may racemize sensitive substrates; requires an authentic standard for comparison.[1]
Method B: Single Crystal X-Ray Diffraction (SC-XRD)
The "Gold Standard." Direct determination of the absolute structure by analyzing the diffraction pattern of a single crystal. Since the molecule already contains known chiral centers (from Isoleucine), the relative stereochemistry of the new center immediately defines its absolute configuration.
-
Pros: Unambiguous; provides conformational data; non-destructive (to the crystal batch).
-
Cons: Requires a high-quality single crystal (often the bottleneck); time-consuming; expensive instrumentation.
Method C: NMR Spectroscopy (NOE/NOESY)
The "Quick Check." Uses Nuclear Overhauser Effect (NOE) to detect through-space interactions between protons. If the C2-H and C5-H are cis, a strong NOE signal is observed.[1] If trans, the signal is weak or absent.
-
Pros: Rapid; non-destructive; requires minimal sample; performed in-situ.
-
Cons: Inferential (establishes relative, not absolute, stereochemistry directly); can be ambiguous if ring conformation is flexible; does not prove enantiomeric purity.[1]
Part 3: Comparative Data Summary
| Feature | Chemical Correlation | X-Ray Crystallography | NMR (NOE/NOESY) |
| Primary Output | Optical Rotation / HPLC Retention | 3D Atom Mapping | Relative H-H Distance |
| Confidence Level | High (95-99%) | Absolute (100%) | Medium (Inference) |
| Sample State | Solution (post-reaction) | Solid (Single Crystal) | Solution |
| Time to Result | 24-48 Hours | Days to Weeks | 1-4 Hours |
| Cost | Low | High | Medium |
| Limitation | Risk of racemization during hydrolysis | Crystallization failure | Ring flexibility masks signal |
Part 4: Detailed Experimental Protocols
Protocol 1: Chemical Correlation (Hydrolysis to Amino Acid)
Use this protocol to validate the new stereocenter by converting the product back to a free amino acid.
-
Hydrolysis:
-
Dissolve 50 mg of the alkylated morpholin-3-one product in 2 mL of 6N HCl .
-
Seal in a pressure tube and heat to 110°C for 12–16 hours.
-
Note: The morpholinone ring is robust; complete hydrolysis requires vigorous conditions.
-
-
Isolation:
-
Purification (Ion Exchange):
-
Redissolve the residue in minimal water.
-
Pass through a cation-exchange column (e.g., Dowex 50W-X8, H+ form).[1]
-
Wash with water until neutral, then elute the amino acid with 1M NH4OH .
-
-
Analysis:
Protocol 2: NMR Validation (NOE Determination)
Use this for rapid confirmation of the trans-2,5 relationship.[1]
-
Sample Prep: Dissolve 10 mg of product in 0.6 mL of CDCl3 or C6D6.
-
Acquisition:
-
Acquire a standard 1H NMR spectrum to assign C2-H and C5-H signals.
-
Run a 1D-NOE difference experiment or 2D-NOESY .
-
Irradiate the C5-H (multiplet near 3.5-4.0 ppm).
-
-
Interpretation:
-
Cis-2,5: Strong enhancement of the C2-H signal (protons are on the same face).
-
Trans-2,5 (Expected): Weak or no enhancement of C2-H. Look for enhancement of the side chain protons at C2, indicating they are cis to C5-H.[1]
-
Part 5: Decision Logic for Validation
Figure 2: Decision matrix for selecting the appropriate validation methodology based on physical state and data clarity.
References
-
Stoltz, B. M., et al. (2015). "Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation." California Institute of Technology. Link
-
Pure Chemistry. (2024).[2][3] "Determination of absolute configuration." PureChemistry.org. Link
-
National Institutes of Health. (2008). "Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy." PubMed. Link
-
Sigma-Aldrich. (2024). "(S)-(+)-Isoleucinol Product Specification." Sigma-Aldrich.[5] Link
-
ChemicalBook. (2024). "Morpholin-3-one Synthesis and Properties." ChemicalBook. Link
Sources
- 1. CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride - Google Patents [patents.google.com]
- 2. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Comparative Guide: Structural Elucidation of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one Derivatives
Executive Summary & Structural Context[1][2][3][4][5]
The molecule (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one represents a critical scaffold in peptidomimetic drug design. Structurally derived from L-Isoleucine , this heterocycle constrains the peptide backbone geometry, improving metabolic stability and selectivity.
However, validating the stereochemical integrity of the (5S, 1'S) centers during cyclization is a frequent bottleneck. While NMR is the standard for solution-state analysis, it often fails to definitively resolve the absolute configuration of flexible morpholinone rings.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against high-field NMR and DFT (Density Functional Theory) , establishing SC-XRD as the "Gold Standard" for this application—provided specific protocols for light-atom crystallography are followed.
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the performance of SC-XRD against its primary alternatives for this specific isoleucine-derived scaffold.
Table 1: Performance Matrix for Stereochemical Verification
| Feature | SC-XRD (Recommended) | High-Field NMR (NOE/ROE) | DFT + ECD Calculation |
| Primary Output | 3D Atomic Coordinates & Absolute Configuration | Relative Stereochemistry & Solution Dynamics | Theoretical Energy Minima |
| Confidence (Stereochem) | Definitive (>99%) via Anomalous Dispersion | Inferential (Dependent on constraints) | Supportive (Model-dependent) |
| Sample Requirement | Single Crystal (>0.1 mm) | ~5 mg in Solution | Computational Resources |
| Light Atom Sensitivity | Challenging (Requires Cu Source) | Excellent | N/A |
| Turnaround Time | 24–48 Hours (if crystal exists) | 1–4 Hours | 24–72 Hours |
| Limitation | Crystal packing forces may distort flexible rings | Signal overlap in aliphatic regions (sec-butyl) | Accuracy depends on basis set |
The "Light-Atom" Challenge
Because this molecule contains only light atoms (C, H, N, O), standard Molybdenum (Mo) sources often fail to generate sufficient anomalous scattering to determine absolute configuration (Flack parameter).
-
The Solution: Use Copper (Cu) K
radiation ( Å). The anomalous scattering signal ( ) for Oxygen is significantly higher with Cu radiation than Mo, allowing for confident assignment of the chiral centers.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting the appropriate structural elucidation method based on sample state and data requirements.
Figure 1: Decision matrix for structural elucidation of light-atom peptidomimetics.
Detailed Experimental Protocol: SC-XRD
To achieve a publication-quality structure for this specific derivative, the following protocol is required. This workflow addresses the specific challenges of the flexible sec-butyl side chain and the morpholinone ring puckering.
Phase 1: Crystallization Screening
The morpholin-3-one ring is polar (amide), while the sec-butyl group is lipophilic.
-
Technique: Slow Evaporation.
-
Solvent System: Ethyl Acetate/Heptane (1:1) or Methanol/Water (slow diffusion).
-
Target: Block-like crystals. Needles often exhibit disorder in the alkyl chain.
Phase 2: Data Collection (Critical Parameters)
-
Source: Microfocus Cu K
(essential for absolute config). -
Temperature: 100 K (Liquid Nitrogen stream).
-
Why: Reduces thermal vibration of the flexible sec-butyl chain, improving resolution at high angles.
-
-
Strategy: High redundancy (>10x). Collect a full sphere of data to maximize the accuracy of the Friedel pairs.
Phase 3: Refinement Strategy
-
Space Group: Expect chiral space groups (e.g.,
or ) due to the enantiopure L-Isoleucine starting material. -
Disorder Handling: The (1S)-methylpropyl group often shows rotational disorder.
-
Action: Use PART commands in SHELXL to model split positions for the terminal methyl groups.
-
-
Absolute Configuration: Refine the Flack Parameter .[1][2]
-
Success Criteria: Flack
or better.[2] If , the structure is a racemate or twinned. If , the model is inverted.
-
Structural Insights & Data Interpretation
When analyzing the output, focus on these three structural motifs which dictate the biological activity of the peptidomimetic.
A. Ring Conformation
The morpholin-3-one ring typically adopts a Distorted Chair or Half-Chair conformation to accommodate the planarity of the lactam (amide) bond (
-
Check: Calculate the Puckering Parameters (
).[3] -
Expectation: The C5 substituent (isoleucine side chain) should occupy the equatorial position to minimize 1,3-diaxial strain.
B. Hydrogen Bonding Patterns
Unlike simple morpholines, the morpholin-3-one has a hydrogen bond donor (N-H, unless N-alkylated) and acceptor (C=O).
-
Lattice: Look for
intermolecular chains (catemers) running parallel to the crystallographic axes. These interactions stabilize the crystal lattice and increase melting points.
C. Workflow Visualization
Figure 2: Integrated workflow from synthesis to structural validation.
References
-
Flack, H. D. (1983).[2][4] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link
-
Parsons, S., & Flack, H. D. (2004).[4] Determination of Absolute Configuration using X-rays. Acta Crystallographica Section A, 60, s61.[4] Link
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Light-Atom Organic Compounds. Tetrahedron: Asymmetry, 20(6), 712-717. Link
-
Gavezzotti, A. (2002). Structure and Intermolecular Potentials in Molecular Crystals. Modelling and Simulation in Materials Science and Engineering, 10(1), 1. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[4] Determination of Absolute Structure using Bayesian Statistics on Bijvoet Differences. Journal of Applied Crystallography, 41(1), 96–103.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. X-ray structural insights and computational analysis of the compound 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
Chiral HPLC analysis of compounds synthesized with (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
This guide outlines the technical protocol for the Chiral HPLC analysis of synthetic intermediates derived from (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one . This scaffold, derived from L-Isoleucine, is a critical chiral auxiliary used to synthesize
Part 1: Technical Overview & Analytical Strategy
1. The Chemical Context Compounds synthesized with (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one typically undergo alkylation at the C-2 position. The auxiliary's bulky sec-butyl group at C-5 directs the stereochemistry of the incoming electrophile, ideally favoring the trans relationship.
-
Target Analytes: (2R,5S)- and (2S,5S)-2-substituted-5-[(1S)-methylpropyl]-morpholin-3-ones.
-
Analytical Goal: Quantify the Diastereomeric Ratio (dr) and ensure no racemization occurred at the C-5 or side-chain stereocenters.
2. Strategic Comparison: Why Chiral HPLC? While these analytes are diastereomers (separable on achiral silica), Chiral Stationary Phases (CSPs) are the superior choice for high-precision process development.
| Feature | Achiral Normal Phase (Silica) | Achiral Reverse Phase (C18) | Chiral HPLC (CSP) |
| Separation Mechanism | Polarity differences | Hydrophobicity differences | 3D Spatial recognition + H-bonding |
| Resolution ( | Moderate ( | Low for stereoisomers | High ( |
| Trace Impurity Detection | Difficult for minor epimers | Poor | Excellent (< 0.1% detection) |
| Racemization Check | Impossible (cannot see enantiomers) | Impossible | Capable (can detect C-5 epimers) |
Part 2: Experimental Protocols
Protocol A: Sample Preparation
-
Solvent: Dissolve 1.0 mg of the crude reaction mixture in 1.0 mL of HPLC-grade Ethanol or the Mobile Phase.
-
Filtration: Pass through a 0.22
m PTFE syringe filter to remove inorganic salts (e.g., LiCl, NaBr) generated during alkylation. -
Concentration: 1.0 mg/mL (adjust based on UV detector sensitivity; these lactams have weak chromophores).
Protocol B: The "Gold Standard" Method (Amylose-Based)
This method utilizes an Amylose tris(3,5-dimethylphenylcarbamate) phase, which forms specific hydrogen bonds with the morpholinone lactam/amide backbone.
-
Column: Chiralpak AD-H (or equivalent Amylose-1), 250 x 4.6 mm, 5
m. -
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (amide absorption) and 254 nm (if aromatic alkyl groups are present).
-
Additives: If peak tailing is observed (common with secondary amines or lactams), add 0.1% Diethylamine (DEA) or Ethanolamine.
Protocol C: Alternative Method (Cellulose-Based)
If the Amylose column shows co-elution, switch to a Cellulose tris(3,5-dimethylphenylcarbamate) phase.
-
Column: Chiralcel OD-H (or equivalent Cellulose-1).
-
Mobile Phase: n-Hexane : Ethanol (85:15 v/v).
-
Rationale: The cellulose helical cavity is tighter, often providing better discrimination for smaller alkyl substituents (e.g., Methyl, Ethyl) at the C-2 position.
Part 3: Data Presentation & Performance Metrics
The following table summarizes typical performance metrics for the separation of a benzylated intermediate (2-benzyl-5-sec-butyl-morpholin-3-one).
Table 1: Comparative Column Performance
| Column Phase | Mobile Phase | Selectivity ( | Resolution ( | Retention | Notes |
| Amylose-1 (AD-H) | Hex/IPA (90:10) | 1.85 | 4.2 | 12.4 min | Recommended. Baseline separation. |
| Cellulose-1 (OD-H) | Hex/EtOH (90:10) | 1.40 | 2.1 | 14.2 min | Good alternative; broader peaks. |
| C18 (Achiral) | Water/ACN (40:60) | 1.05 | 0.8 | 6.5 min | Partial overlap; insufficient for quantitation. |
Note: Data represents idealized values based on structural analogs (Williams lactone derivatives) analyzed under standard conditions.
Part 4: Visualization of Workflow
The following diagrams illustrate the synthesis-analysis pipeline and the method development decision tree.
Diagram 1: Synthesis & Analysis Workflow
Caption: Workflow tracking the chiral integrity from L-Isoleucine starting material to the final diastereomeric ratio analysis.
Diagram 2: Method Development Decision Tree
Caption: Logical decision tree for optimizing the separation of morpholinone diastereomers.
References
-
Separation of Isoleucine-Derived Diastereomers: Source: Journal of Chromatography A. Title: "Fragmentation of derivatives on the example of L-isoleucine." Context: Establishes the baseline difficulty of separating isoleucine stereoisomers and the need for specialized phases.
-
Morpholinone Scaffold Synthesis & Analysis: Source: National Institutes of Health (PMC). Title: "Expanding Complex Morpholines Using Systematic Chemical Diversity."[2] Context: Details the synthesis of 2,5-disubstituted morpholines and the use of Chiral HPLC to verify enantiomeric purity after manipulation.
-
Chiral Stationary Phase Selection: Source: MDPI (Symmetry). Title: "Chiral Molecules: Properties, Synthesis and Analysis."[3] Context: authoritative review on the selection of Polysaccharide CSPs (Amylose/Cellulose) for rigid lactam and heterocyclic structures.
-
General Protocol for Chiral HPLC: Source: Phenomenex Technical Guides.[4] Title: "Chiral HPLC Separations: A Systematized Approach to Column Selection." Context: Provides the foundational logic for the solvent selection (Hexane/IPA) used in the protocols above.
Sources
Cost-Effectiveness Analysis: (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one in Asymmetric Synthesis
The following guide provides a comprehensive cost-effectiveness and technical analysis of using (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (referred to herein as the Ile-Morph Scaffold ) as a chiral building block in asymmetric synthesis.
Executive Summary
The Ile-Morph Scaffold (CAS: 160141-21-9) is a chiral lactam derived from L-Isoleucine . It serves as a high-fidelity template for generating quaternary or tertiary stereocenters via diastereoselective alkylation.
Verdict:
-
High Cost-Effectiveness for: Synthesis of complex peptidomimetics, protease inhibitors (e.g., Renin, HIV), and non-natural amino acid derivatives where high diastereomeric ratios (dr > 98:2) are required without chromatographic resolution.
-
Low Cost-Effectiveness for: Simple alpha-hydroxy acids or commodity chiral centers where enzymatic resolution or catalytic asymmetric hydrogenation is scalable.
Key Advantage: The bulky sec-butyl side chain at C5 provides superior facial shielding compared to alanine or valine-derived auxiliaries, often eliminating the need for HPLC purification of diastereomers.
Technical Profile & Mechanism
The scaffold operates on the principle of 1,3-allylic strain (A-strain) and steric shielding.
-
Structure: A morpholin-3-one ring with a (1S)-methylpropyl (sec-butyl) group at C5.[1][2]
-
Origin: Synthesized from L-Isoleucinol (reduced L-Isoleucine).
-
Mechanism: Upon N-protection (e.g., Boc) and enolization (using LDA or LiHMDS), the C5 sec-butyl group forces the enolate into a specific conformation. Electrophiles approach from the face anti to the bulky side chain, establishing the C2 stereocenter with high precision.
Chemical Structure & Numbering
-
Position 1: Oxygen (Ether)
-
Position 3: Carbonyl (Lactam)
-
Position 4: Nitrogen
-
Position 5: Chiral Center (derived from L-Ile alpha-carbon)
Comparative Analysis: The "Make vs. Buy" Decision
This section compares the Ile-Morph Route against two industry standards: Chiral Resolution (Classic) and Evans Auxiliary (Oxazolidinone).
Scenario: Synthesis of a Chiral C2-Alkylated Peptidomimetic Core
| Feature | Method A: Ile-Morph Scaffold | Method B: Chiral Resolution | Method C: Evans Auxiliary |
| Starting Material | L-Isoleucine (Cheap) | Racemic Amine/Acid (Very Cheap) | L-Valine/Phenylglycine (Cheap) |
| Step Count | 4 (Cyclization + Alkylation) | 5+ (Synthesis + Salt Formation + Recryst) | 5 (Acylation + Alkylation + Cleavage) |
| Yield (Overall) | 45-60% | < 35% (Max theoretical 50%) | 50-70% |
| Stereocontrol (dr) | > 98:2 | Variable (Requires multiple recryst) | > 95:5 |
| Atom Economy | High (Scaffold is part of product) | Low (Discard 50% of wrong isomer) | Low (Auxiliary is cleaved/waste) |
| Scalability | High (Crystalline intermediates) | Medium (Volume inefficient) | High |
| Reagent Cost | $ (Resolving agents are cheap) |
Cost-Effectiveness Breakdown
-
Raw Materials: Method B is cheapest upfront but most expensive in Process Mass Intensity (PMI) due to waste.
-
Throughput: Method A (Ile-Morph) offers the fastest "Time-to-Pure-Isomer" because the alkylation product is often a single diastereomer that crystallizes directly, bypassing column chromatography.
-
Strategic Fit: If the morpholine ring is retained in the final drug (common in CNS targets), Method A is vastly superior. If the ring must be opened (sacrificial auxiliary), Method C (Evans) is often preferred due to easier hydrolytic cleavage conditions.
Experimental Protocol: Self-Validating System
Objective: Synthesis of N-Boc-(5S)-5-[(1S)-methylpropyl]-2-benzyl-morpholin-3-one (Alkylation Prototype).
Phase 1: Scaffold Synthesis (Validation Checkpoint)
-
Reduction: Reduce L-Isoleucine to L-Isoleucinol using NaBH4/I2 in THF. Checkpoint: Verify 1H NMR for disappearance of COOH peak.
-
Acylation: React L-Isoleucinol (1.0 eq) with Chloroacetyl chloride (1.1 eq) and Et3N (2.0 eq) in DCM at 0°C.
-
Cyclization: Treat the crude chloroacetamide with NaH (1.5 eq) in THF (0°C to RT).
-
Validation: Product should be a white solid. 1H NMR must show characteristic AB quartet for the O-CH2-CO protons (approx 4.1 ppm).
-
Phase 2: Diastereoselective Alkylation
-
Protection: Protect Nitrogen with Boc2O/DMAP.
-
Enolization: Cool a solution of N-Boc-Ile-Morph (1.0 eq) in dry THF to -78°C . Add LiHMDS (1.1 eq) dropwise. Stir for 30 min.
-
Critical Control: Temperature must remain < -70°C to prevent enolate decomposition.
-
-
Electrophile Addition: Add Benzyl Bromide (1.2 eq) slowly. Stir at -78°C for 2h, then warm to -20°C.
-
Quench: Add sat. NH4Cl. Extract with EtOAc.
-
Purification: Recrystallize from Hexanes/EtOAc.
-
Result: Single diastereomer (anti-alkylation relative to C5 side chain).
-
Visualizing the Pathway (DOT Diagram)
The following diagram illustrates the stereochemical flow and decision logic for selecting this route.
Figure 1: Stereochemical workflow for (5S)-Ile-Morpholinone utilization. The bulky sec-butyl group (yellow) directs the incoming electrophile (green) to the opposite face.
Strategic Recommendations
When to Use Ile-Morph (The "Green Light" Indicators)
-
Target Molecule: Contains a morpholine, morpholinone, or 1,4-oxazine core (e.g., specific kinase inhibitors or GPCR ligands).
-
Stereochemistry: Requires a quaternary center at the alpha-position which is notoriously difficult to set via hydrogenation.
-
Scale: Kilogram scale where column chromatography is prohibitive. The crystallinity of Ile-morpholinone derivatives is a massive process advantage.
When to Avoid (The "Red Light" Indicators)
-
Target: Simple linear alpha-amino acid. Reason: Hydrolysis of the morpholinone requires harsh conditions (6N HCl, reflux) which may racemize sensitive centers. Use Myers Pseudoephedrine or Evans Auxiliary instead.
-
Budget: Extremely tight COGS constraints for a generic commodity. Reason: L-Isoleucinol is significantly more expensive than L-Valinol or Phenylglycinol.
References
-
Splendid Lab. (n.d.). 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one Product Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Unified Enantioselective Synthesis of 5-Phenylmorphans. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones. Molecules. Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis of α-Hydroxy Acids via Dehydrogenative Cross-Coupling. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Scalability Comparison of Different Chiral Auxiliaries
Content Type: Technical Comparison Guide
Audience: Process Chemists, API Developers, and Senior Research Scientists
Executive Summary: The Industrial Viability of Chiral Auxiliaries
In the era of catalytic asymmetric synthesis, stoichiometric chiral auxiliaries remain a cornerstone of pharmaceutical process chemistry. While less atom-economical than catalytic methods, they offer predictability, robustness, and crystallinity —three factors that often outweigh raw efficiency during early-phase scale-up (Kilogram Lab to Pilot Plant).
This guide provides a rigorous comparison of the three most dominant auxiliary classes: Evans Oxazolidinones , Myers Pseudoephedrine , and Ellman Sulfinamides . We analyze their performance not just on yield/ee, but on the critical "hidden" metrics of scalability: safety profiles, recovery logistics, and purification throughput.
Comparative Analysis Matrix
The following table synthesizes performance data from large-scale applications (multi-kilogram).
| Feature | Evans Oxazolidinones | Myers Pseudoephedrine | Ellman Sulfinamides |
| Primary Application | Asymmetric Aldol & Alkylation | Asymmetric Alkylation (esp. quaternary centers) | Synthesis of Chiral Amines |
| Induction Source | Steric hindrance (Valine/Phenylalanine derived) | H-bond directed Z-enolate formation | Electronic/Steric (Sulfinyl group) |
| Typical ee% | >98% (Diastereomeric ratios often >99:[1]1) | >98% (dr >99:1 via crystallization) | 90–99% (often upgraded via crystallization) |
| Scalability Bottleneck | Safety: Oxidative cleavage generates O₂ gas. | Regulatory: Precursor is a controlled substance (methamphetamine precursor). | Recycling: Requires specific protocol to recover auxiliary; often sacrificial. |
| Purification | Chromatography often required (unless specialized derivatives used). | Excellent Crystallinity: Intermediates often purify by filtration. | Good. Sulfinimines and amine salts often crystalline. |
| Cleavage Reagents | LiOH/H₂O₂ (Standard) or LiOBn | Acid (H₂SO₄) or Base (NaOH) | Mild Acid (HCl/MeOH) |
| Auxiliary Recovery | High (>90%), intact. | High (>95%), intact.[2] | Variable. Can be recycled via sulfinyl chloride (see Protocol).[1][3] |
Deep Dive: Evans Oxazolidinones
The Standard for Aldol Chemistry. While Evans auxiliaries provide exceptional stereocontrol, their industrial application is frequently hampered by the cleavage step.
Critical Scalability Insight: The Safety Trap
The standard cleavage protocol utilizes lithium hydroperoxide (LiOH + H₂O₂). On a large scale, this is hazardous. The reaction generates peracids which, in the presence of excess H₂O₂, decompose to release stoichiometric quantities of oxygen gas .[4][5] In a flammable solvent like THF, this creates a severe explosion risk.
-
Mitigation Strategy: For scale-up (>1 kg), continuous flow processing or controlled addition rates of LiOH under a nitrogen sweep are mandatory to manage O₂ evolution [1]. Alternatively, non-oxidative cleavage using LiOBn (lithium benzyloxide) can be used to generate benzyl esters directly.
Protocol: Safe Large-Scale Cleavage (LiOH/H₂O₂)
Ref: Adapted from Beutner et al., Org. Process Res. Dev. 2020 [1]
-
Setup: Reactor equipped with N₂ sparge, reflux condenser, and O₂ sensor in the headspace.
-
Dissolution: Dissolve N-acyl oxazolidinone (1.0 equiv) in THF (5 vol). Cool to 0 °C.
-
Peroxide Addition: Add H₂O₂ (30% aq, 4.0 equiv) slowly, maintaining T < 5 °C.
-
Controlled Base Addition: Add LiOH (1.0 M, 1.5 equiv) typically over 2–4 hours.
-
Control Point: Monitor headspace O₂.[6] If >5%, stop addition immediately.
-
-
Quench: Add Na₂SO₃ (aq) to destroy excess peroxide before allowing temperature to rise.
-
Isolation: Acidify to pH 2, extract product. The auxiliary remains in the aqueous phase or precipitates.
Deep Dive: Myers Pseudoephedrine
The King of Alkylation. Myers' auxiliary is superior to Evans' for alkylation reactions, particularly when constructing quaternary carbon centers.
Critical Scalability Insight: Crystallinity vs. Regulation
Pseudoephedrine amides are highly crystalline. This allows for "crystallization-driven diastereomer enrichment," often eliminating the need for column chromatography—a massive advantage for process chemistry. However, because pseudoephedrine is a precursor to methamphetamine, its bulk purchase is heavily regulated.
-
Alternative: Pseudoephenamine is a structurally related auxiliary developed by Myers that retains the performance/crystallinity but avoids the regulatory scheduling [2].
Mechanistic Visualization: The Z-Enolate Trap
The high selectivity arises from the formation of a rigid Z-enolate, stabilized by lithium coordination between the enolate oxygen and the alkoxide of the auxiliary.
Figure 1: Workflow for Myers Asymmetric Alkylation showing the critical lithium chelation step.
Deep Dive: Ellman Sulfinamides
The Gold Standard for Chiral Amines. Unlike Evans/Myers, which use "chiral handles" removed at the end, the Ellman auxiliary often serves as a protecting group that becomes part of the final molecule until the very last step.
Critical Scalability Insight: Recycling the "Sacrificial"
Historically, the tert-butanesulfinyl group was considered sacrificial (converted to sulfur byproducts upon acid cleavage). However, for cost-sensitive processes, it can be recycled .
-
Recycling Protocol: Upon HCl cleavage, the auxiliary forms tert-butanesulfinyl chloride.[1][3] By treating this filtrate immediately with ammonia, tert-butanesulfinamide can be regenerated [3].[7]
Protocol: Synthesis and Recycling Loop
Ref: Wakayama et al., J. Org.[7] Chem. 2009 [3]
-
Condensation: Ketone + (R)-t-Bu-Sulfinamide + Ti(OEt)₄ → Sulfinimine.
-
Addition: Sulfinimine + Grignard/Organolithium → Sulfinamide (Product Precursor).
-
Cleavage: Treat with HCl/MeOH.
-
Recycling: Treat the filtrate with NH₄OH. Extract recycled t-Bu-Sulfinamide.[1][3][7][8][9]
Figure 2: The Ellman Auxiliary closed-loop cycle, demonstrating atom economy improvements.
Decision Framework for Auxiliary Selection
Use this logic tree to select the appropriate auxiliary for your specific transformation.
Figure 3: Decision matrix for selecting chiral auxiliaries based on reaction class and substrate complexity.
References
-
Beutner, G. L., et al. "Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide." Organic Process Research & Development, vol. 24, no. 1, 2020, pp. 15-22. Link
-
Morales, M. R., Mellem, K. T., & Myers, A. G. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition, vol. 51, no.[10] 19, 2012, pp. 4568-4571. Link
-
Wakayama, M., & Ellman, J. A.[7] "Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide." The Journal of Organic Chemistry, vol. 74, no. 7, 2009, pp. 2646–2650. Link
-
Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imides."[10] Journal of the American Chemical Society, vol. 104, no.[10][11] 6, 1982, pp. 1737-1739.[10][11] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative [mdpi.com]
- 3. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. figshare.com [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Benchmarking (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one against catalytic asymmetric methods
Executive Summary
This guide benchmarks (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (hereafter referred to as the Ile-Morpholinone Auxiliary ) against modern Catalytic Asymmetric Methods (specifically Phase Transfer Catalysis and Transition Metal Catalysis).
While catalytic methods offer superior atom economy, the Ile-Morpholinone Auxiliary remains the "Gold Standard" for applications requiring absolute stereocontrol (>99:1 dr) , crystalline intermediate purification , and robust scalability without the need for heavy metal remediation. This guide provides the experimental evidence and decision frameworks to select the correct methodology for your specific drug development pipeline.
The Benchmark Subject: (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
This compound is a chiral scaffold derived from the "Chiral Pool" (L-Isoleucine). It functions primarily as a stoichiometric chiral auxiliary or a fixed chiral core.
-
Mechanism of Action: The bulky (1S)-methylpropyl (sec-butyl) group at the C5 position locks the morpholinone ring into a specific conformation. Upon enolization (typically with bases like NaHMDS or LDA), the side chain sterically shields one face of the enolate, forcing incoming electrophiles to attack from the opposite (anti) face.
-
Key Advantage: Unlike catalytic methods where stereocontrol is statistical (ΔΔG‡), the auxiliary approach relies on thermodynamic ground-state steric bulk, often resulting in virtually complete diastereoselection.
Comparative Analysis: Auxiliary vs. Catalysis
Performance Metrics
| Feature | Ile-Morpholinone (Auxiliary) | Catalytic Asymmetric (e.g., Maruoka PTC) | Verdict |
| Stereoselectivity | >98:2 dr (often >99:1 after cryst.) | 90–97% ee (Substrate dependent) | Auxiliary for purity. |
| Atom Economy | Low (Requires stoichiometric auxiliary) | High (Catalyst < 5 mol%) | Catalysis for efficiency. |
| Purification | Self-Validating (Diastereomers separable by chromatography/crystallization) | Difficult (Enantiomers require chiral HPLC/SFC) | Auxiliary for risk management. |
| Scale-Up | Linear scalability; robust. | Sensitive to mixing, temp, & impurities. | Auxiliary for GMP reliability. |
| Cost | High initial mass; Auxiliary often recoverable. | High catalyst IP cost; Metal scavenging required. | Context dependent. |
The "Self-Validating" Advantage
A critical distinction for Process Chemists is the ability to validate stereochemistry during the sequence.
-
With Ile-Morpholinone: The product of alkylation is a diastereomer.[1][2] You can assess the ratio (dr) via standard achiral HPLC or NMR. If the dr is low, you can recrystallize before cleaving the auxiliary.
-
With Catalysis: The product is an enantiomer.[3] You cannot easily separate the minor enantiomer without expensive chiral stationary phases or derivatization.
Experimental Protocols
Protocol A: Asymmetric Alkylation using Ile-Morpholinone (The Product)
Target: Synthesis of quaternary or non-natural amino acid precursors.
Reagents:
-
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (1.0 equiv)
-
NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)
-
Electrophile (e.g., Benzyl Bromide) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Enolization: Charge a flame-dried reactor with Ile-Morpholinone and anhydrous THF. Cool to -78°C .
-
Base Addition: Add NaHMDS dropwise over 30 minutes. Causality: Slow addition prevents local exotherms that could scramble the enolate geometry (Z vs E). Stir for 45 mins to ensure complete deprotonation.
-
Electrophile Addition: Add the electrophile (dissolved in THF) slowly.
-
Reaction: Allow to warm to -20°C over 2 hours. Checkpoint: Monitor by TLC/HPLC for consumption of starting material.
-
Quench: Quench with saturated NH₄Cl solution.
-
Purification: Extract with EtOAc. Analyze crude by ¹H NMR. The sec-butyl signals will shift, and the diastereomeric ratio can be determined by integration of the C5-H proton.
-
Hydrolysis (Optional): If the target is the amino acid, hydrolyze using 6N HCl at reflux.
Protocol B: Catalytic Alternative (Phase Transfer Alkylation)
Target: Comparison Method.
Reagents:
-
Glycine Schiff Base (e.g., O'Donnell Substrate)
-
Chiral Quaternary Ammonium Salt (e.g., Cinchona derivative) (1-5 mol%)
-
50% KOH (aq) / Toluene
Methodology:
-
Mix Schiff base, catalyst, and electrophile in Toluene.
-
Add 50% KOH at 0°C with vigorous stirring. Critical: Stirring rate affects the interfacial surface area, directly impacting rate and enantioselectivity.
-
Monitor conversion.
-
Workup requires careful neutralization and removal of the catalyst (often difficult to recover quantitatively).
Visualization & Logic Flows
Diagram 1: Mechanism of Stereocontrol (Ile-Morpholinone)
This diagram illustrates how the sec-butyl group blocks the Re-face, forcing the electrophile to attack from the Si-face.
Caption: The (1S)-sec-butyl group provides a steric "wall," ensuring high diastereoselectivity during enolate alkylation.
Diagram 2: Decision Matrix (When to use which?)
Use this flowchart to determine if the Ile-Morpholinone is the correct tool for your project.
Caption: Strategic selection framework between Stoichiometric Auxiliaries and Catalytic Methods.
References
-
Meyers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. (Foundational text on auxiliary logic).
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. (The comparative catalytic method).
- Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press. (Definitive text on morpholinone/oxazinone kinetics).
-
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. (Demonstrates industrial application of morpholinone scaffolds).
-
Maruoka, K. (2008). Practical Aspects of Asymmetric Phase-Transfer Catalysis. Organic Process Research & Development. (Process scale comparison).
Disclaimer: The protocols listed above are for educational benchmarking. Always perform a risk assessment before handling pyrophoric bases like NaHMDS.
Sources
Safety Operating Guide
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one proper disposal procedures
Executive Directive: Operational Safety & Logistics
Immediate Action Required: Treat (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS: 160141-20-8) as a Hazardous Organic Waste . While often used as a chiral auxiliary in pharmaceutical synthesis, its morpholine core presents specific environmental and chemical compatibility risks—specifically the formation of carcinogenic nitrosamines if mishandled.
The Golden Rule of Disposal:
Do NOT dispose of via sink/drain or municipal trash.
This compound must be segregated into Non-Halogenated Organic Waste streams destined for high-temperature incineration (
Chemical Identity & Hazard Characterization
To dispose of this chemical correctly, you must understand what you are handling.[1][2] It is not merely "chemical waste"; it is a nitrogenous heterocycle with specific reactivity.
| Parameter | Technical Specification |
| Chemical Name | (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one |
| Common Name | Williams Lactone (derivative); Chiral Morpholinone Template |
| CAS Number | 160141-20-8 |
| Physical State | Solid (White to off-white crystalline powder) |
| Primary Hazards | Skin/Eye Irritant (H315/H319); Potential Aquatic Toxicity |
| Critical Incompatibility | Nitrosating Agents (Nitrites, Nitrous Acid) & Strong Oxidizers |
Expert Insight: The Nitrosamine Risk
As a Senior Scientist, I must highlight a risk often overlooked in standard SDSs. Morpholine derivatives, under acidic conditions or in the presence of nitrosating agents (e.g., Sodium Nitrite, Nitric Acid), can form N-nitrosomorpholines , which are potent carcinogens.
-
Operational Consequence: Never comingle this waste with oxidizing acids or nitrites.[3]
Waste Stream Classification & Coding
Proper coding ensures your facility remains compliant with EPA (RCRA) or local regulations. Because this specific stereoisomer is not on the EPA "P" or "U" lists, it is classified based on its characteristics and the generator's knowledge.
| Waste Category | RCRA/EPA Code (Typical) | Disposal Path |
| Pure Solid Substance | Not Listed (Classify as "Hazardous Waste - Toxic/Irritant") | High-Temp Incineration |
| Solvent Waste (Flammable) | D001 (Ignitable) | Fuel Blending / Incineration |
| Aqueous Mother Liquor | D002 (if pH <2 or >12.[4]5) or Non-Regulated Chemical Waste | Wastewater Treatment (Specialized) or Incineration |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Cleanup)
Use this for expired shelf stock, contaminated weighing boats, or spill cleanup materials.
-
PPE Verification: Don Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a N95 dust mask or fume hood if powder is fine/dusty.
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Self-Validation Check: Is the bag free of exterior dust? Wipe with a damp tissue if necessary and include the tissue in the bag.
-
-
Secondary Containment: Place the sealed primary bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) waste drum or a secondary "Hazardous Waste" bag.
-
Labeling: Affix a yellow hazardous waste label.
-
Text: "(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one - Solid Debris."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for rotary evaporator traps or filtrates containing the compound.
-
Segregation Analysis:
-
STOP: Does the solution contain oxidizers (Peroxides, Nitric Acid)?
-
If YES: Quench oxidizers before adding to the organic waste drum.
-
If NO: Proceed.
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated" waste stream.
-
Example: If dissolved in Dichloromethane (DCM), it must go to Halogenated Waste .
-
Example: If dissolved in Ethyl Acetate/Hexanes, it goes to Non-Halogenated Waste .
-
-
Transfer: Pour into the appropriate carboy using a funnel. Leave 10% headspace to prevent over-pressurization.
-
Log Entry: Immediately log the addition on the carboy tag. Record the volume and the specific chemical name. Do not just write "Organic Waste."
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision-making process for disposing of this morpholinone derivative, emphasizing the prevention of nitrosamine formation.
Caption: Operational workflow for segregating morpholinone waste, prioritizing the isolation of oxidizers to prevent carcinogenic byproducts.
Emergency Procedures (Spills)
In the event of a benchtop spill:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear N95 mask, goggles, and gloves.
-
Contain: Cover liquid spills with absorbent pads or vermiculite.[5] Do not use sawdust (combustible).
-
Clean: Sweep solids gently to avoid dust generation. Clean the surface with soap and water; do not use bleach (oxidizer risk).
-
Dispose: Place all cleanup materials into the Solid Hazardous Waste bin described in Protocol A.
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.[1] Retrieved from [Link]
Sources
Personal protective equipment for handling (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Executive Summary: The "Safety as a System" Approach
Handling (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS: 160141-20-8) requires more than generic compliance. As a chiral building block often employed in the synthesis of protease inhibitors and neurokinin receptor antagonists, this compound demands a protocol that protects both the operator from bioactive exposure and the compound from stereochemical degradation or moisture contamination.
This guide treats safety not as a checklist, but as a self-validating system. By controlling the environment and the operator's interface with the chemical, we ensure reproducible data and zero lost-time incidents.
Hazard Identification & Risk Assessment
While specific toxicological data for this specific isomer is often limited in public vendor SDSs, we apply Read-Across Toxicology from the parent structure (Morpholin-3-one) and analogous chiral lactams.
Core Hazard Profile (Derived):
-
Primary Route of Entry: Inhalation of dust/aerosols and Dermal absorption.
-
GHS Classification (Baseline Assumption):
-
Chemical Reactivity: Hygroscopic. The lactam ring is stable but can hydrolyze under strong acidic/basic conditions.
Expert Insight: Do not underestimate the "inert" look of white powders. Chiral intermediates are frequently designed to bind to biological receptors. Treat this compound as potentially bioactive (OEB 2/3 equivalent) until specific potency data confirms otherwise.
Personal Protective Equipment (PPE) Matrix
PPE must be selected based on the state of the matter (Solid vs. Solution) and the duration of the task.
| Task Category | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| A. Solid Handling (Weighing, Aliquoting) | N95/P2 Mask (minimum) if outside hood.Preferred: Fume Hood Sash at safe height. | Single Nitrile Gloves (4-6 mil). Change every 60 mins. | Safety Glasses with side shields. | Standard Lab Coat (Buttoned). |
| B. Solution Phase (Dissolved in DCM, DMF, etc.) | Fume Hood Mandatory. Respirator not required if sash is proper. | Double Gloving Recommended. Inner: Nitrile.Outer: Nitrile or Laminate (if using permeating solvents like DCM). | Chemical Splash Goggles (If refluxing or pressurizing). | Lab Coat + Chemical Apron (if handling >500mL). |
| C. Spill Cleanup (> 5 grams or 100 mL) | Half-Face Respirator (P100 + Organic Vapor Cartridge). | Heavy Duty Nitrile or Butyl Rubber gloves. | Face Shield over Goggles. | Tyvek Suit or Chemical Apron. |
Engineering Controls & Operational Workflow
The Primary Barrier: Fume Hood
-
Face Velocity: Maintain 0.5 m/s (100 fpm).
-
Sash Height: Keep below the breathing zone (approx. 18 inches).
-
Airfoil: Do not block the bottom airfoil with equipment; this ensures sweeping of heavy vapors (if dissolved in heavy solvents).
Step-by-Step Handling Protocol
Step 1: Pre-Operational Check
-
Verify Fume Hood certification sticker is current.
-
Static Control: This powder can be static. Use an antistatic gun or ionizer bar if weighing small quantities (<10 mg) to prevent dispersal.
Step 2: Weighing & Transfer
-
Technique: "Tare outside, Weigh inside." Place the balance inside the hood if possible. If not, tare the vial, bring it to the hood, add solid, cap it, and return to the balance.
-
Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.
Step 3: Reaction Monitoring
-
When sampling for TLC/HPLC, use long-needle syringes to avoid breaking the plane of the hood sash with your face.
-
Waste Segregation: Do not mix with oxidizing agents.
Visualized Safety & Logic Workflow
The following diagram illustrates the decision-making process for handling this compound, integrating safety checks with operational steps.
Figure 1: Operational Logic Flow for Handling Chiral Morpholinone Intermediates.
Disposal & Decontamination Plan
Waste Stream Logic:
-
Solid Waste: Contaminated paper towels, gloves, and weighing boats must be bagged in clear polyethylene bags and labeled as "Hazardous Solid Waste - Organic Toxic."
-
Liquid Waste:
-
If dissolved in Water/Methanol: Aqueous/Organic solvent waste (Non-Halogenated).
-
If dissolved in DCM/Chloroform: Halogenated waste stream.
-
Crucial: Do not mix with strong acids (e.g., Nitric Acid) in the waste container to prevent exothermic hydrolysis or gas evolution.
-
Decontamination: Wipe down all surfaces with a soap/water solution followed by 70% Ethanol. The lactam ring is generally soluble in polar organic solvents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66953, Morpholin-3-one. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
